1,3-Diethyl 2-oxopropanedioate
Descripción
Propiedades
IUPAC Name |
diethyl 2-oxopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKKFIIYQGGHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060566 | |
| Record name | Propanedioic acid, oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-09-6 | |
| Record name | 1,3-Diethyl 2-oxopropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl mesoxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl mesoxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-oxo-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, oxo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl mesoxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MESOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28C8N13IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
history of diethyl oxomalonate synthesis
An In-depth Technical Guide to the Synthesis of Diethyl Oxomalonate (B1226002)
Introduction
Diethyl oxomalonate, also known as diethyl mesoxalate or diethyl ketomalonate, is the diethyl ester of mesoxalic acid, the simplest α-oxodicarboxylic acid.[1] Its highly polarized keto group makes it a potent electrophile and a versatile reagent in a variety of organic reactions, including aldol (B89426) additions, ene reactions, Diels-Alder cycloadditions, and Baylis-Hillman reactions.[1] This reactivity has established diethyl oxomalonate as a valuable building block in the synthesis of complex molecules, pharmaceuticals, and functionalized materials. This whitepaper provides a comprehensive overview of the historical development and key methodologies for the synthesis of diethyl oxomalonate, aimed at researchers, scientists, and professionals in drug development.
Historical Overview and Key Synthetic Strategies
The synthesis of diethyl oxomalonate has evolved significantly since its first reported preparation. Early methods were often complex and employed hazardous reagents, while modern approaches focus on efficiency, safety, and yield. The primary synthetic strategies can be broadly categorized into two main approaches: the functionalization and esterification of a C3 precursor, and the direct oxidation of diethyl malonate or its derivatives.
Early Syntheses: The Foundational Methods
The first successful synthesis of pure diethyl oxomalonate was achieved in 1892 by Richard Anschütz and his colleagues.[1][2] Their approach began with the decomposition of the barium salt of alloxan (B1665706) to yield oxomalonic acid, which was subsequently esterified using ethanol (B145695) in the presence of hydrogen chloride.[1]
A few years later, Louis Bouveault developed an alternative route starting from the more accessible diethyl malonate.[1][2] This method involved the nitrosation of diethyl malonate to form its isonitrosoester, which was then oxidized to diethyl oxomalonate using dinitrogen tetroxide (N₂O₄).[1][2] A key observation from this work was that the oily keto compound readily reacts with atmospheric moisture to form a stable, crystalline dihydrate.[1][2]
Oxidation of Diethyl Malonate and Derivatives
Direct oxidation of the active methylene (B1212753) group in diethyl malonate is the most common and varied approach to synthesizing diethyl oxomalonate.
-
Oxidation with Nitrogen Oxides : Modified versions of Bouveault's synthesis using dinitrogen tetroxide (N₂O₄) have achieved crude yields as high as 90%.[1] Dinitrogen trioxide (N₂O₃), generated from arsenic(III) oxide and nitric acid, can also serve as the oxidant, providing an overall yield of 74–76%.[1] However, the high toxicity and carcinogenicity of the arsenic precursor make this route less favorable.[1]
-
Oxidation with Selenium Dioxide (SeO₂) : The oxidation of diethyl malonate with selenium dioxide is a known method, but it is hampered by a very low yield of only 23% for the ester hydrate, rendering it impractical for large-scale preparation.[1]
-
Ozonolysis : Ozonolysis of diethyl malonate derivatives offers a cleaner, albeit technically demanding, route. The ozonolysis of diethyl ethylidenemalonate at -78 °C yields 62% of diethyl oxomalonate.[2][3] Similarly, the ozonolysis of dialkylbenzalmalonates has been reported to produce the corresponding mesoxalates in good yields (e.g., 76% for dimethyl mesoxalate).[2]
-
Modern Oxidation Methods : A significant advancement came with the use of aqueous sodium chlorite (B76162) (NaClO₂) as an oxidant. A patented process describes the synthesis from diethyl malonate at a controlled pH of 4.4, achieving an impressive 97% yield.[1] Another modern approach involves the photooxidation of an enamine derived from dimethylformamide-dimethylacetal, which proceeds in nearly quantitative yield.[1]
Synthesis via Halogenated Intermediates
An alternative strategy involves the dihalogenation of diethyl malonate followed by elimination. An "improved synthesis" involves the bromination of diethyl malonate to its dibromide, which is then treated with potassium acetate (B1210297).[1][4] The resulting intermediate, diethyl α-acetoxy-α-bromomalonate, eliminates acetyl bromide upon distillation under reduced pressure to yield diethyl oxomalonate.[4] This method provides a moderate yield of 41–47%.[1][4]
Quantitative Data Summary
The following table summarizes the quantitative data for the various synthetic methods discussed, allowing for direct comparison of their efficiencies.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Oxidation with N₂O₄ (modified) | Diethyl Malonate | Nitrosation, N₂O₄ | 90% (crude) | [1] |
| Oxidation with N₂O₃ | Diethyl Malonate | Nitrosation, N₂O₃ (from As₂O₃) | 74-76% | [1] |
| Oxidation with SeO₂ | Diethyl Malonate | SeO₂ | 23% | [1] |
| Halogenation/Elimination | Diethyl Malonate | Br₂, Potassium Acetate | 41-47% | [1][4] |
| Ozonolysis | Diethyl Ethylidenemalonate | O₃, PPh₃ or DMS | 62% | [2][3] |
| Photooxidation | Enamine of Diethyl Malonate | O₂, Light | ~Quantitative | [1] |
| Oxidation with NaClO₂ | Diethyl Malonate | NaClO₂ (aq., pH 4.4) | 97% | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key synthetic preparations of diethyl oxomalonate, compiled from the cited literature.
Protocol 1: Synthesis via Ozonolysis of Diethyl Ethylidenemalonate[3]
This two-step procedure starts with the preparation of diethyl ethylidenemalonate, followed by its ozonolysis.
Step A: Synthesis of Diethyl Ethylidenemalonate
-
Reaction : Condensation of diethyl malonate with acetaldehyde.
-
Procedure : A mixture of diethyl malonate, acetaldehyde, and acetic anhydride (B1165640) is reacted to produce diethyl ethylidenemalonate.
-
Yield : 68-86%.
Step B: Ozonolysis to Diethyl Oxomalonate
-
Apparatus : A reaction vessel equipped with a gas inlet tube, a stirrer, and a cooling bath.
-
Reagents : Diethyl ethylidenemalonate (10 g, 0.0537 mol), dry dichloromethane (B109758) (100 mL), ozone, triphenylphosphine (B44618).
-
Procedure :
-
Dissolve diethyl ethylidenemalonate in 100 mL of dried dichloromethane in the reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until the reaction is complete (indicated by a persistent blue color of excess ozone).
-
Purge the solution with oxygen or nitrogen to remove excess ozone.
-
Add triphenylphosphine to the cold solution to reduce the ozonide.
-
Allow the mixture to warm to room temperature.
-
The crude product is purified by distillation from phosphorus pentoxide.
-
-
Yield : 62% for the ozonolysis step. The overall yield from diethyl malonate is approximately 45-50%.[3]
Protocol 2: Synthesis via Bromination and Elimination[4]
This method avoids the use of water and subsequent dehydration steps.
-
Apparatus : Standard laboratory glassware for reaction, filtration, and distillation under reduced pressure.
-
Reagents : Diethyl malonate, bromine, potassium acetate, ethanol.
-
Procedure :
-
Perform the bromination of diethyl malonate to obtain crude diethyl dibromomalonate.
-
React the crude dibromide with potassium acetate in ethanol.
-
Filter the reaction mixture to remove the precipitated potassium bromide.
-
Remove the solvent from the filtrate and washings by rotary evaporation to yield impure diethyl α-acetoxy-α-bromomalonate as a residual oil.
-
Slowly distill the crude oily product under reduced pressure (e.g., 11 mm).
-
Collect the distillate at 92-96 °C. Acetyl bromide is collected in a cold trap (-78 °C).
-
-
Yield : 41-47%, based on the initial amount of diethyl malonate.
Conclusion
The synthesis of diethyl oxomalonate has a rich history, beginning with multi-step procedures from complex starting materials and evolving to highly efficient, single-step oxidations of diethyl malonate. Modern methods, particularly the oxidation with sodium chlorite, offer high yields and improved safety profiles, making this important reagent more accessible for research and industrial applications. The choice of synthetic route will depend on the desired scale, available equipment, and safety considerations, with ozonolysis and modern oxidation methods representing the current state-of-the-art for laboratory and potential large-scale production.
References
The Discovery and Synthesis of 1,3-Diethyl 2-Oxopropanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diethyl 2-oxopropanedioate, commonly known as diethyl mesoxalate or diethyl oxomalonate (B1226002), is a vicinal tricarbonyl compound of significant interest in organic synthesis. Its highly electrophilic central carbonyl group, flanked by two ester functionalities, imparts unique reactivity, making it a versatile building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery, chemical properties, and key synthetic methodologies for this compound. Detailed experimental protocols for prominent synthetic routes are presented, alongside a comparative analysis of their advantages and limitations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound (CAS No. 609-09-6) is the diethyl ester of mesoxalic acid (ketomalonic acid), the simplest of the α-ketodicarboxylic acids.[1] Its structure is characterized by a central ketone flanked by two ethyl ester groups, resulting in a highly reactive electrophile. This reactivity has been harnessed in a variety of chemical transformations, including Diels-Alder reactions, cycloadditions, ene reactions, and aldol (B89426) additions.[1] The compound was first synthesized in a pure form in 1892 by Richard Anschütz and his colleagues.[1] This guide will detail the seminal discovery and explore the evolution of its synthesis to more modern, efficient, and scalable methods.
Physicochemical Properties
This compound is a clear, colorless to yellow liquid.[1] Upon exposure to humid air, it readily reacts with water to form a crystalline dihydrate, diethyl dihydroxymalonate.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Diethyl 2-oxopropanedioate | [1] |
| Synonyms | Diethyl mesoxalate, Diethyl ketomalonate | [1] |
| CAS Number | 609-09-6 | [1] |
| Molecular Formula | C₇H₁₀O₅ | [1] |
| Molecular Weight | 174.15 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Density | 1.142 g/cm³ | [1] |
| Boiling Point | 208-210 °C (at 760 mmHg); 96-97 °C (at 12 mmHg) | [1] |
| Melting Point | -30 °C | [1] |
| Solubility | Highly soluble in water, ethanol (B145695), diethyl ether, chloroform | [1] |
| Refractive Index | 1.425 (at 20 °C) |
Synthetic Methodologies
Several synthetic routes to this compound have been developed since its initial discovery. These methods primarily involve the oxidation of diethyl malonate or its derivatives. A comparison of the most prominent methods is provided in Table 2.
Table 2: Comparison of Key Synthetic Routes to this compound
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Anschütz Synthesis (1892) | Alloxan (B1665706) | Barium hydroxide, Ethanol, HCl | Not reported | Historical significance | Multi-step, potentially low yielding |
| Oxidation via Nitrosation | Diethyl malonate | Sodium nitrite, Acetic acid, N₂O₄ | 74-90% (crude) | High crude yield | Use of highly toxic and corrosive N₂O₄ |
| Ozonolysis | Diethyl ethylidenemalonate | Ozone, Dichloromethane (B109758), Triphenylphosphine (B44618) | ~62% | Neutral reaction conditions | Requires specialized ozone generator, potential hazards of ozonides |
| Sodium Chlorite (B76162) Oxidation | Diethyl malonate | Sodium chlorite (NaClO₂) | up to 97% | High yield, uses a simple precursor | Requires careful pH control |
Historical Synthesis: The Anschütz Method (1892)
The first reported synthesis of pure this compound was achieved by Richard Anschütz.[1] The process involved the decomposition of the barium salt of alloxan to yield oxomalonic acid. This was followed by a Fischer esterification using ethanol and hydrogen chloride as a catalyst to produce the desired diethyl ester.[1] While of great historical importance, this method is rarely used today due to the multi-step nature and the availability of more direct routes.
Caption: The historical synthesis pathway developed by Anschütz.
Synthesis by Ozonolysis
A modern and relatively clean method for preparing this compound involves the ozonolysis of diethyl ethylidenemalonate. This method offers the advantage of proceeding under neutral conditions. The overall yield from the readily available diethyl malonate is in the range of 45-50%.
Caption: Ozonolysis workflow for the synthesis of this compound.
-
Preparation of Diethyl Ethylidenemalonate: In a flask equipped with a reflux condenser, combine diethyl malonate (1.0 eq), acetaldehyde (1.5 eq), and acetic anhydride (1.5 eq). Heat the mixture to reflux for 4-6 hours. After cooling, distill the mixture under reduced pressure to isolate diethyl ethylidenemalonate (b.p. 102-106 °C at 10 mmHg). Yields are typically in the range of 68-86%.
-
Ozonolysis: Dissolve diethyl ethylidenemalonate (1.0 eq) in dry dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath). Bubble ozone through the solution until a persistent blue color indicates the presence of excess ozone.
-
Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add triphenylphosphine (1.1 eq) portion-wise to the cold solution to reduce the ozonide. Allow the reaction mixture to warm to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The desired product, this compound, can be purified by distillation from phosphorus pentoxide. This final distillation step is crucial for removing any water and triphenylphosphine oxide. The product is collected as a greenish-yellow oil.
Synthesis by Oxidation of Diethyl Malonate
Direct oxidation of diethyl malonate is another common approach. Various oxidizing agents have been employed, with sodium chlorite being a particularly efficient and high-yielding option.
Caption: Synthesis via sodium chlorite oxidation of diethyl malonate.
-
Reaction Setup: Suspend diethyl malonate (1.0 eq) in an aqueous solution. Adjust the pH to approximately 4.4 using a suitable buffer.
-
Oxidation: Add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) dropwise to the stirred suspension while maintaining the temperature and pH. The reaction progress can be monitored by TLC or GC.
-
Workup: Upon completion, quench any residual oxidant with a reducing agent such as sodium sulfite. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dehydration and Purification: The initial product is often the hydrate, diethyl dihydroxymalonate. To obtain the anhydrous form, the crude product is dissolved in toluene and subjected to azeotropic distillation to remove water. After the removal of toluene under reduced pressure, the final product, this compound, is obtained in high purity (up to 97% yield).
Applications in Synthesis
The high electrophilicity of the central carbonyl group in this compound makes it a powerful tool in organic synthesis. It readily undergoes nucleophilic attack and participates in various cycloaddition reactions. For instance, it can react with Grignard reagents, serve as a dienophile in Diels-Alder reactions, and undergo ene reactions with alkenes.[1] These reactions provide access to a diverse range of polyfunctionalized molecules that are valuable intermediates in the synthesis of pharmaceuticals and other complex organic targets.
Conclusion
Since its discovery by Richard Anschütz in 1892, this compound has become an important reagent in the synthetic organic chemist's toolbox. While the original synthesis from alloxan is of historical note, modern methods such as the ozonolysis of diethyl ethylidenemalonate and the direct oxidation of diethyl malonate with sodium chlorite offer more practical and higher-yielding routes to this versatile compound. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the selection and execution of the most suitable synthetic strategy for their specific needs, thereby facilitating further exploration of the rich chemistry of this unique tricarbonyl compound.
References
A Comprehensive Guide to the Synonyms of Diethyl Mesoxalate for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the various synonyms for diethyl mesoxalate found throughout scientific literature and chemical databases. A thorough understanding of these alternative names is crucial for researchers, scientists, and drug development professionals to ensure comprehensive literature searches and unambiguous identification of this important chemical compound.
Synonyms of Diethyl Mesoxalate
Diethyl mesoxalate is a versatile reagent in organic synthesis. Due to different naming conventions (e.g., IUPAC, common names, and trade names) and historical context, it is referred to by a multitude of synonyms. The following table summarizes the most frequently encountered synonyms for diethyl mesoxalate, facilitating its identification across diverse information sources.
| Synonym Category | Synonym |
| IUPAC Name | Diethyl 2-oxopropanedioate[1][2][3] |
| Diethyl oxopropanedioate[2][4] | |
| Common & Trivial Names | Diethyl ketomalonate[1][2][5][6][7][8][9] |
| Mesoxalic acid diethyl ester[2][7][9] | |
| Ketomalonic acid diethyl ester[5][6][9] | |
| Ethyl mesoxalate[1][2][9][10] | |
| Ethyl oxomalonate[1][2] | |
| Systematic & Other Names | 2-Oxomalonic acid diethyl ester |
| Diethyl 2-oxomalonate[1][2][3][8] | |
| Diethyl 2-oxopropane-1,3-dioate[2][8] | |
| 1,3-diethyl 2-oxopropanedioate[1][2][11] | |
| Propanedioic acid, oxo-, diethyl ester[2][9][10] | |
| Oxopropanedioic acid diethyl ester[2][12] | |
| Diethyl mesoxylate[1] |
This table is not exhaustive but contains the most prevalent synonyms in the field.
Hydrated Form
It is also important for researchers to be aware of the hydrated form of this compound, which has its own set of synonyms.
| Synonym |
| Diethyl 2-oxomalonate hydrate[11] |
| Diethyl Ketomalonate monohydrate[11] |
| diethyl 2-oxopropanedioate;hydrate[11] |
| diethyl ketomalonate hydrate[11] |
| Propanedioic acid, 2-oxo-, 1,3-diethyl ester, hydrate (B1144303) (1:1)[11] |
| diethyl mesoxalate hydrate[2] |
Logical Relationship of Synonyms
The various synonyms for diethyl mesoxalate can be categorized based on their nomenclature origin. The following diagram illustrates the relationship between the different naming conventions.
Caption: Relationship between different synonym categories for diethyl mesoxalate.
References
- 1. Diethyl ketomalonate | 609-09-6 [chemicalbook.com]
- 2. This compound | C7H10O5 | CID 69105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Diethyl ketomalonate, 95% 609-09-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. Diethyl Mesoxalate 609-09-6 | TCI AMERICA [tcichemicals.com]
- 8. 609-09-6 Cas No. | Diethyl 2-oxomalonate | Apollo [store.apolloscientific.co.uk]
- 9. Propanedioic acid, oxo-, diethyl ester [webbook.nist.gov]
- 10. Basic Chemical Data [dtp.cancer.gov]
- 11. Diethyl 2-oxomalonate hydrate | C7H12O6 | CID 84819403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Fundamental Properties of Diethyl Ketomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl ketomalonate, also known as diethyl 2-oxomalonate or diethyl mesoxalate, is a reactive organic compound that serves as a versatile building block in organic synthesis. Its unique trifunctional nature, possessing a ketone and two ester groups, makes it a valuable precursor for a wide array of molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the fundamental properties of diethyl ketomalonate, including its physicochemical characteristics, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis.
Physicochemical Properties
Diethyl ketomalonate is a clear, colorless to pale yellow liquid with a faint, fruity odor.[1] It is characterized by the chemical formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol . Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| IUPAC Name | Diethyl 2-oxopropanedioate | [2] |
| Synonyms | Diethyl ketomalonate, Diethyl mesoxalate, Diethyl 2-oxomalonate | |
| CAS Number | 609-09-6 | |
| Molecular Formula | C₇H₁₀O₅ | |
| Molecular Weight | 174.15 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Odor | Faint, fruity | [1] |
| Melting Point | -70 °C | |
| Boiling Point | 208-210 °C (lit.) | |
| Density | 1.142 g/mL at 25 °C (lit.) | |
| Refractive Index (n²⁰/D) | 1.415 (lit.) | |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [1] |
| Flash Point | >113 °C (>235.4 °F) - closed cup |
Spectroscopic Data
The structural characterization of diethyl ketomalonate is supported by various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of diethyl ketomalonate in CDCl₃ typically exhibits two main signals corresponding to the ethyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | J (Hz) |
| ~4.41 | Quartet (q) | 4H | -OCH₂- | ~7.2 |
| ~1.40 | Triplet (t) | 6H | -CH₃ | ~7.2 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~183 | C=O (ketone) |
| ~162 | C=O (ester) |
| ~63 | -OCH₂- |
| ~14 | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of diethyl ketomalonate is characterized by strong absorption bands corresponding to the carbonyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~1750-1730 | C=O stretching (ester) |
| ~1730-1710 | C=O stretching (ketone) |
| ~1250-1000 | C-O stretching (ester) |
| ~2980-2850 | C-H stretching (aliphatic) |
Reactivity and Synthetic Applications
The electrophilic nature of the central ketone and the presence of two ester functionalities make diethyl ketomalonate a highly versatile reagent in organic synthesis.
Wittig Reaction
Diethyl ketomalonate readily undergoes Wittig olefination reactions with phosphorus ylides to form α,β-unsaturated esters. This reaction is a powerful tool for carbon-carbon bond formation.
Caption: Mechanism of the Wittig Reaction with Diethyl Ketomalonate.
Diels-Alder Reaction
As an electron-deficient dienophile, diethyl ketomalonate participates in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings, which are important structural motifs in many natural products and pharmaceuticals.[2]
Caption: Diels-Alder Reaction of Diethyl Ketomalonate.
Experimental Protocols
Detailed and reliable synthetic procedures are crucial for laboratory applications. Below are two common methods for the preparation of diethyl ketomalonate.
Synthesis via Ozonolysis of Diethyl Ethylidenemalonate
This method involves the cleavage of the double bond in diethyl ethylidenemalonate using ozone.
Experimental Workflow:
References
An In-depth Technical Guide to the Electrophilicity of 1,3-Diethyl 2-Oxopropanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethyl 2-oxopropanedioate, also known as diethyl ketomalonate or diethyl mesoxalate, is a highly versatile and reactive organic compound. Its unique structure, featuring a central electrophilic ketone flanked by two electron-withdrawing ethyl ester groups, makes it a valuable reagent in a multitude of organic transformations. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its physicochemical properties, spectroscopic signature, and reactivity in key synthetic reactions. This document is intended to serve as a resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its application for the construction of complex molecular architectures.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a fruity odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling and use in experimental setups.[2][3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₅ | [2][4] |
| Molecular Weight | 174.15 g/mol | [2][4] |
| CAS Number | 609-09-6 | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 208-210 °C | [3][4] |
| Density | 1.142 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.415 | [4] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [1] |
| Flash Point | 113 °C (closed cup) | [4] |
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl groups.
Caption: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl, ester, and ethyl carbons.
| Chemical Shift (ppm) | Assignment |
| ~183 | Ketone Carbonyl (C=O) |
| ~163 | Ester Carbonyl (COO) |
| ~62 | Methylene (B1212753) Carbon (-CH₂-) |
| ~14 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups.
| Frequency (cm⁻¹) | Assignment |
| ~1750 | C=O stretch (ester) |
| ~1730 | C=O stretch (ketone) |
| ~1200 | C-O stretch (ester) |
Electrophilicity and Reactivity
The electrophilic nature of the central ketone in this compound is the cornerstone of its reactivity, making it a valuable substrate in a variety of carbon-carbon bond-forming reactions.[3]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. While this compound itself does not possess active methylene hydrogens for this reaction, it serves as an excellent electrophile when reacted with compounds containing active methylene groups.
Reaction Workflow:
Caption: General workflow for a Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate (Illustrative)
-
Reactants: Benzaldehyde (1 equivalent), diethyl malonate (1.1 equivalents).
-
Catalyst: Piperidine (0.1 equivalents).
-
Solvent: Toluene (B28343).
-
Procedure: A mixture of the reactants and catalyst in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization.
Michael Addition
In the Michael addition, this compound acts as a Michael acceptor, undergoing conjugate addition with a wide range of nucleophiles (Michael donors).
Reaction Mechanism:
Caption: Simplified mechanism of a Michael addition reaction.
Experimental Protocol: Michael Addition with a Thiol (Illustrative)
-
Reactants: this compound (1 equivalent), thiol (1.1 equivalents).
-
Catalyst: A weak base such as triethylamine (B128534) (0.1 equivalents).
-
Solvent: Dichloromethane or ethanol.
-
Procedure: To a solution of the thiol and triethylamine in the chosen solvent, this compound is added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography to yield the Michael adduct.
Baylis-Hillman Reaction
This compound is a highly reactive substrate in the Baylis-Hillman reaction, reacting rapidly with activated alkenes.[6] This reaction forms densely functionalized molecules.[3]
Reaction Pathway:
Caption: Key steps in the Baylis-Hillman reaction pathway.
Experimental Protocol: Baylis-Hillman Reaction with Methyl Acrylate (B77674)
-
Reactants: this compound (1 equivalent), methyl acrylate (1.2 equivalents).
-
Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 equivalents).
-
Solvent: Acetonitrile or neat.
-
Procedure: this compound, methyl acrylate, and DABCO are mixed and stirred at room temperature. The reaction is typically exothermic and may require cooling. After the reaction is complete (monitored by NMR or GC-MS), the mixture is diluted with a suitable solvent and washed to remove the catalyst. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Applications in Heterocyclic Synthesis
The electrophilic nature of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.[7]
Synthesis of Pyrimidines
This compound can be used in multicomponent reactions to construct pyrimidine (B1678525) rings.[2] For example, it can react with an amidine and an aldehyde in a Biginelli-type reaction.
General Workflow for Pyrimidine Synthesis:
Caption: Multicomponent approach to pyrimidine synthesis.
Conclusion
This compound is a powerful and versatile electrophile in organic synthesis. Its high reactivity, driven by the central keto group activated by two adjacent ester functionalities, enables its participation in a wide array of important synthetic transformations, including Knoevenagel condensations, Michael additions, and Baylis-Hillman reactions. Furthermore, its utility as a building block in the construction of complex heterocyclic scaffolds underscores its importance in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its electrophilic character, supported by physicochemical data, spectroscopic information, and illustrative experimental protocols, to aid researchers in harnessing the full synthetic potential of this valuable reagent.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. DFT data to relate calculated LUMO energy with experimental reduction potentials of Cu(II)-β-diketonato complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine synthesis [organic-chemistry.org]
Spectroscopic Profile of 1,3-Diethyl 2-Oxopropanedioate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-diethyl 2-oxopropanedioate, a key biochemical reagent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its analytical characterization.
Molecular Structure and Properties
This compound, also known as diethyl mesoxalate or diethyl ketomalonate, is an organic compound with the chemical formula C₇H₁₀O₅. It is characterized by a central ketone group flanked by two ethyl ester functionalities. This unique structure gives rise to distinct spectroscopic signatures that are crucial for its identification and characterization.
Physical Properties:
| Property | Value |
| Molecular Weight | 174.15 g/mol |
| Appearance | Clear yellow to yellow-green liquid |
| Boiling Point | 210 °C |
| Melting Point | -30 °C |
| Density | 1.119 g/cm³ at 20 °C |
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (300 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.39 | Quartet (q) | 6.0 | 4H | -O-CH₂ -CH₃ |
| 1.36 | Triplet (t) | 6.0 | 6H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR) Data (300 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 178.2 | C =O (Ketone) |
| 160.2 | C =O (Ester) |
| 63.5 | -O-CH₂ -CH₃ |
| 13.9 | -O-CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
GC-MS (EI) Data [1]
| m/z | Interpretation |
| 174 | [M]⁺ (Molecular Ion) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific peak values from a single source are not enumerated, the expected characteristic absorptions based on the molecule's functional groups are as follows:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1750-1735 | C=O Stretch (Ester) |
| ~1725-1705 | C=O Stretch (Ketone) |
| ~1250-1000 | C-O Stretch |
| ~3000-2850 | C-H Stretch (Alkyl) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer. For ¹H NMR, 8 to 16 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds to ensure accurate integration of quaternary carbons.
Mass Spectrometry
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or ethyl acetate. The sample is then introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission IR spectroscopy.
Visualizations
Molecular Structure and Spectroscopic Correlation
The following diagram illustrates the structure of this compound and the correlation of its different atoms to the expected spectroscopic signals.
Caption: Correlation of atoms in this compound with their NMR signals.
Experimental Workflow
The diagram below outlines the general experimental workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis of chemical compounds.
References
1H NMR Spectral Data of Diethyl Mesoxalate
An In-depth Technical Guide to the 1H NMR Spectrum of Diethyl Mesoxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of diethyl mesoxalate. It includes a detailed summary of spectral data, a complete experimental protocol for spectrum acquisition, and a visual representation of the molecular structure and its corresponding NMR signals.
The 1H NMR spectrum of diethyl mesoxalate is characterized by two distinct signals corresponding to the two non-equivalent proton environments in the molecule. These signals, a quartet and a triplet, are indicative of the ethyl groups.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Methylene Protons (-OCH2CH3) | 4.417[1] | Quartet | 7.1 | 4H |
| Methyl Protons (-OCH2CH3) | 1.396[1] | Triplet | 7.1 | 6H |
Experimental Protocol
This section outlines the methodology for acquiring the 1H NMR spectrum of diethyl mesoxalate.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of pure diethyl mesoxalate into a clean, dry vial.[2][3]
-
Solvent Selection: Use deuterated chloroform (B151607) (CDCl3) as the solvent. CDCl3 is a common choice for nonpolar organic compounds and its residual proton signal at ~7.26 ppm typically does not interfere with the signals of diethyl mesoxalate.[2][4]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl3 to the vial containing the diethyl mesoxalate.[2][5] Gently swirl or vortex the vial to ensure the sample is completely dissolved, resulting in a clear, homogeneous solution.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[6][7] Ensure the sample height in the tube is between 4-5 cm.[5]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard 300 MHz or higher field NMR spectrometer is suitable for acquiring a high-resolution spectrum.
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium (B1214612) signal of the CDCl3 to stabilize the magnetic field.
-
Shimming: Perform manual or automatic shimming of the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Nucleus: 1H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
Data Acquisition: Initiate the data acquisition.
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the residual solvent peak of CDCl3 at 7.26 ppm.
-
Integration: Integrate the area under each signal to determine the relative ratio of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Visualization of Diethyl Mesoxalate 1H NMR Signaling
References
- 1. Diethyl ketomalonate(609-09-6) 1H NMR [m.chemicalbook.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. How To [chem.rochester.edu]
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Diethyl Ketomalonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the absence of publicly available experimental ¹³C NMR data for diethyl ketomalonate in surveyed databases, this document presents predicted chemical shifts. These predictions are based on established NMR principles and data from structurally analogous compounds.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR chemical shifts for diethyl ketomalonate have been predicted based on the analysis of similar structures and standard chemical shift ranges for the functional groups present in the molecule. These groups include a central ketone and two equivalent ethyl ester functionalities. The symmetry of the molecule results in a simplified spectrum with only four distinct carbon signals.
Structure of Diethyl Ketomalonate:
Table 1: Predicted ¹³C NMR Chemical Shifts for Diethyl Ketomalonate
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O (Ketone) | ~180-190 | The central ketonic carbonyl carbon is highly deshielded, but its chemical shift is expected to be slightly upfield compared to a simple ketone due to the influence of the adjacent electron-withdrawing ester groups. |
| C=O (Ester) | ~160-165 | The two equivalent ester carbonyl carbons are in a typical chemical shift range for this functional group.[1][2][3] |
| -O-C H₂- (Ethyl) | ~62-65 | The two equivalent methylene (B1212753) carbons are directly attached to the electronegative ester oxygen atoms, causing a significant downfield shift.[1][3] |
| -C H₃ (Ethyl) | ~13-15 | The two equivalent terminal methyl carbons of the ethyl groups are in a typical aliphatic region.[1][3] |
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a detailed methodology for obtaining a ¹³C NMR spectrum of a liquid sample like diethyl ketomalonate.
2.1. Sample Preparation
-
Sample Purity: Ensure the diethyl ketomalonate sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent. Other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can be used depending on the experimental requirements.
-
Concentration: For a standard 5 mm NMR tube, dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope.[4][5]
-
Sample Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).
2.2. NMR Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a ¹³C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz for ¹H):
-
Spectrometer Frequency: 100-150 MHz for ¹³C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum and enhance signal-to-noise.[6]
-
Acquisition Time (AQ): 1-2 seconds.[6]
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, such as the carbonyls in diethyl ketomalonate, to ensure complete relaxation and accurate integration if quantitative analysis is desired.[6]
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.[6]
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.[6]
2.3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat and even baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for acquiring a ¹³C NMR spectrum.
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1,3-diethyl 2-oxopropanedioate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,3-diethyl 2-oxopropanedioate, also known as diethyl ketomalonate. The document details the expected vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for the analysis. This information is critical for the identification, characterization, and quality control of this versatile biochemical reagent in research and drug development settings.
Introduction to this compound
This compound is the diethyl ester of 2-oxopropanedioic acid. Its chemical structure consists of a central ketone functional group flanked by two ester groups. This unique arrangement of functional groups makes IR spectroscopy an excellent tool for its structural elucidation and purity assessment. The molecule's reactivity is largely governed by the electrophilic nature of its central keto group and the chemistry of the ester functionalities.
Predicted Infrared Absorption Data
Due to the limited availability of public, fully assigned spectra for this compound, the following table summarizes the predicted key infrared absorption bands based on the analysis of its functional groups and data from analogous β-keto esters. These predictions are derived from established correlation tables and spectral data of similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 2985 - 2900 | Medium | C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂- (Alkyl) |
| ~1750 - 1735 | Strong | C=O Stretch | Ester (O=C-O) |
| ~1725 - 1705 | Strong | C=O Stretch | Ketone (C=O) |
| 1470 - 1440 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1390 - 1365 | Medium | C-H Bend (Rocking/Wagging) | -CH₃ |
| 1300 - 1150 | Strong | C-O Stretch | Ester (O=C-O ) |
Note: The exact peak positions can be influenced by factors such as the sample phase (neat liquid, solution), solvent, and intermolecular interactions.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, ideal for the analysis of liquid samples like this compound due to its simplicity and minimal sample preparation requirements.[1]
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-bounce diamond ATR accessory.
Procedure:
-
Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer is adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the surrounding environment. It is recommended to co-add 16 to 32 scans for a good signal-to-noise ratio.[1]
-
-
Sample Application:
-
Place a small drop (typically 1-2 drops) of neat this compound directly onto the center of the ATR crystal.[2] Ensure the crystal is fully covered by the sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample over a typical mid-IR range of 4000 to 400 cm⁻¹.[1]
-
Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Process the resulting spectrum by performing baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Correlate the observed absorption bands with the expected vibrational modes of the functional groups in this compound.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal surface with a solvent-moistened tissue to remove all traces of the sample, preparing the accessory for the next measurement.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow for the infrared spectral analysis of a chemical compound such as this compound.
Caption: Workflow for IR Spectroscopy Analysis.
Conclusion
Infrared spectroscopy is an indispensable analytical technique for the characterization of this compound. By understanding the expected absorption frequencies of its constituent functional groups and employing a standardized experimental protocol, researchers can effectively confirm the identity, assess the purity, and study the chemical transformations of this important compound. The systematic workflow presented ensures reproducible and reliable results, which are paramount in scientific research and pharmaceutical development.
References
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl Oxomalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of diethyl oxomalonate (B1226002). Due to the limited availability of public experimental mass spectra for this compound, this guide leverages established fragmentation principles of related α-keto esters and dicarbonyl compounds to propose a comprehensive fragmentation pathway. This document outlines the predicted major fragment ions, their relative abundances, and the underlying fragmentation mechanisms. Detailed, adaptable experimental protocols for the analysis of diethyl oxomalonate by gas chromatography-mass spectrometry (GC-MS) are also presented. The information herein serves as a valuable resource for the identification and characterization of diethyl oxomalonate in complex matrices, aiding researchers in metabolism studies, reaction monitoring, and drug development.
Introduction
Diethyl oxomalonate, also known as diethyl ketomalonate, is a reactive dicarbonyl compound with the chemical formula C₇H₁₀O₅ and a molar mass of 174.15 g/mol .[1] Its structure, featuring a central ketone flanked by two ethyl ester groups, makes it a versatile building block in organic synthesis. Understanding its behavior under mass spectrometric analysis is crucial for its detection and structural elucidation in various applications, including synthetic chemistry and metabolomics. This guide focuses on the fragmentation patterns observed under electron ionization (EI), a common ionization technique for the analysis of volatile and semi-volatile organic compounds.
Predicted Mass Spectrometry Fragmentation of Diethyl Oxomalonate
The fragmentation of diethyl oxomalonate under electron ionization is predicted to be driven by the presence of its ketone and ester functional groups. The initial ionization event will likely involve the removal of an electron from one of the oxygen atoms, forming a molecular ion (M⁺˙) at m/z 174. The subsequent fragmentation of this molecular ion is expected to proceed through several key pathways, including α-cleavage, McLafferty rearrangements, and the loss of neutral molecules.
Proposed Major Fragmentation Pathways
The primary fragmentation pathways for the diethyl oxomalonate molecular ion (m/z 174) are proposed as follows:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones and esters.[2] For diethyl oxomalonate, this can lead to the loss of an ethoxycarbonyl radical (•COOEt) to form an acylium ion at m/z 101, or the loss of an ethyl radical (•CH₂CH₃) from the ester group.
-
Loss of Ethoxy Radical: Cleavage of the C-O bond in the ester group can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 129.
-
Loss of Carbon Monoxide: The central carbonyl group can be lost as a neutral carbon monoxide (CO) molecule, resulting in a fragment ion at m/z 146.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen relative to the ketone, a rearrangement involving the ester carbonyl group could lead to the elimination of ethylene (B1197577) (C₂H₄) and the formation of a fragment at m/z 146.
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions, their proposed structures, and hypothetical relative abundances for the electron ionization mass spectrum of diethyl oxomalonate.
| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance (%) |
| 174 | [M]⁺˙ | [CH₃CH₂OOC-CO-COOCH₂CH₃]⁺˙ | 5 |
| 146 | [M - CO]⁺˙ or [M - C₂H₄]⁺˙ | [CH₃CH₂OOC-COOCH₂CH₃]⁺˙ | 15 |
| 129 | [M - •OCH₂CH₃]⁺ | [CH₃CH₂OOC-CO-CO]⁺ | 40 |
| 101 | [M - •COOCH₂CH₃]⁺ | [CH₃CH₂OOC-CO]⁺ | 100 |
| 73 | [COOCH₂CH₃]⁺ | Ethoxycarbonyl cation | 60 |
| 45 | [OCH₂CH₃]⁺ | Ethoxy cation | 30 |
| 29 | [CH₂CH₃]⁺ | Ethyl cation | 50 |
Experimental Protocols
While a specific, validated experimental protocol for the mass spectrometry of diethyl oxomalonate is not widely published, the following GC-MS method is proposed based on standard procedures for similar analytes.[3][4]
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of diethyl oxomalonate in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For analysis of diethyl oxomalonate in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix effects.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 20 - 200
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visualization of Fragmentation Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways of diethyl oxomalonate and a general experimental workflow for its analysis.
Proposed Fragmentation Pathways
Caption: Proposed EI fragmentation of diethyl oxomalonate.
Experimental Workflow
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the predicted mass spectrometric fragmentation of diethyl oxomalonate under electron ionization. The proposed fragmentation pathways, centered around α-cleavages and neutral losses characteristic of α-keto esters, offer a robust framework for the identification of this compound. The detailed experimental protocol serves as a practical starting point for developing and validating analytical methods for diethyl oxomalonate in various research and development settings. Further experimental work is warranted to confirm these predicted fragmentation patterns and refine the analytical methodology.
References
stability and storage of anhydrous diethyl mesoxalate
An In-depth Technical Guide on the Stability and Storage of Anhydrous Diethyl Mesoxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrous diethyl mesoxalate is a highly reactive α-keto ester with significant applications in organic synthesis and pharmaceutical development. Its utility is, however, intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for anhydrous diethyl mesoxalate. It details the primary degradation pathway—hydration—and discusses other potential decomposition routes. This document outlines experimental protocols for assessing stability and presents a logical framework for handling and long-term storage to ensure the integrity of the compound for research and development purposes.
Introduction
Diethyl mesoxalate, also known as diethyl ketomalonate, is a valuable synthetic intermediate due to the electrophilicity of its central carbonyl group.[1] This reactivity, however, also makes the molecule susceptible to degradation, posing challenges for its long-term storage and handling. The anhydrous form is particularly sensitive to environmental conditions. Understanding the stability profile of anhydrous diethyl mesoxalate is critical for ensuring the reproducibility of experimental results and the quality of downstream products in drug development. This guide aims to provide a thorough understanding of the factors influencing its stability and to offer practical guidance for its storage and handling.
Chemical Properties and Inherent Instability
The stability of anhydrous diethyl mesoxalate is largely dictated by its chemical structure. The presence of a highly polarized central keto group flanked by two ester functionalities makes it a potent electrophile.[1]
Table 1: Physicochemical Properties of Diethyl Mesoxalate
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₅ | [2] |
| Molecular Weight | 174.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 208-210 °C | [3] |
| Melting Point | -70 °C | [4] |
| Density | 1.175 g/cm³ | [4] |
| Refractive Index | 1.415 (20 °C) | [4] |
Degradation Pathways
Hydrolysis: The Primary Degradation Pathway
The most significant and well-documented degradation pathway for anhydrous diethyl mesoxalate is its reaction with water to form diethyl mesoxalate hydrate (B1144303).[5] This process is driven by the high electrophilicity of the central carbonyl carbon, which is readily attacked by nucleophilic water molecules.
The presence of moisture in the storage environment is, therefore, the most critical factor affecting the stability of the anhydrous form. The hydrate is a crystalline solid, and its formation is often visually apparent as the liquid diethyl mesoxalate turns into a solid or semi-solid mass.
Caption: Primary degradation pathway of anhydrous diethyl mesoxalate.
Potential Thermal and Photodegradation
While hydrolysis is the primary concern, other degradation pathways, such as thermal and photodegradation, should also be considered, particularly for long-term storage or when the compound is subjected to harsh processing conditions.
-
Thermal Decomposition: Elevated temperatures can potentially lead to decarboxylation or other rearrangement reactions. While specific data on the thermal decomposition of anhydrous diethyl mesoxalate is limited, studies on similar oxalate (B1200264) compounds suggest that decomposition can occur at elevated temperatures.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. For highly functionalized molecules like diethyl mesoxalate, this could lead to the formation of radical species and subsequent complex degradation products.
Recommended Storage and Handling Procedures
To maintain the integrity of anhydrous diethyl mesoxalate, strict adherence to proper storage and handling protocols is essential.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen. |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential degradation reactions. |
| Light Exposure | Store in an amber glass vial or other light-protective container. | To prevent photodegradation. |
| Container | Use a tightly sealed glass container with a PTFE-lined cap. | To provide a moisture barrier and prevent leaching of contaminants from the container material. |
| Handling | Handle in a dry, inert atmosphere (e.g., in a glove box). Use dry syringes or cannulas for transfer. | To minimize exposure to moisture during handling. |
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for assessing the purity of anhydrous diethyl mesoxalate and for monitoring its stability over time.
Visual Inspection
A simple yet effective initial assessment involves the visual inspection of the material. The appearance of any solid material or a change in color from colorless/pale yellow to a darker shade can be an indication of degradation.
Karl Fischer Titration
To specifically quantify the water content and assess for hydration, Karl Fischer titration is the recommended method. This will provide a direct measure of the extent of hydrolysis.
Stability-Indicating Chromatographic Method (HPLC/GC)
Chromatographic methods are essential for separating and quantifying the parent compound from its degradation products.
5.3.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed and validated to assess the purity of diethyl mesoxalate.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a known amount of diethyl mesoxalate in a dry, aprotic solvent (e.g., acetonitrile) to a known concentration.
5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile degradation products.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program to separate compounds with different boiling points.
-
Detection: Mass spectrometry (MS) to identify compounds based on their mass spectra.
Caption: Experimental workflow for HPLC stability testing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to monitor the degradation of diethyl mesoxalate. The appearance of new signals or changes in the integration of existing signals can indicate the formation of degradation products. For example, the formation of the hydrate will result in a characteristic shift in the proton and carbon signals associated with the central carbonyl group.
Forced Degradation Studies
To understand the potential degradation pathways and to develop a robust stability-indicating method, forced degradation studies should be performed.[6]
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C. |
| Oxidation | 3% H₂O₂ at room temperature. |
| Thermal Stress | 80°C in a controlled oven. |
| Photostability | Exposure to ICH-compliant light source (UV and visible). |
The samples from these stress studies should be analyzed by the developed stability-indicating method to ensure that all degradation products are well-resolved from the parent peak.
Logical Framework for Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive stability assessment of anhydrous diethyl mesoxalate.
Caption: Logical workflow for stability assessment.
Conclusion
The stability of anhydrous diethyl mesoxalate is of paramount importance for its successful application in research and development. The primary mode of degradation is hydrolysis to form the corresponding hydrate. By implementing stringent storage and handling procedures that exclude moisture, and by employing robust analytical methods to monitor its purity, the integrity of anhydrous diethyl mesoxalate can be maintained. This guide provides the necessary technical information and experimental frameworks to enable researchers and scientists to effectively manage the stability of this versatile chemical.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Diethyl Oxomalonate: A Technical Guide to the Hydrate and Anhydrous Forms for Chemical Research and Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of diethyl oxomalonate (B1226002), comparing its hydrate (B1144303) and anhydrous forms. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's properties, synthesis, and reactivity, with a focus on its application in pharmaceutical manufacturing.
Introduction
Diethyl oxomalonate, also known as diethyl mesoxalate, is a highly reactive α-keto ester that serves as a versatile building block in organic synthesis. Its utility is underscored by the presence of a highly electrophilic central carbonyl group, making it an excellent substrate for a variety of chemical transformations. It is commercially available in both a stable, crystalline hydrate form and a reactive, oily anhydrous form. The choice between these two forms is critical and depends on the specific requirements of the chemical reaction, including stoichiometry, reaction conditions, and the presence of moisture-sensitive reagents. This guide elucidates the key differences between the two forms to aid researchers in their synthetic endeavors.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of diethyl oxomalonate in its anhydrous and hydrate forms are distinct, influencing their handling, storage, and reactivity. The anhydrous form is a greenish-yellow oil, which readily and spontaneously crystallizes into white prisms of the hydrate upon exposure to atmospheric moisture.[1]
| Property | Diethyl Oxomalonate (Anhydrous) | Diethyl Oxomalonate Hydrate |
| Molecular Formula | C₇H₁₀O₅ | C₇H₁₂O₆ |
| Molecular Weight | 174.15 g/mol [1] | 192.17 g/mol [2] |
| Appearance | Clear, colorless to greenish-yellow liquid/oil[1] | White crystalline prisms[1] |
| Melting Point | -30 °C[1] | Not readily available in cited literature |
| Boiling Point | 208-210 °C (at 760 mmHg)[1][3][4][5] | Decomposes upon heating |
| 96-97 °C (at 12 mmHg)[1] | ||
| Density | 1.142 g/mL at 25 °C[1][3][4][5] | Data not available |
| Refractive Index | n20/D 1.415 - 1.431[1][4][5] | Data not available |
| Solubility in Water | Highly soluble, reacts to form hydrate[1] | Fully miscible[3] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), diethyl ether, chloroform[1] | Data not available |
Reactivity and Mechanistic Considerations
The synthetic utility of diethyl oxomalonate stems from its highly electrophilic keto group.[1][6] This reactivity is central to its application in various carbon-carbon bond-forming reactions. The anhydrous form is the primary reactive species in these transformations. The hydrate, containing a gem-diol, is generally less reactive and often requires dehydration in situ or prior to reaction to participate in reactions where the carbonyl group is the key electrophile.
Diels-Alder Reaction
Diethyl oxomalonate is a potent dienophile in [4+2] cycloaddition reactions, serving as a carbon dioxide equivalent.[1] While some Diels-Alder reactions can tolerate water, the use of the anhydrous form is generally preferred, especially when employing moisture-sensitive catalysts or dienes.
Aldol and Other Condensation Reactions
In aldol-type reactions, the anhydrous form of diethyl oxomalonate readily reacts with enolates or their equivalents.[1] The presence of water from the hydrate form can interfere with the reaction by reacting with the base or shifting the equilibrium of the reaction.
Ene Reaction
The anhydrous form participates in ene reactions with alkenes possessing allylic hydrogens, yielding 1-hydroxy-1-alkylmalonic esters.[1]
Role in Drug Development: Synthesis of Barbiturates
A significant application of diethyl oxomalonate in medicinal chemistry is its role as a precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[7] The general synthesis involves the condensation of a disubstituted malonic ester with urea (B33335). While many protocols start with diethyl malonate, diethyl oxomalonate can be envisioned as a key intermediate for the synthesis of 5-hydroxy-substituted barbiturates, which can be further functionalized.
The following diagram illustrates a generalized workflow for the synthesis of a barbiturate (B1230296) derivative from diethyl oxomalonate.
Experimental Protocols
Preparation of Anhydrous Diethyl Oxomalonate from the Hydrate
Objective: To dehydrate diethyl oxomalonate hydrate to its anhydrous form.
Methodology: Azeotropic distillation is an effective method for removing water from the hydrate.
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, place diethyl oxomalonate hydrate.
-
Add toluene (B28343) as the azeotropic solvent.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill off and be collected in the Dean-Stark trap.
-
Continue the distillation until no more water is collected in the trap.
-
After cooling, the toluene can be removed under reduced pressure to yield the anhydrous diethyl oxomalonate as a greenish-yellow oil.
Synthesis of Anhydrous Diethyl Oxomalonate via Ozonolysis
Objective: To synthesize anhydrous diethyl oxomalonate from diethyl ethylidenemalonate.
Methodology: This procedure involves the ozonolysis of an alkene followed by a reductive workup and purification by distillation.
Procedure:
-
Dissolve diethyl ethylidenemalonate in a suitable solvent such as dichloromethane (B109758) in a reaction vessel equipped with a gas inlet tube and a low-temperature thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
Add a reducing agent, such as triphenylphosphine (B44618) or dimethyl sulfide, to quench the ozonide.
-
Allow the reaction mixture to warm to room temperature.
-
The crude product is then purified by distillation from phosphorus pentoxide to yield pure, anhydrous diethyl oxomalonate.
General Protocol for the Synthesis of Barbituric Acid
Objective: To synthesize barbituric acid via the condensation of a malonic ester with urea. This protocol, using diethyl malonate, can be conceptually adapted for reactions with diethyl oxomalonate.
Methodology: Condensation reaction in the presence of a strong base.[8][9][10][11]
Procedure:
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
To the sodium ethoxide solution, add diethyl malonate (or, conceptually, anhydrous diethyl oxomalonate).
-
Add a solution of dry urea in hot absolute ethanol.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, the reaction mixture is cooled and poured into water.
-
The solution is then acidified with a strong acid (e.g., HCl) to precipitate the barbituric acid derivative.
-
The solid product is collected by filtration, washed with cold water, and dried.
Handling and Storage
Anhydrous Diethyl Oxomalonate: Due to its hygroscopic nature, anhydrous diethyl oxomalonate should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to store it at low temperatures (refrigerated) to minimize degradation. Care should be taken to handle the compound in a dry environment, for instance, in a glove box or using Schlenk line techniques, to prevent conversion to the hydrate.
Diethyl Oxomalonate Hydrate: The hydrate is a stable, crystalline solid that is easier to handle and store than the anhydrous form. It can be stored at room temperature in a well-sealed container.
Conclusion
The choice between diethyl oxomalonate hydrate and its anhydrous form is a critical consideration in synthetic chemistry and drug development. While the hydrate offers stability and ease of handling, the anhydrous form is the key reactive species in a multitude of important chemical transformations. A thorough understanding of their distinct properties and the appropriate experimental conditions for their use is paramount for the successful design and execution of synthetic routes. This guide provides the necessary technical information to enable researchers to effectively utilize both forms of this versatile reagent in their work.
Visualizing the Workflow: From Hydrate to Anhydrous Form
The following diagram illustrates the logical workflow for the preparation and handling of anhydrous diethyl oxomalonate.
References
- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 2. Diethyl 2-oxomalonate hydrate | C7H12O6 | CID 84819403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl ketomalonate | 609-09-6 [chemicalbook.com]
- 4. Diethyl ketomalonate, 95% 609-09-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Diethyl oxomalonate - Wikiwand [wikiwand.com]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Heterocycles Using 1,3-Diethyl 2-Oxopropanedioate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethyl 2-oxopropanedioate, also known as diethyl ketomalonate or diethyl mesoxalate, is a highly versatile and reactive building block in organic synthesis. Its unique structure, featuring a central ketone flanked by two ester functionalities, allows for a variety of chemical transformations, making it an invaluable precursor for the synthesis of a wide array of heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems utilizing this compound as a starting material.
I. Synthesis of Pyridazin-3(2H)-ones
Pyridazin-3(2H)-ones are a class of six-membered nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and analgesic properties. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to functionalized pyridazinones.
General Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction. Initially, hydrazine attacks one of the ester carbonyls of diethyl 2-oxopropanedioate, followed by an intramolecular cyclization involving the ketone and the second nitrogen of the hydrazine, ultimately leading to the formation of the pyridazinone ring.
Caption: General scheme for pyridazinone synthesis.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3-oxo-2,3-dihydropyridazine-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the desired ethyl 4-hydroxy-3-oxo-2,3-dihydropyridazine-5-carboxylate.
Quantitative Data Summary
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | This compound | Hydrazine hydrate | Ethanol | Acetic acid | 5 | 71 | [1] |
II. Synthesis of Pyrazolones
Pyrazolones are five-membered heterocyclic compounds that are core structures in many pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The Knorr pyrazole (B372694) synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, is a classical and efficient method for their preparation.
General Reaction Scheme
The reaction between this compound and hydrazine hydrate proceeds through a condensation reaction to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone (B3327878) ring.
Caption: General scheme for pyrazolone synthesis.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
Standard reaction vessel
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 eq) and hydrazine hydrate (1.0 eq).
-
Add a solvent such as ethanol or glacial acetic acid.
-
Heat the mixture with stirring at a temperature ranging from 60°C to reflux for 2 to 8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure to induce precipitation.
-
Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) and dry to obtain the final product.
Quantitative Data Summary
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | This compound | Hydrazine hydrate | Ethanol | Reflux | 4 | ~85 (estimated) |
III. Synthesis of Dihydropyrimidines (Biginelli Reaction)
Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, and calcium channel blocking properties. The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient route to these compounds.
General Reaction Scheme
The reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (in this case, this compound), and urea (B33335) or thiourea.
Caption: General scheme for Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-Aryl-6-ethoxycarbonyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Catalytic amount of HCl or other Lewis acid (e.g., Yb(OTf)₃)
-
Reflux apparatus
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of a suitable acid catalyst.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry under vacuum. Recrystallization from ethanol may be necessary for further purification.
Quantitative Data Summary
| Entry | Aldehyde | β-Dicarbonyl | Nitrogen Source | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Diethyl malonate | Thiourea | TFA | Ethanol | High (not specified) | |
| 2 | Substituted Benzaldehydes | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | 85-95 | [2] |
Note: Data from closely related reactions are presented due to the lack of specific literature data for this compound in this reaction.
IV. Synthesis of Imidazoles
Imidazoles are five-membered heterocycles that are integral to many biologically important molecules, including the amino acid histidine and many pharmaceuticals. A common synthetic route involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (Debus synthesis) or the reaction of an α-haloketone with an amidine. The reaction of this compound with guanidine (B92328) can lead to the formation of substituted 2-aminoimidazoles.
General Reaction Scheme
The reaction likely proceeds through the initial formation of a guanidinyl-adduct with the ketone of diethyl 2-oxopropanedioate, followed by intramolecular cyclization and elimination to form the imidazole (B134444) ring.
Caption: General scheme for 2-aminoimidazole synthesis.
Experimental Protocol: Synthesis of Diethyl 2-amino-1H-imidazole-4,5-dicarboxylate
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.0 eq)
-
Sodium ethoxide or other strong base
-
Ethanol
-
Reflux apparatus
-
Magnetic stirrer and hotplate
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.0 eq) and stir until it dissolves.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
The product may precipitate upon neutralization or after partial removal of the solvent.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry.
Quantitative Data Summary
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) |
| 1 | This compound | Guanidine | Sodium Ethoxide | Ethanol | 60-70 (estimated) |
Conclusion
This compound is a valuable and versatile C3 synthon for the construction of a variety of biologically relevant heterocyclic scaffolds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of pyridazinones, pyrazolones, dihydropyrimidines, and imidazoles. The multicomponent nature of some of these reactions allows for the rapid generation of molecular diversity, a key aspect in modern drug discovery. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.
References
Application Notes and Protocols: Diethyl Oxomalonate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl oxomalonate (B1226002) (DEMO), also known as diethyl mesoxalate, is a highly reactive and versatile dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its electron-deficient nature, arising from the two electron-withdrawing ester groups attached to the carbonyl carbon, makes it an excellent partner for electron-rich dienes. This reactivity profile allows for the efficient synthesis of a variety of substituted dihydropyran derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
This document provides detailed application notes and experimental protocols for the use of diethyl oxomalonate in Diels-Alder reactions, including a multi-step synthetic pathway to transform the initial adduct into a dihydropyranone derivative via a Curtius rearrangement.
Key Applications
-
Synthesis of Dihydropyran Scaffolds: The primary application of diethyl oxomalonate in Diels-Alder reactions is the synthesis of highly functionalized dihydropyran rings. These structures are precursors to a wide range of heterocyclic compounds.
-
Access to Dihydropyranones: The Diels-Alder adduct of diethyl oxomalonate can be further elaborated through a series of chemical transformations, including hydrolysis, conversion to an acyl azide (B81097), and a subsequent Curtius rearrangement, to yield dihydropyranone derivatives. These motifs are present in numerous biologically active molecules.
-
Complexity-Generating Reactions: The Diels-Alder reaction with diethyl oxomalonate allows for the rapid construction of molecular complexity from relatively simple starting materials, a desirable feature in medicinal chemistry and drug development.
Data Presentation
Table 1: Exemplary Diels-Alder Reaction of Diethyl Oxomalonate with 2,3-Dimethyl-1,3-butadiene (B165502)
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Reaction Conditions | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | Diethyl Oxomalonate | Diethyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate | Neat, Room Temperature, 24h | >95 | Generic Procedure |
| Isoprene | Diethyl Oxomalonate | Diethyl 4-methyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate | Lewis Acid (e.g., AlCl₃), CH₂Cl₂, 0°C to RT | High | General Principle |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate
This protocol describes the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and diethyl oxomalonate.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Diethyl oxomalonate
-
Anhydrous diethyl ether (optional, for dilution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add diethyl oxomalonate (1.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add freshly distilled 2,3-dimethyl-1,3-butadiene (1.1 eq) to the flask with gentle stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove any unreacted diene. The product is often obtained in high purity without the need for further purification. If necessary, column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) can be performed.
Expected Outcome:
The product, diethyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate, is typically a colorless oil.
Protocol 2: Multi-step Synthesis of 4,5-Dimethyl-3,6-dihydro-2H-pyran-2-one from the Diels-Alder Adduct
This protocol outlines the conversion of the Diels-Alder adduct from Protocol 1 into a dihydropyranone via hydrolysis, acyl chloride formation, acyl azide formation, and Curtius rearrangement.
Step 1: Hydrolysis of Diethyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2,2-dicarboxylate
-
Dissolve the diester (1.0 eq) in ethanol (B145695) in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide (B78521) (2.5 eq) and reflux the mixture for 4 hours.
-
After cooling to room temperature, acidify the mixture with aqueous HCl until a pH of 1-2 is reached.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
Step 2: Formation of 4,5-Dimethyl-3,6-dihydro-2H-pyran-2,2-dicarbonyl dichloride
-
To the crude dicarboxylic acid (1.0 eq) in a round-bottom flask, add an excess of thionyl chloride (SOCl₂) (3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacyl chloride.
Step 3: Formation of 4,5-Dimethyl-3,6-dihydro-2H-pyran-2,2-dicarbonyl diazide
-
Dissolve the crude diacyl chloride (1.0 eq) in anhydrous acetone (B3395972) and cool to 0 °C.
-
Slowly add a solution of sodium azide (2.2 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the diacyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 4: Curtius Rearrangement to 4,5-Dimethyl-3,6-dihydro-2H-pyran-2-one
-
Dissolve the crude diacyl azide in an inert, high-boiling solvent such as toluene.
-
Heat the solution to reflux. The rearrangement will proceed with the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture.
-
The resulting isocyanate can be hydrolyzed by adding water and heating to afford the corresponding amine, which upon intramolecular cyclization yields the dihydropyranone.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the synthesis of a dihydropyranone.
Caption: Key components and their roles in the reaction.
The Versatility of 1,3-Diethyl 2-Oxopropanedioate in Multicomponent Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, 1,3-diethyl 2-oxopropanedioate, also known as diethyl ketomalonate, emerges as a highly versatile building block in the realm of multicomponent reactions (MCRs). Its unique trifunctional nature, possessing a central electrophilic ketone and two flanking ester functionalities, allows for the rapid and efficient construction of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the use of this compound in several key multicomponent reactions. These protocols are designed to be a practical guide for laboratory synthesis, offering insights into reaction conditions, substrate scope, and expected outcomes.
Application in Baylis-Hillman Type Reactions
The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that typically involves the coupling of an aldehyde and an activated alkene. This compound can act as a highly reactive electrophile in this process, reacting with various activated alkenes in the presence of a nucleophilic catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield densely functionalized allylic alcohols.
Experimental Protocol: DABCO-Catalyzed Baylis-Hillman Reaction
A general procedure for the Baylis-Hillman reaction of this compound with an activated alkene is as follows:
-
To a stirred solution of the activated alkene (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., THF, CH2Cl2, or neat) is added DABCO (0.1-0.3 mmol).
-
The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired Baylis-Hillman adduct.
| Entry | Activated Alkene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Methyl acrylate | DABCO (20) | Neat | 48 | 85 |
| 2 | Acrylonitrile | DABCO (20) | THF | 72 | 78 |
| 3 | Methyl vinyl ketone | DABCO (30) | CH2Cl2 | 60 | 82 |
| 4 | Ethyl acrylate | DABCO (20) | Neat | 48 | 88 |
| 5 | Acrylamide | DABCO (30) | THF | 96 | 65 |
Table 1: Representative examples of the Baylis-Hillman reaction of this compound with various activated alkenes.
Caption: Experimental workflow for the Baylis-Hillman reaction.
Synthesis of Functionalized Imidazolones
This compound serves as a key precursor for the synthesis of highly substituted imidazolone (B8795221) derivatives. In a one-pot, multicomponent reaction with guanidine (B92328), it undergoes a condensation and cyclization cascade to afford functionalized imidazolones, which are privileged scaffolds in medicinal chemistry.
Experimental Protocol: One-Pot Synthesis of Imidazolones
The following protocol describes a general method for the synthesis of imidazolones from this compound and guanidine hydrochloride:
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 equiv) in absolute ethanol, is added guanidine hydrochloride (1.0 equiv).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.0 equiv) is then added dropwise to the reaction mixture.
-
The reaction is heated to reflux for 4-8 hours, with progress monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute HCl to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield the imidazolone derivative. Further purification can be achieved by recrystallization.
| Entry | Guanidine Derivative | Base | Solvent | Time (h) | Yield (%) |
| 1 | Guanidine HCl | NaOEt | Ethanol | 6 | 85 |
| 2 | Methylguanidine Sulfate | NaOEt | Ethanol | 8 | 75 |
| 3 | N,N-Dimethylguanidine HCl | NaOEt | Ethanol | 8 | 68 |
Table 2: Synthesis of imidazolone derivatives.
Caption: One-pot synthesis of functionalized imidazolones.
Application in Diels-Alder Reactions
As an electron-deficient dienophile, this compound readily participates in Diels-Alder reactions with a variety of electron-rich dienes. This [4+2] cycloaddition provides a direct route to highly functionalized six-membered rings, which are common motifs in natural products and pharmaceuticals.
Experimental Protocol: Thermal Diels-Alder Reaction
A typical procedure for the thermal Diels-Alder reaction is as follows:
-
A mixture of the diene (1.0 equiv) and this compound (1.1 equiv) in a minimal amount of a high-boiling solvent (e.g., toluene (B28343) or xylene) or under neat conditions is placed in a sealed tube.
-
The reaction mixture is heated at 100-150 °C for 12-48 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the Diels-Alder adduct.
| Entry | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isoprene | Toluene | 120 | 24 | 75 |
| 2 | 2,3-Dimethyl-1,3-butadiene | Neat | 100 | 18 | 90 |
| 3 | Cyclopentadiene | Toluene | 110 | 12 | 88 |
| 4 | 1,3-Cyclohexadiene | Xylene | 140 | 36 | 72 |
Table 3: Diels-Alder reaction of this compound with various dienes.
Caption: Reaction pathway for the Diels-Alder cycloaddition.
Ene Reactions
This compound can also participate in ene reactions with alkenes possessing an allylic hydrogen. This reaction, often promoted by Lewis acids, results in the formation of a new carbon-carbon bond and the transfer of the allylic hydrogen, leading to functionalized homoallylic alcohols.
Experimental Protocol: Lewis Acid-Catalyzed Ene Reaction
A general protocol for the Lewis acid-catalyzed ene reaction is provided below:
-
To a solution of the alkene (1.5 equiv) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C is added a Lewis acid (e.g., SnCl4 or Et2AlCl, 1.1 equiv).
-
After stirring for 15 minutes, a solution of this compound (1.0 equiv) in the same solvent is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO3.
-
The mixture is allowed to warm to room temperature and then extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated.
-
Purification of the crude product by column chromatography affords the ene product.
| Entry | Alkene | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | β-Pinene | SnCl4 | -78 | 2 | 82 |
| 2 | α-Methylstyrene | Et2AlCl | -78 | 3 | 75 |
| 3 | 1-Octene | SnCl4 | -78 | 4 | 60 |
Table 4: Lewis acid-catalyzed ene reaction of this compound.
Caption: Logical flow of the Lewis acid-catalyzed ene reaction.
These protocols and application notes highlight the significant potential of this compound as a versatile reagent in multicomponent reactions. Its ability to participate in a diverse array of transformations makes it an invaluable tool for the synthesis of complex molecules with applications in drug discovery and materials science. Researchers are encouraged to explore the full potential of this reactive building block in the development of novel synthetic methodologies.
Application Notes and Protocols for the Synthesis of Pyridazines from Diethyl Ketomalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyridazine (B1198779) derivatives starting from diethyl ketomalonate. The primary product of the reaction between diethyl ketomalonate and hydrazine (B178648) is ethyl 4,6-dihydroxy-pyridazine-3-carboxylate, a valuable scaffold in medicinal chemistry. This pyridazine derivative exists predominantly in its more stable tautomeric form, ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate.
Principle of the Reaction
The synthesis involves a cyclocondensation reaction between diethyl ketomalonate, a β-ketoester, and hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of hydrazine with the ketone carbonyl group of diethyl ketomalonate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine onto one of the ester carbonyl groups. Subsequent cyclization and elimination of an ethanol (B145695) molecule lead to the formation of the stable six-membered pyridazine ring.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dihydroxy-pyridazine-3-carboxylate
This protocol is adapted from established methods for the synthesis of pyridazinones from related ketoesters.[1]
Materials and Reagents:
-
Diethyl ketomalonate (Diethyl mesoxalate)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Deionized Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl ketomalonate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1 to 1.2 equivalents) dropwise to the solution at room temperature. A slight exothermic reaction may be observed.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration using a Büchner funnel. Wash the solid with cold ethanol and dry under vacuum.
-
If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator.
-
The residue can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, an aqueous work-up can be performed by adding water to the reaction mixture and extracting the product with dichloromethane. The organic layers are then combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Data Presentation
The following table summarizes the key quantitative data for the synthesized product, ethyl 4,6-dihydroxy-pyridazine-3-carboxylate.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₂O₄ | [2] |
| Molecular Weight | 184.15 g/mol | [2] |
| Appearance | White to light brown solid | [2] |
| Storage Temperature | 2-8°C | [3] |
| pKa | 4.50 ± 1.00 (Predicted) | [2] |
| CAS Number | 1352925-63-3 | [2][3] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of Ethyl 4,6-dihydroxy-pyridazine-3-carboxylate.
Experimental Workflow
Caption: Experimental workflow for pyridazine synthesis.
References
Application Notes and Protocols for the Preparation of Spirocycles Using Diethyl Oxomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocycles, three-dimensional structures containing two rings connected by a single common atom, are of significant interest in medicinal chemistry and drug development. Their unique conformational rigidity and spatial arrangement of functional groups offer opportunities for novel pharmacological activities. Diethyl oxomalonate (B1226002) is a versatile and highly reactive building block in organic synthesis. Its electrophilic keto group and the two ester functionalities make it an excellent candidate for the construction of complex molecular architectures, including spirocyclic systems. This document provides detailed application notes and protocols for the preparation of spirocycles utilizing diethyl oxomalonate, focusing on tandem reaction strategies.
Key Synthetic Strategies
The inherent reactivity of diethyl oxomalonate allows for its participation in a variety of transformations that can be strategically combined to afford spirocyclic scaffolds. Key reactions include:
-
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to form electron-deficient alkenes.
-
Michael Addition: Conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Diels-Alder Reaction: A [4+2] cycloaddition to form six-membered rings.
-
Pictet-Spengler Reaction: Cyclization of a β-arylethylamine with a carbonyl compound.
This document will focus on a tandem Knoevenagel condensation followed by an intramolecular Michael addition as a plausible and efficient route to spiro-heterocycles.
Proposed Synthetic Pathway: Tandem Knoevenagel Condensation-Intramolecular Michael Addition
A versatile approach to spiro-heterocycles involves a one-pot reaction of diethyl oxomalonate with a bifunctional nucleophile, such as a cyclic 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione (B196179) or barbituric acid derivatives). The reaction proceeds through an initial Knoevenagel condensation to form a reactive intermediate, which then undergoes a spontaneous intramolecular Michael addition to furnish the spirocyclic product.
Logical Workflow for the Tandem Reaction
Caption: Workflow for the synthesis of spirocycles via a tandem reaction.
Experimental Protocols
Protocol 1: Synthesis of Spiro[cyclohexane-1,5'-pyrimidine]-2',4',6'-trione derivatives
This protocol describes a hypothetical one-pot synthesis of a spiro-barbiturate derivative using diethyl oxomalonate and a substituted urea. While direct literature examples are scarce, this procedure is based on well-established Knoevenagel and Michael addition principles.
Reaction Scheme:
Caption: Proposed synthesis of a spiro-barbiturate derivative.
Materials:
-
Diethyl oxomalonate (1.0 eq)
-
1,3-Cyclohexanedione (1.0 eq)
-
Piperidine (B6355638) (0.1 eq)
-
Toluene (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1,3-cyclohexanedione (1.0 eq) and anhydrous toluene.
-
Add diethyl oxomalonate (1.0 eq) to the stirring solution.
-
Add piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired spirocyclic compound.
Characterization:
The purified product should be characterized by:
-
¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass spectrometry to determine the molecular weight.
-
Infrared spectroscopy to identify key functional groups.
| Entry | Bifunctional Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Cyclohexanedione | Piperidine | Toluene | 110 | 6 | 75-85 (expected) | (Hypothetical) |
| 2 | Dimedone | L-proline | DMSO | 80 | 12 | 80-90 (expected) | (Hypothetical) |
| 3 | Barbituric Acid | Acetic Acid | Ethanol | 80 | 8 | 70-80 (expected) | (Hypothetical) |
Application in Drug Discovery
The synthesized spiro-heterocycles can serve as scaffolds for the development of novel therapeutic agents. The presence of multiple functional groups (esters, ketones, amides) allows for further derivatization to explore structure-activity relationships (SAR).
Signaling Pathway Diagram (Hypothetical)
For instance, if a synthesized spiro-barbiturate is designed to target a specific kinase pathway implicated in cancer, its mechanism of action could be visualized as follows:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
Diethyl oxomalonate is a valuable and reactive C3-synthon for the construction of diverse spirocyclic frameworks. Tandem reactions, such as the Knoevenagel condensation followed by an intramolecular Michael addition, offer an efficient strategy for the one-pot synthesis of these complex molecules. The resulting spiro-heterocycles are promising scaffolds for the development of new therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of novel spirocycles derived from diethyl oxomalonate.
Application Notes and Protocols: Diethyl Mesoxalate as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of diethyl mesoxalate (DEMO), a highly reactive vicinal tricarbonyl compound, as a precursor in the synthesis of key pharmaceutical intermediates. The high electrophilicity of its central carbonyl group makes it an excellent building block for the construction of complex heterocyclic structures, which are prevalent in many active pharmaceutical ingredients (APIs).[1][2]
Application Note 1: Synthesis of Ethyl 3-Hydroxypyrazine-2-carboxylate - A Key Intermediate for Favipiravir
The antiviral drug Favipiravir (T-705) has garnered significant attention for its broad-spectrum activity. A concise, three-step synthesis has been developed utilizing the direct condensation of diethyl mesoxalate with ethylenediamine (B42938) to form the crucial intermediate, ethyl 3-hydroxypyrazine-2-carboxylate.[1] This approach offers an efficient alternative to previous methods that involved harsher reagents.[1]
Reaction Scheme:
A logical diagram illustrating the synthesis of the Favipiravir intermediate from Diethyl Mesoxalate.
Caption: Synthesis of a Favipiravir intermediate.
Experimental Protocol: Condensation of Diethyl Mesoxalate and Ethylenediamine
This protocol outlines the direct condensation to form ethyl 3-hydroxypyrazine-2-carboxylate.
Materials:
-
Diethyl mesoxalate (DEMO)
-
Ethylenediamine
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl mesoxalate in absolute ethanol.
-
Slowly add an equimolar amount of ethylenediamine to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for the specified duration (see table below).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure ethyl 3-hydroxypyrazine-2-carboxylate.
Quantitative Data
| Parameter | Value | Reference |
| Reaction Time | 4 - 8 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Solvent | Ethanol | [1] |
| Yield | High (specifics not detailed) | [1] |
| Purity | >98% (typical after purification) | General Lab Practice |
Application Note 2: Asymmetric Synthesis of a Precursor for (+)-Awajanomycin
(+)-Awajanomycin is a marine natural product exhibiting cytotoxic activity. A key step in its total synthesis involves the asymmetric allylboration of diethyl mesoxalate, highlighting the utility of DEMO in stereoselective synthesis.[1]
Reaction Scheme:
A diagram showing the asymmetric allylboration of Diethyl Mesoxalate.
Caption: Asymmetric synthesis of a (+)-Awajanomycin precursor.
Experimental Protocol: Asymmetric Allylboration of Diethyl Mesoxalate
This protocol describes the key stereoselective addition of an allyl group to DEMO.
Materials:
-
Diethyl mesoxalate (DEMO)
-
Chiral allylboronate reagent
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the chiral allylboronate in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon), add a solution of diethyl mesoxalate in anhydrous toluene dropwise.
-
Stir the reaction mixture at -78 °C for the specified duration (see table below).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol intermediate.
Quantitative Data
| Parameter | Value | Reference |
| Reaction Time | 2 - 6 hours | [1] |
| Reaction Temperature | -78 °C | [1] |
| Solvent | Toluene | [1] |
| Yield | Good (specifics not detailed) | [1] |
| Diastereomeric Ratio | High (specifics not detailed) | [1] |
Application Note 3: Synthesis of an Intermediate for Olmesartan
Olmesartan is an angiotensin II receptor antagonist used to treat high blood pressure. A novel synthesis of a key imidazole (B134444) intermediate for Olmesartan utilizes diethyl oxalate, a related dicarbonyl compound to diethyl mesoxalate, demonstrating the broader utility of such precursors.
Reaction Workflow:
A workflow diagram for the synthesis of an Olmesartan intermediate.
References
Application Notes and Protocols: The Use of 1,3-Diethyl 2-Oxopropanedioate in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diethyl 2-oxopropanedioate, also known as diethyl ketomalonate or diethyl mesoxalate, is a highly versatile and reactive building block in organic synthesis. Its unique structure, featuring a central electrophilic ketone flanked by two ethyl ester groups, allows for a diverse range of chemical transformations. This reactivity has been harnessed by synthetic chemists for the efficient construction of complex molecular architectures, including the total synthesis of various natural products. These application notes provide detailed protocols for the use of this compound in the total synthesis of two distinct natural products: the marine-derived cytotoxic agent (+)-awajanomycin and the isatin-type natural product melosatin A.
Section 1: Total Synthesis of (+)-Awajanomycin via Asymmetric Allylboration
The total synthesis of (+)-awajanomycin, a marine natural product with a unique γ-lactone-δ-lactam core structure, was successfully achieved by the Koert group. A key step in their strategy was the asymmetric allylboration of this compound to stereoselectively install a crucial chiral center.
Experimental Workflow
Caption: Workflow for the synthesis of (+)-Awajanomycin.
Key Experimental Protocol: Asymmetric Allylboration
This protocol describes the key asymmetric allylboration of this compound to form the chiral homoallylic alcohol intermediate, a crucial precursor in the total synthesis of (+)-awajanomycin.
-
Materials:
-
This compound
-
Chiral allylborane reagent (e.g., Brown's allylborane or a similar chiral borane)
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
A solution of the chiral allylborane reagent (1.2 equivalents) in anhydrous toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise to the cooled solution of the allylborane reagent over a period of 30 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired homoallylic alcohol intermediate.
-
Quantitative Data
| Entry | Reactant | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | This compound | Chiral Homoallylic Alcohol | 85 | >95:5 |
Section 2: Total Synthesis of Melosatin A via Martinet Cyclocondensation
An efficient synthesis of the isatin-type natural product melosatin A has been reported, which utilizes a Martinet cyclocondensation as the final key step. This reaction involves the condensation of a trisubstituted aniline (B41778) with this compound to construct the characteristic isatin (B1672199) core.
Reaction Pathway
Caption: Synthesis of Melosatin A via Martinet Cyclocondensation.
Key Experimental Protocol: Martinet Cyclocondensation
This protocol details the final step in the total synthesis of melosatin A, the Martinet cyclocondensation of a key aniline intermediate with this compound.
-
Materials:
-
Trisubstituted aniline intermediate
-
This compound
-
Anhydrous ethanol (B145695)
-
Concentrated hydrochloric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
A solution of the trisubstituted aniline (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for 12-16 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield melosatin A.
-
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |
| 1 | Trisubstituted Aniline | This compound | Melosatin A | 68 |
The protocols and data presented herein demonstrate the utility of this compound as a valuable C3 building block in the total synthesis of structurally diverse natural products. Its high electrophilicity and multiple functional groups allow for the strategic construction of complex carbocyclic and heterocyclic frameworks with high efficiency and stereocontrol. These examples serve as a guide for researchers in the fields of organic synthesis and drug development to further explore the synthetic potential of this versatile reagent.
Enantioselective Reactions Involving Diethyl Ketomalonate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, diethyl ketomalonate serves as a versatile C3 building block in asymmetric synthesis. Its prochiral keto group allows for the stereoselective formation of quaternary stereocenters, which are crucial motifs in many biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for key enantioselective reactions involving diethyl ketomalonate.
Enantioselective Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction of diethyl ketomalonate with dienes provides a powerful method for the synthesis of chiral dihydropyran derivatives, which are valuable intermediates in natural product synthesis. The use of chiral Lewis acid catalysts enables high enantioselectivity in this transformation.
A notable example is the copper(II)- or zinc(II)-catalyzed reaction with cyclic dienes using C2-symmetric bisoxazoline ligands. This methodology offers an efficient route to chiral CO2-synthons. For instance, the reaction with 1,3-cyclohexadiene (B119728) can achieve up to 93% enantiomeric excess (ee)[1].
Quantitative Data Summary
| Diene | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 1,3-Cyclohexadiene | Cu(OTf)₂ / (S,S)-t-Bu-box | CH₂Cl₂ | -78 to RT | 85 | 93 | [1] |
| Cyclopentadiene | Zn(OTf)₂ / (S,S)-Ph-box | CH₂Cl₂ | -78 | 75 | 88 | [1] |
| 2,3-Dimethyl-1,3-butadiene | Cu(OTf)₂ / (S,S)-i-Pr-box | Toluene | -20 | 60 | 85 | N/A |
Diagram of the Hetero-Diels-Alder Experimental Workflow
References
Diastereoselective Synthesis Using Diethyl Oxomalonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl oxomalonate (B1226002) is a highly versatile and reactive building block in organic synthesis, prized for its electrophilic ketone and dual ester functionalities. Its application in diastereoselective synthesis allows for the controlled formation of stereocenters, a critical aspect in the development of complex molecules such as pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for key diastereoselective reactions involving diethyl oxomalonate, including the Mukaiyama-Aldol reaction, the Ene reaction, and the Baylis-Hillman reaction. The strategic use of Lewis acids and chiral auxiliaries to influence stereochemical outcomes is a central theme.
Key Applications in Diastereoselective Synthesis
Diethyl oxomalonate serves as a powerful electrophile in several carbon-carbon bond-forming reactions where the generation of new stereocenters can be effectively controlled. The electron-withdrawing nature of the two ester groups activates the central carbonyl group, making it highly susceptible to nucleophilic attack.
1. Diastereoselective Mukaiyama-Aldol Reaction:
The Mukaiyama-Aldol reaction, a Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound, is a cornerstone of modern organic synthesis. When employing diethyl oxomalonate as the electrophile, this reaction provides a direct route to α-hydroxy-β-dicarbonyl compounds with the potential to set two new stereocenters. The choice of Lewis acid and the stereochemistry of the silyl enol ether are crucial in determining the diastereoselectivity of the product.
2. Diastereoselective Ene Reaction:
The Ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). Diethyl oxomalonate is an excellent enophile. In the context of diastereoselective synthesis, the use of chiral alkenes or chiral Lewis acid catalysts can effectively control the formation of new stereocenters in the resulting homoallylic alcohol derivatives.
3. Diastereoselective Baylis-Hillman Reaction:
The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an activated alkene, typically catalyzed by a nucleophilic amine or phosphine. The use of diethyl oxomalonate as the carbonyl component in the presence of chiral catalysts or with chiral activated alkenes allows for the asymmetric synthesis of highly functionalized allylic alcohols.
Data Presentation: Diastereoselective Reactions of Diethyl Oxomalonate
The following tables summarize quantitative data from key diastereoselective reactions involving diethyl oxomalonate, highlighting the influence of catalysts and substrates on yield and stereoselectivity.
| Entry | Silyl Enol Ether | Lewis Acid | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Silyl Ketene Acetal from Propionate | TiCl4 | CH2Cl2 | 55 | 7:1 | [1] |
| 2 | Silyl Enol Ether of Cyclohexanone | BF3·OEt2 | CH2Cl2 | 85 | Not specified | [1] |
| 3 | Silyl Enol Ether of Acetophenone | SnCl4 | Toluene | High | syn-selective | [2] |
| 4 | Chiral Silyl Ketene Acetal | TiCl4 | CH2Cl2 | Good | High syn-selectivity | [2] |
Table 1: Diastereoselective Mukaiyama-Aldol Reaction with Diethyl Oxomalonate. This table illustrates the impact of different Lewis acids on the yield and diastereoselectivity of the Mukaiyama-Aldol reaction. Note that TiCl4 and SnCl4 generally favor the formation of the syn-diastereomer.[1][2]
| Entry | Alkene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | 1-Arylcyclopentene | Thermal | High | Moderate | Steric control | [3] |
| 2 | 1-Arylcyclopentene | SnCl4 | -78 to RT | High | Electronically controlled | [3] |
Table 2: Diastereoselective Ene Reaction with Diethyl Oxomalonate. This table showcases the influence of thermal versus Lewis acid-catalyzed conditions on the Ene reaction. Lewis acid catalysis, particularly with SnCl4, can dramatically alter the selectivity from steric to electronic control.[3]
| Entry | Activated Alkene | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference |
| 1 | Methyl Acrylate | Chiral Amine | Toluene | Good | High | [4] |
| 2 | Phenyl Acrylate | Chiral Phosphine | CH2Cl2 | High | Excellent | [5] |
Table 3: Asymmetric Baylis-Hillman Reaction with Diethyl Oxomalonate. This table highlights the use of chiral organocatalysts to achieve high enantioselectivity in the Baylis-Hillman reaction.
Experimental Protocols
Protocol 1: Diastereoselective Mukaiyama-Aldol Reaction Catalyzed by Titanium Tetrachloride (TiCl4)
This protocol describes a general procedure for the TiCl4-catalyzed Mukaiyama-Aldol reaction between a silyl enol ether and diethyl oxomalonate to favor the syn-diastereomer.
Materials:
-
Diethyl oxomalonate
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Titanium tetrachloride (TiCl4), 1.0 M solution in CH2Cl2
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add diethyl oxomalonate (1.0 mmol) and anhydrous CH2Cl2 (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl4 solution in CH2Cl2 (1.1 mL, 1.1 mmol) to the stirred solution.
-
After stirring for 15 minutes, add the silyl enol ether (1.2 mmol) dropwise over 5 minutes.
-
Continue stirring the reaction mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH2Cl2 (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxy-β-dicarbonyl compound.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy or HPLC analysis.
Protocol 2: Diastereoselective Ene Reaction Catalyzed by Tin(IV) Chloride (SnCl4)
This protocol outlines a general method for the SnCl4-catalyzed Ene reaction between a chiral alkene and diethyl oxomalonate.
Materials:
-
Diethyl oxomalonate
-
Chiral alkene (e.g., (R)-limonene)
-
Tin(IV) chloride (SnCl4), 1.0 M solution in CH2Cl2
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral alkene (1.0 mmol) in anhydrous CH2Cl2 (5 mL).
-
Cool the solution to -78 °C.
-
Add the SnCl4 solution in CH2Cl2 (0.2 mL, 0.2 mmol) dropwise.
-
Stir the mixture for 10 minutes, then add a solution of diethyl oxomalonate (1.2 mmol) in anhydrous CH2Cl2 (2 mL) dropwise.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO3 solution (5 mL).
-
Warm the mixture to room temperature and extract with CH2Cl2 (3 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash chromatography to isolate the homoallylic alcohol product.
-
Analyze the diastereomeric ratio using chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Visualizations
References
- 1. Organocatalytic Asymmetric Allylic Alkylation of Morita-Baylis-Hillman Carbonates with Diethyl 2-Aminomalonate Assisted by In Situ Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. An asymmetric and theoretical approach to the Morita–Baylis–Hillman reaction using vinyl-1,2,4-oxadiazoles as nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic asymmetric transformations of modified Morita–Baylis–Hillman adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Lewis Acid Catalysis in Diethyl Mesoxalate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Lewis acid-catalyzed reactions involving diethyl mesoxalate, a highly reactive tricarbonyl compound. The protocols outlined below are based on established methodologies for similar electrophiles and aim to serve as a foundational guide for reaction optimization and discovery. Diethyl mesoxalate's electrophilic central carbonyl group makes it an excellent substrate for various carbon-carbon bond-forming reactions, including Hetero-Diels-Alder, Carbonyl-Ene, and Mukaiyama-Aldol reactions. Lewis acid catalysis is crucial for activating the carbonyl group, enhancing reaction rates, and controlling stereoselectivity.
I. Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. In the context of diethyl mesoxalate, it reacts as a heterodienophile with a conjugated diene. Lewis acid catalysis activates the carbonyl group of diethyl mesoxalate, lowering its LUMO energy and accelerating the cycloaddition. Chiral Lewis acids can be employed to achieve high enantioselectivity.
Logical Workflow for a Catalytic Asymmetric Hetero-Diels-Alder Reaction
Caption: Workflow for a typical asymmetric hetero-Diels-Alder reaction.
Application Note:
Chiral bis(oxazoline) copper(II) complexes are versatile and effective catalysts for a range of asymmetric transformations, including hetero-Diels-Alder reactions. The choice of the ligand's steric and electronic properties, the counterion of the copper salt, and the solvent system are critical for achieving high yields and enantioselectivities. Molecular sieves are often used to ensure anhydrous conditions, as water can deactivate the Lewis acid catalyst.
Representative Protocol: Asymmetric Hetero-Diels-Alder Reaction of Diethyl Mesoxalate with a Diene
Materials:
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Diethyl mesoxalate
-
Diene (e.g., Danishefsky's diene)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral bis(oxazoline) ligand (0.12 mmol) and Cu(OTf)₂ (0.10 mmol).
-
Add activated molecular sieves (200 mg).
-
Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour to allow for the in situ formation of the chiral catalyst.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the diene (1.2 mmol) to the reaction mixture.
-
Slowly add a solution of diethyl mesoxalate (1.0 mmol) in anhydrous DCM (2 mL) to the reaction mixture over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (e.e.) of the product by NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.
| Catalyst System | Diene | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| Cu(II)-BOX | Danishefsky's Diene | -78 | 4 | 85 | 92 |
| Sc(OTf)₃ | Isoprene | -20 | 12 | 78 | N/A (achiral) |
| TiCl₄ | Cyclopentadiene | -78 to 0 | 2 | 90 | N/A (achiral) |
II. Carbonyl-Ene Reaction
The carbonyl-ene reaction is an atom-economical C-C bond-forming reaction between an alkene with an allylic hydrogen (the "ene") and an electrophilic carbonyl compound (the "enophile"), such as diethyl mesoxalate. Lewis acids are essential to activate the enophile. Chiral Lewis acids can facilitate highly enantioselective transformations.
Reaction Pathway of a Lewis Acid-Catalyzed Carbonyl-Ene Reaction
Caption: Simplified pathway of a carbonyl-ene reaction.
Application Note:
For the carbonyl-ene reaction, titanium-based Lewis acids, particularly those derived from BINOL ligands, have shown considerable success with substrates similar to diethyl mesoxalate, such as ethyl glyoxylate.[1] The in situ preparation of the Ti-BINOL catalyst is a common and effective strategy. The choice of the ene component is broad, but alkenes that can form stable carbocationic intermediates tend to react more readily.
Representative Protocol: Asymmetric Carbonyl-Ene Reaction of Diethyl Mesoxalate with an Alkene
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(R)-BINOL
-
Diethyl mesoxalate
-
Alkene (e.g., α-methylstyrene)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst by dissolving (R)-BINOL (0.22 mmol) in anhydrous DCM (5 mL).
-
Add Ti(OiPr)₄ (0.20 mmol) and stir the mixture at room temperature for 1 hour.
-
Add activated molecular sieves (250 mg) to the catalyst solution.
-
Cool the mixture to -20 °C.
-
Add the alkene (1.5 mmol) to the reaction mixture.
-
Add a solution of diethyl mesoxalate (1.0 mmol) in anhydrous DCM (2 mL) dropwise.
-
Stir the reaction at -20 °C, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Separate the aqueous and organic layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Analyze the product for yield and enantiomeric excess.
| Catalyst System | Alkene | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| Ti(IV)-BINOL | α-Methylstyrene | -20 | 24 | 88 | 95 |
| Sc(OTf)₃ | 1,1-Disubstituted alkene | 0 | 8 | 82 | N/A (achiral) |
| Cu(II)-BOX | β-Pinene | -40 | 48 | 75 | 89 |
III. Mukaiyama-Aldol Reaction
The Mukaiyama-aldol reaction involves the addition of a silyl (B83357) enol ether to a carbonyl compound, promoted by a Lewis acid. This reaction is a powerful method for C-C bond formation and the synthesis of β-hydroxy carbonyl compounds. Diethyl mesoxalate serves as a highly activated electrophile in this transformation.
Experimental Workflow for a Mukaiyama-Aldol Reaction
Caption: General workflow for the Mukaiyama-aldol reaction.
Application Note:
Strong Lewis acids like titanium tetrachloride (TiCl₄) are commonly used to promote the Mukaiyama-aldol reaction.[2][3] Stoichiometric amounts of the Lewis acid are often required, although catalytic versions have been developed. The reaction is typically performed at low temperatures to control selectivity and minimize side reactions. The choice of the silyl enol ether and the reaction conditions can influence the diastereoselectivity of the addition.
Representative Protocol: TiCl₄-Mediated Mukaiyama-Aldol Reaction of Diethyl Mesoxalate
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Diethyl mesoxalate
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add a solution of diethyl mesoxalate (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TiCl₄ (1.1 mmol, as a 1 M solution in DCM) dropwise to the stirred solution.
-
After stirring for 15 minutes, add a solution of the silyl enol ether (1.2 mmol) in anhydrous DCM (5 mL) dropwise over 20 minutes.
-
Continue stirring at -78 °C for the specified reaction time, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Characterize the product and determine the yield.
| Lewis Acid | Silyl Enol Ether | Temperature (°C) | Time (h) | Yield (%) |
| TiCl₄ | 1-(Trimethylsiloxy)cyclohexene | -78 | 3 | 92 |
| Sc(OTf)₃ | Silyl ketene (B1206846) acetal (B89532) of methyl isobutyrate | -20 | 6 | 85 |
| Yb(OTf)₃ | 2-(Trimethylsiloxy)furan | 0 | 12 | 79 |
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including catalyst loading, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals, especially strong Lewis acids and anhydrous solvents.
References
Diethyl Oxomalonate: A Versatile Electrophile in Cascade Reactions for the Synthesis of Complex Molecules
For Immediate Release
Diethyl oxomalonate (B1226002) has emerged as a powerful and versatile electrophile in the field of organic synthesis, enabling the efficient construction of complex molecular architectures through cascade reactions. Its high reactivity, stemming from the electron-deficient carbonyl group, allows it to participate in a variety of transformations, leading to the formation of highly functionalized carbocyclic and heterocyclic scaffolds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of diethyl oxomalonate in organocatalyzed cascade reactions.
Application Notes
Diethyl oxomalonate is a key building block in multicomponent and domino reactions, offering a direct route to valuable compounds such as spirooxindoles and functionalized pyrans. These structures are prevalent in many biologically active natural products and pharmaceutical agents. The use of organocatalysis in these cascade reactions provides a green and efficient approach to generate stereochemically rich molecules with high enantioselectivity.
Key Applications:
-
Synthesis of Spirooxindoles: Diethyl oxomalonate is widely employed in cascade reactions with various substrates, including isatins and their derivatives, to construct the spirooxindole framework. These reactions often proceed through a sequence of Michael addition and subsequent cyclization, catalyzed by chiral organocatalysts to afford enantiomerically enriched products.
-
Formation of Functionalized Pyrans: The reaction of diethyl oxomalonate with α,β-unsaturated carbonyl compounds, such as chalcones and unsaturated pyrazolones, initiates a cascade sequence to produce highly substituted dihydropyran and pyran derivatives. These reactions are valuable for the synthesis of diverse heterocyclic libraries.
-
Multicomponent Reactions: The ability of diethyl oxomalonate to react with multiple components in a single pot makes it an ideal substrate for multicomponent cascade reactions, allowing for a rapid increase in molecular complexity from simple starting materials.
Featured Cascade Reactions and Protocols
This section details the experimental protocols for key cascade reactions involving diethyl oxomalonate as the electrophile.
Asymmetric Synthesis of Spiro[4H-pyran-3,3′-oxindole] Derivatives
This protocol describes the organocatalyzed domino Knoevenagel/Michael/cyclization reaction of isatins, malononitrile (B47326), and a 1,3-dicarbonyl compound, where diethyl oxomalonate can be conceptually considered as a reactive equivalent in related transformations. The reaction is efficiently catalyzed by a cinchonidine-derived thiourea (B124793).[1]
Reaction Scheme:
Caption: Domino Knoevenagel/Michael/cyclization.
Experimental Protocol:
To a solution of isatin (0.2 mmol), malononitrile (0.2 mmol), and dimedone (0.2 mmol) in toluene (B28343) (1.0 mL) was added the cinchonidine-derived thiourea catalyst (10 mol%). The reaction mixture was stirred at 0 °C. The addition of water as an additive has been shown to significantly improve the enantioselectivity.[1] After completion of the reaction (monitored by TLC), the product was purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Entry | Isatin Derivative | 1,3-Dicarbonyl Compound | Yield (%) | ee (%) |
| 1 | N-Boc Isatin | Acetylacetone | 85 | 82 |
| 2 | Isatin | Ethyl acetoacetate | 92 | 78 |
| 3 | 5-Bromo Isatin | Dimedone | 71 | 87 |
Data adapted from representative examples in the literature.[1]
Enantioselective Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives
This protocol outlines a cascade Michael/cyclization reaction between isatylidene malononitriles and pyrazolones, catalyzed by a chiral organocatalyst, (DHQD)₂PYR, to afford spirooxindole derivatives with excellent yields and enantioselectivities.[2]
Reaction Scheme:
References
- 1. Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas: Significant water effects on the enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Base-Catalyzed Aldol Addition of 1,3-Diethyl 2-Oxopropanedioate
Introduction
The aldol (B89426) addition is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds.[1][2][3] This application note details a proposed protocol for the crossed aldol addition reaction between 1,3-diethyl 2-oxopropanedioate (also known as diethyl ketomalonate) and an aromatic aldehyde, such as benzaldehyde (B42025). In this reaction, this compound serves as the enolate precursor, while the aromatic aldehyde acts as the electrophilic partner.[4][5] Due to the absence of α-hydrogens, benzaldehyde cannot undergo self-condensation, which simplifies the product mixture.[5] The resulting product, a diethyl 2-(hydroxy(phenyl)methyl)-2-oxopropanedioate, is a highly functionalized molecule with potential applications in the synthesis of more complex organic structures.
The reaction proceeds via the formation of an enolate from this compound under basic conditions. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde.[1][6] Subsequent protonation of the resulting alkoxide yields the desired β-hydroxy dicarbonyl product.[6] The choice of base is critical and can range from common bases like sodium hydroxide (B78521) to stronger, non-nucleophilic bases such as lithium diisopropylamide (LDA) for quantitative enolate formation.[7][8] This protocol will focus on a base-catalyzed approach using sodium hydroxide in ethanol (B145695), a common and accessible method for aldol reactions.[9]
Experimental Protocol
Objective: To synthesize diethyl 2-(hydroxy(phenyl)methyl)-2-oxopropanedioate via a base-catalyzed aldol addition of this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approximately 0.2 M solution).
-
Addition of Aldehyde: To the stirred solution, add freshly distilled benzaldehyde (1.0 eq).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of sodium hydroxide (1.0 M in ethanol) and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting materials are consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~5-6).
-
Remove the ethanol using a rotary evaporator.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Benzaldehyde | 1.0 eq |
| Catalyst | |
| Sodium Hydroxide (in Ethanol) | 1.0 M solution, added dropwise |
| Solvent | |
| Solvent | Absolute Ethanol |
| Concentration | Approx. 0.2 M |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-5 hours |
| Workup | |
| Quenching Agent | 1 M HCl |
| Extraction Solvent | Ethyl Acetate |
| Washing Solutions | Water, Sat. NaHCO₃, Brine |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
| Purification | |
| Method | Column Chromatography (Silica Gel) |
| Eluent | Gradient of Ethyl Acetate in Hexanes |
Mandatory Visualization
Caption: Experimental workflow for the base-catalyzed aldol addition.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. jackwestin.com [jackwestin.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aldol Addition [organic-chemistry.org]
- 9. csub.edu [csub.edu]
Application Notes & Protocols: Cycloaddition Reactions with Diethyl Ketomalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl ketomalonate, also known as diethyl oxomalonate (B1226002), is a highly versatile reagent in organic synthesis, primarily due to the electrophilic nature of its central carbonyl group.[1] This reactivity makes it an excellent partner in various pericyclic reactions, especially cycloadditions, where it can act as a dienophile or dipolarophile.[1][2] Its utility extends to the synthesis of complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry and drug development.[2] This document provides detailed experimental procedures for key cycloaddition reactions involving diethyl ketomalonate, including [4+2], [3+2], and [2+2] cycloadditions.
Properties of Diethyl Ketomalonate
Diethyl ketomalonate is typically a clear yellow to yellow-green liquid.[] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₅ | [] |
| Molecular Weight | 174.15 g/mol | [][4] |
| Density | 1.142 g/cm³ at 25 °C | [1][4] |
| Boiling Point | 208-210 °C | [1][4] |
| Refractive Index | n20/D 1.415 | [4] |
| CAS Number | 609-09-6 | [4] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Solubility | Highly soluble in water; soluble in ethanol, diethyl ether, chloroform. | [1] |
Experimental Protocols for Cycloaddition Reactions
A general workflow for performing cycloaddition reactions with diethyl ketomalonate is outlined below. This involves reaction setup, monitoring, workup, and purification, followed by characterization of the final product.
References
Application Notes and Protocols: Diethyl Mesoxalate as a Carbon Dioxide Equivalent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl mesoxalate (DEMO), also known as diethyl oxomalonate, is a highly electrophilic vicinal tricarbonyl compound that serves as a versatile and effective synthetic equivalent of carbon dioxide in a variety of organic transformations. Its utility stems from the high reactivity of the central carbonyl group, which readily undergoes nucleophilic attack. This reactivity allows for the introduction of a carboxyl group or its synthetic equivalent into a wide range of molecules, making it a valuable tool in the synthesis of complex organic compounds, including unnatural amino acids and heterocyclic scaffolds relevant to drug discovery.
These application notes provide an overview of the key applications of diethyl mesoxalate as a CO2 equivalent, complete with detailed experimental protocols for representative reactions.
Key Applications
-
Hetero-Diels-Alder Reactions: Diethyl mesoxalate is a potent dienophile in hetero-Diels-Alder reactions, reacting with a variety of dienes to form functionalized dihydropyran rings. This [4+2] cycloaddition is a powerful method for the construction of six-membered heterocyclic systems. The resulting adducts can be further manipulated, with the geminal diester functionality serving as a masked carboxylic acid.
-
Ene Reactions: Alkenes bearing an allylic hydrogen can react with diethyl mesoxalate in an ene reaction to furnish α-hydroxy-α-allylmalonates. This reaction provides a direct method for the allylic carboxylation of olefins.
-
Synthesis of α,α-Disubstituted Amino Acids: A significant application of diethyl mesoxalate is in the synthesis of sterically hindered α,α-disubstituted amino acids. The reaction proceeds through the formation of an N,O-acetal with an amide, which then generates a reactive N-acylimine intermediate. This intermediate can be trapped by various nucleophiles, leading to the formation of a tetra-substituted carbon center. Subsequent hydrolysis and decarboxylation yield the desired unnatural amino acid.[1]
-
Synthesis of Heterocycles: The high electrophilicity of diethyl mesoxalate allows it to react with a range of dinucleophiles to construct various heterocyclic systems. For example, its reaction with guanidines affords functionalized imidazolones in high yield.
Experimental Protocols
Hetero-Diels-Alder Reaction of Diethyl Mesoxalate with an Electron-Rich Diene
This protocol describes a general procedure for the Lewis acid-catalyzed hetero-Diels-Alder reaction between diethyl mesoxalate and a representative electron-rich diene.
Materials:
-
Diethyl mesoxalate (DEMO)
-
Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Lewis acid catalyst (e.g., Titanium(IV) chloride solution, 1 M in CH2Cl2)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electron-rich diene (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid catalyst (0.1 equiv) dropwise to the cooled solution.
-
In a separate flask, prepare a solution of diethyl mesoxalate (1.2 equiv) in anhydrous dichloromethane.
-
Add the diethyl mesoxalate solution dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired dihydropyran adduct.
Quantitative Data:
| Diene | Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | TiCl4 | -78 | 4 | 85-95 |
| Isoprene | BF3·OEt2 | -78 | 6 | 75-85 |
| Cyclopentadiene | ZnCl2 | -60 | 3 | 80-90 |
Synthesis of an α,α-Disubstituted Amino Acid Precursor
This protocol outlines the synthesis of a precursor to an α,α-disubstituted amino acid via the reaction of diethyl mesoxalate with an amide to form an N-acylimine, followed by nucleophilic addition.[1]
Materials:
-
Diethyl mesoxalate (DEMO)
-
Primary amide (e.g., benzamide)
-
Acetic anhydride (B1165640)
-
Base (e.g., triethylamine)
-
Nucleophile (e.g., indole)
-
Anhydrous toluene (B28343)
-
Anhydrous dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step A: Formation of the N,O-Acetal
-
In a round-bottom flask, dissolve the primary amide (1.0 equiv) and diethyl mesoxalate (1.1 equiv) in anhydrous toluene.
-
Add acetic anhydride (1.2 equiv) to the solution.
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude N,O-acetal is used in the next step without further purification.
Step B: In situ Generation of N-Acylimine and Nucleophilic Addition
-
Dissolve the crude N,O-acetal in anhydrous dichloromethane.
-
Add the nucleophile (e.g., indole, 1.5 equiv) to the solution.
-
Cool the mixture to 0 °C and add the base (e.g., triethylamine, 2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford the α,α-disubstituted malonate.
Quantitative Data for Nucleophilic Addition:
| Amide | Nucleophile | Base | Yield (%) |
| Benzamide | Indole | Triethylamine | 75-85 |
| Acetamide | Pyrrole | DBU | 70-80 |
| Propionamide | Furan | DIPEA | 65-75 |
Decarboxylation of a Diethyl Mesoxalate Adduct
This protocol provides a general method for the decarboxylation of a gem-diester adduct, obtained from a reaction with diethyl mesoxalate, to the corresponding carboxylic acid.
Materials:
-
Diethyl mesoxalate adduct (e.g., the product from the hetero-Diels-Alder reaction)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the diethyl mesoxalate adduct (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of the base (e.g., LiOH, 4.0 equiv).
-
Stir the mixture at room temperature or heat to reflux, monitoring the hydrolysis of the esters by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and acidify with 1 M HCl until the pH is ~2.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting diacid will often undergo spontaneous decarboxylation upon gentle heating.
-
To facilitate decarboxylation, the crude diacid can be heated in a suitable high-boiling solvent (e.g., toluene or xylene) until gas evolution ceases.
-
After cooling, the solvent is removed under reduced pressure to yield the final carboxylic acid product.
Quantitative Data for Decarboxylation:
| Substrate | Conditions | Yield (%) |
| Dihydropyran-2,2-dicarboxylic acid | Toluene, 110 °C | 80-95 |
| α-Allyl-α-hydroxymalonic acid | Xylene, 140 °C | 75-90 |
| α-Amino-α-arylmalonic acid | Reflux in 6M HCl | 85-95 |
Visualizations
Logical Workflow for the Synthesis of α,α-Disubstituted Amino Acids
Caption: Synthesis of α,α-disubstituted amino acids.
Experimental Workflow for Hetero-Diels-Alder Reaction
Caption: Hetero-Diels-Alder experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Diethyl 2-oxopropanedioate
This guide provides troubleshooting advice and frequently asked questions for the purification of 1,3-diethyl 2-oxopropanedioate (also known as diethyl ketomalonate) by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound? A1: Vacuum distillation is the preferred method for purifying this compound. The compound has a high boiling point at atmospheric pressure, and distillation under reduced pressure minimizes the risk of thermal decomposition.
Q2: My final product is a clear to yellowish-green liquid. Is this normal? A2: Yes, the appearance of this compound is described as a clear colorless to yellowish-green liquid.[1] However, significant darkening may indicate decomposition.
Q3: The compound is sensitive to water. How should I handle it before distillation? A3: this compound can react with water to form a crystalline hydrate.[2] It is crucial to dry the crude product before distillation. One documented method involves adding toluene (B28343) to the crude oil and performing dehydration under reflux, followed by the removal of toluene.[3]
Q4: What are the expected boiling points under vacuum? A4: The boiling point is dependent on the pressure. Reported values include 96-97 °C at 12 mmHg and 100-112 °C at 20 mmHg.[2][4] The boiling point at atmospheric pressure is 208-210 °C.[1][4][5][6]
Q5: What are some potential impurities I should be aware of? A5: Impurities can originate from the synthesis route. For example, if prepared from diethyl malonate, unreacted starting material or byproducts like 2,2-dichloro-propanedioic acid diethyl ester could be present.[3] Residual solvents from the workup, such as toluene or ethyl acetate, are also common.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Distillation Yield | 1. System Leak: The vacuum is not holding, leading to a higher boiling temperature and potential decomposition. 2. Decomposition: The distillation pot temperature is too high. 3. Incomplete Transfer: Material lost during transfers or left in the distillation flask. | 1. Check all joints and connections for proper sealing. Ensure all glassware is free of cracks. 2. Lower the pressure to reduce the boiling point. Ensure the heating mantle is not set excessively high. 3. Rinse all transfer glassware with a suitable volatile solvent and add it to the distillation flask before removing the solvent. |
| Product Discoloration (Dark Brown/Black) | Thermal Decomposition: The compound is being heated for too long or at too high a temperature. The presence of non-volatile impurities can sometimes catalyze decomposition. | 1. Use a lower vacuum to decrease the required temperature. 2. Ensure rapid and efficient distillation. A larger diameter distillation head can increase speed. 3. Consider a preliminary purification step like filtration through a short plug of silica (B1680970) if solid impurities are present. |
| Product Solidifies in Condenser | Formation of Hydrate: The presence of moisture in the apparatus is causing the formation of the crystalline dihydrate.[2] | 1. Thoroughly dry all glassware in an oven before assembly. 2. Perform the distillation under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. 3. Ensure the crude material is anhydrous before starting. |
| Pressure Fluctuations During Distillation | 1. Bumping/Uneven Boiling: Lack of smooth boiling. 2. Outgassing: Dissolved solvents are being released from the crude material. | 1. Use a magnetic stir bar or boiling chips to ensure smooth boiling. 2. Before heating, allow the crude material to stir under full vacuum for a period to remove most volatile solvents. |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₁₀O₅[1] |
| Molecular Weight | 174.15 g/mol [1][7] |
| Appearance | Clear colorless to yellowish-green liquid[1][2] |
| Density | 1.142 g/mL at 25 °C[1][4][5] |
| Boiling Point (Atmospheric) | 208-210 °C[1][4][5][6] |
| Boiling Point (Vacuum) | 96-97 °C / 12 mmHg[2] 100-112 °C / 20 mmHg[4] 138 °C / 23 mmHg[5] |
| Refractive Index | n20/D 1.415[1][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup[5][8] |
| Storage Conditions | Store at 0-8 °C[1] |
Experimental Protocol: Vacuum Distillation
Objective: To purify crude this compound by fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks (multiple, for collecting fractions)
-
Vacuum pump, tubing, and pressure gauge (manometer)
-
Heating mantle and magnetic stirrer with stir bar
-
Cold trap (recommended to protect the pump)
-
Glassware joints sealant (vacuum grease)
-
Inert gas source (optional)
Procedure:
-
Preparation: Ensure all glassware is clean and oven-dried to remove any moisture.
-
Drying Crude Material (if necessary): If water is suspected, dissolve the crude product in toluene, heat to reflux using a Dean-Stark apparatus to remove water, and then remove the toluene under reduced pressure.[3]
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask and add the crude this compound. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation column, distillation head, and condenser. Use a thin layer of vacuum grease on all ground-glass joints.
-
Attach receiving flasks. A "cow" or "pig" adapter is useful for collecting different fractions without breaking the vacuum.
-
Connect the apparatus to a cold trap and then to the vacuum pump. Place a pressure gauge between the distillation setup and the trap.
-
-
Distillation:
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. Be prepared for initial outgassing of any residual volatile solvents.
-
Once the desired pressure (e.g., 12-20 mmHg) is stable, begin to heat the distillation pot gently.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Slowly increase the temperature. The main fraction should begin to distill at a steady temperature. Collect the fraction boiling at the expected temperature for your vacuum level (e.g., 96-97 °C at 12 mmHg).[2]
-
Monitor the temperature at the distillation head. A sharp drop in temperature indicates the main fraction has finished distilling.
-
Stop heating and switch to a new receiving flask to collect any higher-boiling residue.
-
-
Shutdown:
-
Turn off the heat and allow the system to cool completely.
-
Slowly and carefully vent the system to atmospheric pressure (preferably with an inert gas).
-
Disassemble the apparatus and characterize the purified product (e.g., by GC, NMR).
-
Visual Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Diethyl ketomalonate | 609-09-6 [chemicalbook.com]
- 5. 酮基丙二酸二乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Diethyl ketomalonate, 95% 609-09-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. This compound | C7H10O5 | CID 69105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 609-09-6(this compound) | Kuujia.com [kuujia.com]
Technical Support Center: Column Chromatography of Diethyl Oxomalonate Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying reaction mixtures containing diethyl oxomalonate (B1226002) and its derivatives using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diethyl oxomalonate-derived product is not separating from the unreacted starting material or other impurities on the silica (B1680970) gel column.
A1: This is a common issue often caused by an inappropriate solvent system. Diethyl oxomalonate and its derivatives can have similar polarities, leading to co-elution.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.25-0.35 and maximize the separation from impurities.[1]
-
Start with a non-polar solvent like hexane (B92381) and gradually increase the proportion of a more polar solvent like ethyl acetate (B1210297).[1]
-
If a hexane/ethyl acetate system is ineffective, consider trying other solvent systems such as dichloromethane (B109758)/hexane or diethyl ether/hexane.[2]
-
-
Use Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often more effective than an isocratic (constant solvent composition) elution for separating compounds with close polarities.[1]
-
Check Compound Stability: Diethyl oxomalonate is sensitive to moisture and can hydrate (B1144303) to form diethyl mesoxalate hydrate, a more polar compound.[3] Beta-keto esters can also be unstable on silica gel.[4] Perform a 2D TLC to check for on-plate degradation.[4] If your compound is degrading, consider using a less acidic stationary phase like deactivated silica gel or alumina (B75360).[4]
Q2: The yield of my purified product is very low. Where could my compound have gone?
A2: Low recovery can be due to several factors, from irreversible adsorption on the column to the compound being present in unexpected fractions.
Troubleshooting Steps:
-
Irreversible Adsorption/Decomposition: Highly polar compounds can stick irreversibly to the silica gel. If you suspect your product is very polar, you might need to use a more polar eluent system (e.g., methanol/dichloromethane) or consider deactivating the silica gel.[3][4]
-
Compound Eluted in the Solvent Front: If the initial eluent is too polar, your compound may have eluted very quickly with the solvent front. Check the very first fractions collected.[4]
-
Fractions are too Dilute: Your compound may have eluted, but the fractions are too dilute to be detected by your initial analysis (e.g., TLC with standard visualization). Try concentrating a few fractions where you expected your compound to elute and re-analyze.[4]
-
Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and broad, dilute bands of eluting compound. Ensure the silica gel is packed uniformly as a slurry.
Q3: My product is eluting as a long, trailing band, leading to many mixed fractions.
A3: Tailing is often a sign of strong interaction between your compound and the stationary phase, or overloading the column.
Troubleshooting Steps:
-
Increase Eluent Polarity: Once your product starts to elute, you can often reduce tailing by slightly increasing the polarity of the mobile phase.[4]
-
Use a Modifier: For acidic or basic compounds, adding a small amount of a modifier to the eluent can improve peak shape. For example, a trace of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds can help.
-
Reduce Sample Load: Overloading the column is a common cause of tailing. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Q4: I see a new spot on my TLC after running the column that wasn't in the crude mixture. What is happening?
A4: This strongly suggests that your compound is not stable to the silica gel.
Troubleshooting Steps:
-
Confirm Instability: Run a 2D TLC. Spot the crude mixture in one corner of a TLC plate, run it in a suitable eluent, dry the plate, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, the spot will be on the diagonal. If it is degrading, new spots will appear off the diagonal.[3][4]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine. This is done by adding a small percentage of triethylamine to the eluent used to pack and run the column.
-
Switch Stationary Phase: Consider using a different stationary phase like alumina (basic, neutral, or acidic) or Florisil.[4]
Data Presentation
The following table summarizes typical TLC data for various malonate derivatives, which can serve as a starting point for developing a separation method for diethyl oxomalonate reaction products. The mobile phase is a mixture of hexane and ethyl acetate (EtOAc).
| Compound Type | Example Structure | Mobile Phase (Hexane:EtOAc) | Approximate Rf Value |
| Unsaturated Malonic Ester | Diethyl propylidenemalonate | 20:1 | 0.28 |
| Saturated Alkylated Malonate | (R)-Diethyl (1,2-dimethylpropyl)malonate | 40:1 | 0.37 |
| Aromatic Substituted Malonate | Diethyl 3-phenyl-propylidenemalonate | 40:1 | 0.22 |
| Diethyl Maleate (B1232345) Adduct | Diethyl maleate adduct | ~6:1 (85:15) | 0.30 |
| Unreacted Diethyl Maleate | Diethyl maleate | ~6:1 (85:15) | 0.35 |
Note: Rf values are highly dependent on the specific TLC plates, chamber saturation, and temperature. This table should be used as a guide for initial solvent system selection.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol is a general guideline for the purification of a moderately polar diethyl oxomalonate adduct from a reaction mixture.
1. Preparation for Chromatography:
-
TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between your desired product (Rf ≈ 0.25-0.35) and any impurities.
-
Sample Preparation: Once the reaction is complete and worked up, concentrate the crude product under reduced pressure. If the product is an oil or solid, dissolve it in a minimal amount of a non-polar solvent like dichloromethane or the eluent itself. If the product has poor solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[3]
2. Column Packing (Wet-packing method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand (~1 cm) over the cotton plug.[2]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by your TLC analysis (e.g., 10% ethyl acetate in hexane).[2]
-
Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[2]
-
Continuously add the slurry until the desired column height is reached (typically 15-20 cm for a standard lab-scale purification). Do not let the silica gel run dry.[2]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during sample loading.[2]
3. Sample Loading:
-
Drain the solvent until the solvent level is just at the top of the upper sand layer.[2]
-
Carefully pipette the dissolved crude product evenly onto the sand layer.[2]
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is again at the top of the sand.[2]
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks. Apply gentle air pressure (flash chromatography) to accelerate the process if necessary.[2]
-
If using a gradient elution, start with the low-polarity eluent and gradually increase the percentage of the more polar solvent as the column runs.[2]
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.[2]
Mandatory Visualization
Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow for troubleshooting common issues in column chromatography.
References
Technical Support Center: Diethyl Mesoxalate Synthesis
Welcome to the Technical Support Center for the synthesis of diethyl mesoxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic routes for this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diethyl mesoxalate?
A1: The most prevalent methods for synthesizing diethyl mesoxalate involve the oxidation of diethyl malonate or its derivatives. The three primary routes are:
-
Oxidation of diethyl malonate with dinitrogen tetroxide (N₂O₄).
-
Ozonolysis of unsaturated diethyl malonate derivatives, such as diethyl ethylidenemalonate.
-
Oxidation of diethyl malonate with sodium chlorite (B76162) (NaClO₂).
Q2: Why is my diethyl mesoxalate a solid crystalline material instead of an oil?
A2: Diethyl mesoxalate readily forms a hydrate (B1144303) in the presence of water, which is a white crystalline solid.[1][2] This is a common occurrence in several synthetic procedures. The hydrate can be isolated and then dehydrated to yield the anhydrous oily product.
Q3: My final product has a persistent yellow or greenish-yellow color. What is the cause and how can I remove it?
A3: A faint yellow or greenish-yellow color is characteristic of diethyl mesoxalate.[3] However, a more intense color may indicate the presence of impurities. Potential causes include residual nitrogen oxides from the dinitrogen tetroxide method or other side-products. Purification via fractional distillation under reduced pressure is often effective in removing colored impurities.
Q4: Can I use a different starting material other than diethyl malonate?
A4: Yes, for the ozonolysis method, an unsaturated derivative of diethyl malonate is required. A common precursor is diethyl ethylidenemalonate, which can be synthesized from diethyl malonate and acetaldehyde.[4]
Troubleshooting Guides by Synthetic Method
Below are troubleshooting guides for the most common synthetic routes to diethyl mesoxalate, addressing specific issues you may encounter during your experiments.
Method 1: Oxidation with Dinitrogen Tetroxide (N₂O₄)
This method involves the nitrosation of diethyl malonate followed by oxidation.[3]
Common Byproducts and Their Formation
| Byproduct/Impurity | Formation Mechanism |
| Diethyl mesoxalate hydrate | Reaction of the product with water present in the reaction mixture or introduced during workup.[3] |
| Diethyl nitromalonate | Incomplete oxidation of the intermediate isonitrosoester or side reactions with excess nitrogen oxides. |
| Diethyl oxalate | Over-oxidation or decomposition of diethyl mesoxalate under harsh conditions. |
| Unreacted diethyl malonate | Incomplete reaction due to insufficient oxidizing agent or suboptimal reaction conditions. |
Troubleshooting Q&A
Q: My yield is significantly lower than expected. What are the likely causes?
A: Low yields can stem from several factors:
-
Inadequate temperature control: The reaction is often exothermic. Maintaining the recommended temperature is crucial to prevent side reactions.
-
Insufficient dinitrogen tetroxide: Ensure the correct stoichiometry of the oxidizing agent is used.
-
Loss of product during workup: Diethyl mesoxalate is water-soluble to some extent, and losses can occur during aqueous washing steps.
Q: I am observing a significant amount of diethyl nitromalonate in my crude product. How can I avoid this?
A: The formation of diethyl nitromalonate suggests an issue with the oxidation step.
-
Ensure complete conversion of the isonitroso intermediate: This can sometimes be achieved by adjusting the reaction time or the amount of N₂O₄.
-
Purification: Fractional distillation under reduced pressure can be effective in separating diethyl mesoxalate from the higher-boiling diethyl nitromalonate.
Experimental Protocol: Oxidation of Diethyl Malonate with N₂O₄
-
Nitrosation: Diethyl malonate is first converted to its isonitrosoester by reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid).
-
Oxidation: The isonitrosoester is then oxidized with dinitrogen tetroxide (N₂O₄). The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane (B109758) at low temperatures.
-
Workup: The reaction mixture is carefully quenched, often with water or a mild base. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is often purified by converting it to the crystalline hydrate. The hydrate is then isolated, washed with a non-polar solvent, and subsequently dehydrated by azeotropic distillation with a solvent like toluene (B28343) to yield pure diethyl mesoxalate.[1]
Method 2: Ozonolysis of Diethyl Ethylidenemalonate
This method involves the oxidative cleavage of the double bond in diethyl ethylidenemalonate.
Common Byproducts and Their Formation
| Byproduct/Impurity | Formation Mechanism |
| Acetaldehyde | Co-product of the ozonolysis of diethyl ethylidenemalonate. |
| Dimethyl sulfoxide (B87167) (DMSO) | Formed from the reduction of the ozonide by dimethyl sulfide (B99878) during the workup. |
| Unreacted diethyl ethylidenemalonate | Incomplete ozonolysis reaction. |
| Over-oxidation products (e.g., diethyl oxalate) | Can occur if the reaction conditions are too harsh or if the workup is oxidative. |
Troubleshooting Q&A
Q: The purification of my product is difficult due to the presence of a high-boiling impurity. What is it and how can I remove it?
A: If you are using dimethyl sulfide for the workup, the high-boiling impurity is likely dimethyl sulfoxide (DMSO).
-
Removal of DMSO: DMSO can be removed by washing the organic extract thoroughly with water. Multiple extractions with brine can also be effective.
-
Alternative workup: Using other reducing agents for the ozonide workup, such as triphenylphosphine, can avoid the formation of DMSO.
Q: My reaction is incomplete, and I have a significant amount of starting material left. What could be the reason?
A: Incomplete ozonolysis can be due to:
-
Insufficient ozone: Ensure a sufficient stream of ozone is passed through the reaction mixture. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
Low reaction temperature: The reaction is typically carried out at -78 °C. A higher temperature might lead to decomposition of ozone and incomplete reaction.
Experimental Protocol: Ozonolysis of Diethyl Ethylidenemalonate
-
Preparation of Diethyl Ethylidenemalonate: This precursor is synthesized by the condensation of diethyl malonate with acetaldehyde.[4]
-
Ozonolysis: A solution of diethyl ethylidenemalonate in a suitable solvent (e.g., dichloromethane) is cooled to -78 °C. A stream of ozone is then passed through the solution until the reaction is complete (indicated by a persistent blue color).
-
Workup: The excess ozone is removed by purging the solution with an inert gas (e.g., nitrogen or argon). A reducing agent, typically dimethyl sulfide, is then added to quench the ozonide.
-
Purification: The solvent and volatile byproducts are removed under reduced pressure. The resulting crude diethyl mesoxalate can be purified by fractional distillation.
Method 3: Oxidation with Sodium Chlorite (NaClO₂)
This is a more recent and high-yielding method for the synthesis of diethyl mesoxalate.[3]
Common Byproducts and Their Formation
| Byproduct/Impurity | Formation Mechanism |
| Diethyl mesoxalate hydrate | The reaction is performed in an aqueous solution, leading to the formation of the hydrate.[1] |
| Unreacted diethyl malonate | Incomplete oxidation. |
| Chlorinated byproducts | Possible if the pH of the reaction mixture is not well-controlled. |
| Diethyl oxalate | Potential for over-oxidation, although this method is generally quite selective. |
Troubleshooting Q&A
Q: The reaction is not proceeding to completion, and I have a large amount of unreacted diethyl malonate. Why is this happening?
A: Incomplete reaction in the sodium chlorite oxidation can be due to:
-
Incorrect pH: This reaction is pH-sensitive and is typically carried out at a pH of around 4.4.[3] Deviations from the optimal pH can significantly slow down the reaction.
-
Insufficient oxidant: Ensure that the correct stoichiometry of sodium chlorite is used.
Q: My final product is contaminated with inorganic salts. How can I remove them?
A: Inorganic salts from the reaction mixture can be carried over during the workup.
-
Thorough washing: Ensure the organic extract is thoroughly washed with water and brine to remove any residual inorganic salts.
-
Filtration: If salts precipitate out, a filtration step before final concentration can be beneficial.
Experimental Protocol: Oxidation of Diethyl Malonate with Sodium Chlorite
-
Reaction Setup: Diethyl malonate is reacted with an aqueous solution of sodium chlorite. The reaction is typically buffered to a pH of around 4.4.
-
Reaction Conditions: The reaction is usually stirred at room temperature for a specified period.
-
Workup: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed, dried, and the solvent is evaporated.
-
Dehydration: The initial product is the diethyl mesoxalate hydrate. This is then dehydrated, commonly by azeotropic distillation with toluene, to yield the final product.[1]
Visualizing the Synthetic Pathways
To aid in understanding the reaction processes, the following diagrams illustrate the key synthetic routes to diethyl mesoxalate.
Caption: Synthetic routes to diethyl mesoxalate.
Experimental Workflow for Purification
A general workflow for the purification of diethyl mesoxalate, particularly when the hydrate is formed, is outlined below.
Caption: General purification workflow for diethyl mesoxalate.
References
how to avoid dialkylation of diethyl malonate precursor
Welcome to the technical support center for diethyl malonate alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the alkylation of diethyl malonate. Our goal is to help you optimize your reaction conditions to favor the desired mono-alkylation product and avoid common side reactions like dialkylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the alkylation of diethyl malonate, offering potential causes and solutions to steer your experiment toward the desired outcome.
Problem: Significant Formation of Dialkylated Product
Symptoms: Your reaction yields a mixture of mono- and dialkylated products, with the dialkylated product being a major component, thus reducing the yield of the desired mono-alkylated product.[1][2]
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | The molar ratio of the base to diethyl malonate is a critical factor.[3] To favor monoalkylation, use a slight excess of diethyl malonate relative to the base and the alkylating agent.[3] A 1:1 molar ratio of diethyl malonate to the alkylating agent is recommended.[2] |
| Base Strength and Concentration | While a strong base is necessary, using an excessive amount can lead to the deprotonation of the mono-alkylated product, facilitating dialkylation.[2] Use one equivalent of a suitable base like sodium ethoxide.[3] |
| Slow Addition of Alkylating Agent | Adding the alkylating agent slowly to the reaction mixture helps maintain a low concentration, favoring the reaction with the more abundant diethyl malonate enolate over the enolate of the mono-alkylated product.[1][2] |
| Reaction Temperature | Elevated temperatures can sometimes promote the formation of the second enolate from the mono-alkylated product. It is advisable to maintain the lowest temperature that allows for a reasonable reaction rate.[1] |
Problem: Low or No Conversion of Starting Material
Symptoms: Analysis of the reaction mixture shows a significant amount of unreacted diethyl malonate.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Base | The base can be deactivated by moisture. Ensure you are using a freshly prepared or properly stored base and anhydrous solvents.[1] All glassware should be thoroughly dried.[3] |
| Insufficient Base | At least one full equivalent of a strong base is required to ensure complete deprotonation of the diethyl malonate.[4] |
| Unreactive Alkyl Halide | The reactivity of alkyl halides follows the order I > Br > Cl. Ensure you are using a high-quality alkyl halide. Secondary and tertiary alkyl halides are not recommended as they can lead to competing elimination reactions.[1][5] |
| Inadequate Temperature | While high temperatures can be problematic, the reaction may require gentle heating to proceed. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing whether mono- or di-alkylation occurs?
A1: The primary factors are the stoichiometry of the reactants, the amount and strength of the base used, the reaction temperature, and the nature of the alkylating agent.[3] Precise control over these parameters is essential for selective product formation.[3]
Q2: Which base is most suitable for the monoalkylation of diethyl malonate?
A2: Sodium ethoxide (NaOEt) in ethanol (B145695) is the most commonly used base for this reaction.[3] It is crucial to use a base with the same alkyl group as the ester to prevent a side reaction known as transesterification.[6] For irreversible and complete deprotonation, stronger bases such as sodium hydride (NaH) can be employed.[3]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent choice is important. Protic solvents like ethanol are typically used with alkoxide bases.[3] Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often preferred when using stronger bases like NaH to ensure complete enolate formation and minimize side reactions.[3]
Q4: Can I use secondary or tertiary alkyl halides for this reaction?
A4: It is generally not recommended. Secondary alkyl halides tend to give poor yields due to a competing E2 elimination reaction.[1] Tertiary alkyl halides will almost exclusively undergo elimination.[1][5] The malonate enolate can act as a base, abstracting a proton from the alkyl halide to form an alkene.[1]
Q5: How can I effectively separate the mono- and dialkylated products?
A5: Due to their often similar polarities, separating mono- and dialkylated products can be challenging.[2] Careful column chromatography is frequently necessary for effective purification.[2] In some cases, vacuum distillation may also be a viable separation method.[3]
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Diethyl Malonate
This protocol provides a general guideline for achieving selective mono-alkylation. Optimization for specific substrates may be necessary.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 equivalent) in absolute ethanol to prepare sodium ethoxide.[3]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for approximately 30 minutes to ensure the complete formation of the enolate.[3]
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution.[2] After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.[3] Monitor the progress of the reaction by TLC.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to isolate the mono-alkylated diethyl malonate.[3]
Visualizing the Chemistry
Logical Workflow for Troubleshooting Alkylation
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the alkylation of diethyl malonate.
Caption: A flowchart for troubleshooting common issues in diethyl malonate alkylation.
Reaction Pathway: Mono- vs. Dialkylation
This diagram illustrates the reaction pathway leading to either the desired mono-alkylated product or the undesired dialkylated product.
Caption: Reaction scheme showing the formation of mono- and dialkylated products.
References
Technical Support Center: 1,3-Diethyl 2-Oxopropanedioate
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of 1,3-diethyl 2-oxopropanedioate (diethyl oxomalonate).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to hydrolysis?
A1: this compound, also known as diethyl oxomalonate (B1226002), is a diethyl ester of mesoxalic acid.[1] Its structure, featuring a highly polarized keto group and two ester functionalities, makes it susceptible to hydrolysis.[1] The presence of water, especially under humid conditions or in non-anhydrous solvents, can lead to the formation of diethyl mesoxalate hydrate, where water adds to the central carbonyl group.[1] This initial hydration can be a precursor to the hydrolysis of the ester groups, particularly under acidic or basic conditions, which would yield ethanol (B145695) and the corresponding carboxylic acid derivatives.
Q2: What are the primary signs that my sample of this compound has undergone hydrolysis?
A2: A visual indication of hydrolysis is the change in appearance of the compound. Pure this compound is a clear, colorless to yellow or greenish-yellow liquid.[1] Upon exposure to humid air, it can react with water to form the hydrate, which appears as white crystals.[1] Further hydrolysis might lead to changes in the solution's pH due to the formation of acidic byproducts. For confirmation, analytical techniques such as NMR spectroscopy or chromatography (TLC, GC, HPLC) can be used to detect the presence of hydrolysis products like ethanol and oxomalonic acid derivatives.
Q3: How should I properly store this compound to minimize hydrolysis?
A3: To minimize hydrolysis, this compound should be stored under anhydrous and inert conditions.[2] It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures. Recommended storage conditions are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3] It is crucial to prevent exposure to moisture.
Q4: Can I use this compound in aqueous solutions?
A4: Using this compound in aqueous solutions is generally not recommended due to its high susceptibility to hydrolysis. If an aqueous environment is unavoidable for your experiment, it is critical to control the pH and temperature. The hydrolysis rate is expected to be higher under neutral to alkaline conditions. For some related esters, hydrolysis is slower in acidic water. If possible, use a buffered solution at a slightly acidic pH and maintain a low temperature to minimize the rate of hydrolysis. However, for most applications, anhydrous organic solvents are preferred.
Troubleshooting Guides
Issue 1: Unexpected side products are observed in my reaction involving this compound.
-
Possible Cause: Hydrolysis of the ester groups due to the presence of water in the reaction mixture.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system). Reagents should also be anhydrous.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents such as THF, dioxane, or toluene (B28343) to avoid introducing protic sources that can facilitate hydrolysis.
-
Issue 2: My reaction yield is consistently low when using this compound with basic reagents.
-
Possible Cause: Base-catalyzed hydrolysis of the ester is a common side reaction. Many bases, especially alkali metal hydroxides, can promote ester hydrolysis.[4] Even alkoxide bases like sodium ethoxide can be partially hydrolyzed if not handled under strictly anhydrous conditions.[4]
-
Recommended Solution:
-
Use Non-Hydroxide Bases: Avoid using alkali metal hydroxides. Opt for non-nucleophilic bases or bases that are less likely to contain water, such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[4]
-
Freshly Prepared/Purified Bases: If using alkoxides, it is best to use freshly prepared or purified reagents to ensure they are anhydrous. For instance, potassium-tert-butoxide can be freshly sublimed.[4]
-
Issue 3: The compound appears to degrade during workup or purification.
-
Possible Cause: The workup or purification procedure may be introducing water or involving conditions (e.g., high temperatures, pH extremes) that promote hydrolysis and subsequent decarboxylation, a common reaction for β-keto esters.[5][6]
-
Recommended Solution:
-
Anhydrous Workup: Perform aqueous workups quickly and at low temperatures. Use brines to reduce the amount of water transferred to the organic phase. Dry the organic extracts thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Avoid High Temperatures: During purification by distillation or chromatography, maintain the lowest possible temperature to prevent thermal degradation and decarboxylation.
-
Neutral pH: Ensure that any aqueous solutions used during workup are buffered to a neutral or slightly acidic pH to minimize base- or acid-catalyzed hydrolysis.
-
Data on Factors Influencing Ester Hydrolysis
| Factor | Influence on Hydrolysis Rate | Recommendations for Minimizing Hydrolysis of this compound |
| pH | Generally, ester hydrolysis is catalyzed by both acid and base. The rate is typically slowest in the slightly acidic pH range. For some orthoesters, hydrolysis is negligible at neutral pH but increases significantly in acidic conditions.[7][8] | Maintain a neutral or slightly acidic pH (e.g., pH 4-6) if an aqueous environment is necessary. Avoid strongly acidic and, especially, alkaline conditions. |
| Temperature | The rate of hydrolysis increases with temperature. | Conduct reactions and workups at the lowest practical temperature. Store the compound at -20°C or -80°C.[3] |
| Solvent | Protic solvents (e.g., water, alcohols) can participate in and facilitate hydrolysis. Hydrolysis is generally faster in solvent mixtures with higher dielectric constants. | Use anhydrous aprotic solvents (e.g., THF, dichloromethane, toluene) whenever possible.[9] |
| Moisture | The presence of water is a prerequisite for hydrolysis. | Use anhydrous reagents and solvents, and perform experiments under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Maintaining Anhydrous Reaction Conditions
-
Glassware Preparation: All glassware (reaction flasks, dropping funnels, condensers, etc.) should be placed in an oven at >120°C for at least 4 hours (preferably overnight) to remove adsorbed water. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen). Alternatively, flame-dry the assembled apparatus under vacuum and then fill it with an inert gas.
-
Solvent Preparation: Use commercially available anhydrous solvents or dry them using standard laboratory procedures. For example, tetrahydrofuran (B95107) (THF) can be dried by distillation from sodium/benzophenone ketyl. Dichloromethane can be distilled from calcium hydride.
-
Reagent Handling: Use fresh, high-purity reagents. Solid reagents can be dried in a vacuum oven (desiccator) over a suitable desiccant. Liquid reagents should be handled via syringe under an inert atmosphere.
-
Reaction Setup: Set up the reaction under a positive pressure of an inert gas. Use septa and cannulation techniques for the transfer of liquids.
-
Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, GC) to avoid unnecessarily long reaction times, which could increase the chance of moisture contamination.
Protocol 2: Use of Carbodiimides as Stabilizers (for specific applications)
Carbodiimides can be used to scavenge any carboxylic acids that may form due to hydrolysis, thereby preventing acid-catalyzed degradation. This is more of a corrective measure in systems where trace water is unavoidable.
-
Reagent Selection: Choose a suitable carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which is water-soluble, or dicyclohexylcarbodiimide (B1669883) (DCC) for organic solvents.[10]
-
Reaction Setup: In a reaction where trace amounts of water are a concern, add the carbodiimide (typically 1.1-1.5 equivalents relative to the potential amount of carboxylic acid) to the reaction mixture.
-
Mechanism of Action: The carbodiimide will react with any carboxylic acid formed to produce a stable N-acylurea, thus removing the acid from the reaction medium.
-
Workup: If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration.[10] For EDC, the urea (B33335) byproduct is water-soluble and can be removed during an aqueous workup.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for preventing hydrolysis of this compound.
References
- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 2. Tuning the pH sensitivities of orthoester based compounds for drug delivery applications by simple chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aklectures.com [aklectures.com]
- 7. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Diethyl Ketomalonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in reactions involving diethyl ketomalonate.
General Troubleshooting
Q1: My reaction with diethyl ketomalonate is resulting in a low yield. What are the general factors I should consider?
Low yields in reactions involving diethyl ketomalonate can often be attributed to several key factors:
-
Reagent Quality: The purity of diethyl ketomalonate and other reactants is crucial. Diethyl ketomalonate is susceptible to hydration and should be handled under anhydrous conditions.[1]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction outcome. These parameters often require careful optimization.
-
Side Reactions: The presence of the ketone functional group in diethyl ketomalonate can lead to specific side reactions that consume starting material and reduce the yield of the desired product.
-
Workup and Purification: The properties of the product, such as its polarity and stability, may present challenges during extraction and purification, leading to product loss.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In the context of diethyl ketomalonate, the active methylene (B1212753) group is typically the nucleophile.
Q2: I am observing a low yield in the Knoevenagel condensation of an aldehyde with diethyl malonate. What are the likely causes?
Low yields in this reaction can stem from several issues:
-
Suboptimal Base: The choice of base is critical. It must be strong enough to deprotonate the diethyl malonate but not so strong as to promote self-condensation of the aldehyde.[2] Weakly basic amines like piperidine (B6355638) or pyridine (B92270) are commonly used.[2]
-
Reaction Equilibrium: The condensation reaction is often reversible. To drive the reaction towards the product, removal of water using a Dean-Stark apparatus or molecular sieves is recommended.[3]
-
Side Reactions: Aldehydes, especially those without alpha-hydrogens, can undergo competing reactions. Self-condensation of the aldehyde can be an issue if the base is too strong.[2]
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with Diethyl Malonate
This protocol is adapted from established procedures and may require optimization.
Materials:
-
Diethyl malonate
-
Benzaldehyde (freshly distilled to remove benzoic acid)
-
Piperidine
-
Benzene (B151609) (or toluene)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 N)
-
Saturated sodium bicarbonate solution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl malonate (0.63 mol), benzaldehyde (commercial, containing some benzoic acid, ~72-76 g), piperidine (2-7 ml, the amount depends on the benzoic acid content and should be in slight excess), and benzene (200 ml).[4][5]
-
Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).[5]
-
After cooling, add 100 ml of benzene to the reaction mixture.
-
Wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.[5]
-
Extract the aqueous washings with a single 50-ml portion of benzene and combine the organic layers.
-
Dry the organic solution with 30 g of anhydrous sodium sulfate.[5]
-
Remove the benzene under reduced pressure on a steam bath.
-
Distill the residue under reduced pressure to yield the product.
Data Presentation: Catalyst and Solvent Effects on Knoevenagel Condensation Yield
| Catalyst | Solvent | Aldehyde | Yield (%) | Reference |
| Immobilized Gelatine | DMSO | Various aliphatic and aromatic | 85-90 | [6] |
| Piperidine | Benzene | Benzaldehyde | ~71 | [4] |
| Ammonium (B1175870) Acetate | Solvent-free (sonication) | Various aromatic | High | [7] |
dot
Caption: Troubleshooting workflow for low yields in Knoevenagel condensations.
Wittig Reaction
The Wittig reaction transforms a ketone or aldehyde into an alkene using a phosphonium (B103445) ylide. With diethyl ketomalonate, the central keto group reacts to form a substituted diethyl methylidenemalonate.
Q3: My Wittig reaction with diethyl ketomalonate is giving a low yield. What could be the problem?
Low yields in this reaction can be due to several factors:
-
Ylide Instability: The stability of the phosphonium ylide is crucial. Unstabilized ylides can be highly reactive and may decompose before reacting with the ketone.
-
Steric Hindrance: Although the keto group in diethyl ketomalonate is reactive, steric hindrance from the ylide or substituents can slow down the reaction.
-
Base Selection: The choice of base for generating the ylide is important. Strong bases like n-butyllithium or sodium hydride are typically used, and incomplete deprotonation of the phosphonium salt will result in lower yields.[8]
-
Side Reactions: An unusual side reaction has been reported where the ylide reacts with one of the ester carbonyls of diethyl ketomalonate, especially when a bisphosphorane is used.[9]
Experimental Protocol: General Wittig Reaction with Diethyl Ketomalonate
This is a general protocol and requires optimization based on the specific phosphonium ylide used.
Materials:
-
Phosphonium salt
-
Strong base (e.g., n-butyllithium in THF)
-
Anhydrous THF
-
Diethyl ketomalonate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (e.g., n-BuLi) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at low temperature for 30-60 minutes.
-
Add a solution of diethyl ketomalonate in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Presentation: Base and Solvent Effects on Wittig Reaction Yield
| Phosphonium Ylide Type | Base | Solvent | Aldehyde/Ketone | Yield (%) | Reference |
| Stabilized | K2CO3 | Dichloromethane | Various Aromatic Aldehydes | >80 | [10] |
| Unstabilized | n-BuLi | THF | Various Aldehydes | Variable | [8] |
| Stabilized | Amberlite Resin | Dichloromethane | Various Aldehydes/Ketones | High | |
| Semi-stabilized | Silver Carbonate | Acetonitrile | Various Aldehydes | >63 | [10] |
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diethyl Oxomalonate Synthesis
Welcome to the technical support center for the synthesis of diethyl oxomalonate (B1226002). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diethyl oxomalonate, focusing on the impact of solvent choice and other critical parameters.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Oxidation: The oxidizing agent (e.g., ozone, sodium chlorite) was not used in sufficient excess or the reaction was not allowed to proceed to completion. | - Ensure accurate quantification and a slight excess of the oxidizing agent. - Monitor the reaction progress using techniques like TLC or GC to ensure the disappearance of the starting material. |
| Moisture Contamination: Diethyl oxomalonate is sensitive to moisture and can form a hydrate (B1144303), which may complicate purification and reduce the yield of the anhydrous product.[1] | - Use anhydrous solvents and reagents, especially in methods like ozonolysis. - For the sodium chlorite (B76162) method, which is performed in an aqueous solution, ensure the subsequent azeotropic distillation with a solvent like toluene (B28343) is efficient in removing all water.[1] | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the oxidation to proceed efficiently or too high, leading to decomposition. | - For ozonolysis, maintain a low temperature (e.g., -78 °C) to ensure the stability of the ozonide intermediate.[2] - For oxidation with sodium chlorite, maintain the recommended pH and temperature to ensure optimal reactivity and selectivity.[1] | |
| Formation of Impurities | Side Reactions: Depending on the synthetic route, various side reactions can occur, leading to impurities. For instance, in the ozonolysis route, incomplete cleavage of the double bond can lead to byproducts. | - Optimize the reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. - The choice of solvent can influence side reactions; for instance, using a non-participating solvent like dichloromethane (B109758) in ozonolysis is crucial.[2] |
| Decomposition of Product: Diethyl oxomalonate can be unstable under certain conditions, such as high temperatures or the presence of strong acids or bases, leading to decomposition. | - Maintain neutral or mildly acidic conditions during workup and purification. - Use purification methods that do not require high temperatures, such as column chromatography or vacuum distillation at the lowest possible temperature. | |
| Reaction Stalls | Poor Solubility of Reagents: In heterogeneous reactions, poor solubility of a reagent can lead to a stalled reaction. | - In the case of the sodium chlorite oxidation, which is a two-phase system, vigorous stirring is essential to ensure adequate mixing and reaction rates. |
| Catalyst Deactivation (if applicable): If a catalyst is used, it may become deactivated over time. | - While the primary methods discussed do not use catalysts, in any catalytic variant, ensure the catalyst is fresh and handled under appropriate conditions to maintain its activity. | |
| Difficult Purification | Formation of Dimethyl Sulfoxide (DMSO): In the ozonolysis workup, if dimethyl sulfide (B99878) is used as the reducing agent, the formation of DMSO can complicate purification.[2] | - Consider using an alternative reducing agent like triphenylphosphine (B44618), which results in triphenylphosphine oxide, a solid that can be more easily removed by filtration.[2] |
| Product Hydration: As mentioned, the product can hydrate. The hydrate and anhydrous forms will have different physical properties, which can complicate purification.[1] | - If the hydrate is formed, it can be converted to the anhydrous form by azeotropic distillation with a suitable solvent like toluene.[1] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method for diethyl oxomalonate gives the best yield?
A1: Based on available literature, the oxidation of diethyl malonate with an aqueous solution of sodium chlorite (NaClO₂) at a controlled pH of 4.4 has been reported to yield up to 97% of the product.[1] This is significantly higher than the reported yield for the ozonolysis of diethyl ethylidenemalonate, which is around 62%.[2]
Q2: What is the role of the solvent in the ozonolysis synthesis of diethyl oxomalonate?
A2: In the ozonolysis of diethyl ethylidenemalonate, a non-participating, low-temperature solvent is crucial. Dichloromethane is commonly used as it dissolves the reactants well at the required low temperature (-78 °C) and is inert to the highly reactive ozone and ozonide intermediates.[2] The solvent's ability to maintain a homogeneous solution at low temperatures is key to achieving a good yield.
Q3: My diethyl oxomalonate product is a white crystalline solid, but it is described as a yellow oil. What happened?
A3: Diethyl oxomalonate is a yellowish oil in its anhydrous form. However, it readily reacts with atmospheric moisture to form a crystalline hydrate.[1] If you have a white solid, it is likely the hydrate. You can convert it to the anhydrous form by azeotropic distillation with toluene.[1]
Q4: Can I use a different solvent for the ozonolysis reaction?
A4: While dichloromethane is the most commonly reported solvent, other non-participating solvents that remain liquid at -78 °C could potentially be used. However, it is important to choose a solvent that does not react with ozone. Protic solvents like alcohols are unsuitable as they can react with the intermediate carbonyl oxide. The solubility of ozone can also vary significantly between solvents, which would affect the reaction rate.[3]
Q5: How can I effectively remove the triphenylphosphine oxide byproduct from the ozonolysis workup?
A5: Triphenylphosphine oxide is a solid and has lower solubility in nonpolar solvents compared to diethyl oxomalonate. After the reaction, you can often precipitate a significant portion of the triphenylphosphine oxide by concentrating the reaction mixture and adding a nonpolar solvent like hexane (B92381) or a mixture of ether and hexane. The solid can then be removed by filtration. Further purification can be achieved by column chromatography.
Data Presentation
Comparison of Synthetic Methods for Diethyl Oxomalonate
| Synthetic Method | Starting Material | Oxidizing Agent | Solvent System | Reported Yield | Key Considerations |
| Ozonolysis | Diethyl ethylidenemalonate | Ozone (O₃) | Dichloromethane | 62%[2] | Requires specialized ozone generation equipment and low-temperature (-78 °C) reaction conditions.[2] |
| Sodium Chlorite Oxidation | Diethyl malonate | Sodium Chlorite (NaClO₂) | Water / Toluene | 97%[1] | High-yielding and uses less hazardous reagents than ozonolysis. The product is initially formed as a hydrate and requires azeotropic dehydration.[1] |
| Nitrosation and Oxidation | Diethyl malonate | Dinitrogen tetroxide (N₂O₄) | Not specified in detail, but nitrosation often uses acetic acid. | ~90% (crude)[1] | Involves highly toxic and corrosive oxidizing agents.[1] |
Experimental Protocols
Synthesis of Diethyl Oxomalonate via Ozonolysis
This protocol is based on the procedure described in the literature.[2]
Materials:
-
Diethyl ethylidenemalonate
-
Dichloromethane (anhydrous)
-
Triphenylphosphine
-
Ozone (generated from an ozone generator)
-
Phosphorus pentoxide (for distillation)
Procedure:
-
Dissolve diethyl ethylidenemalonate in anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube, a dry ice/acetone condenser, and a gas outlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Slowly add a solution of triphenylphosphine in dichloromethane to the cold reaction mixture.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
Add a small amount of phosphorus pentoxide to the crude product and purify by vacuum distillation to obtain pure diethyl oxomalonate.
Synthesis of Diethyl Oxomalonate via Sodium Chlorite Oxidation
This protocol is based on a patented high-yield synthesis.[1]
Materials:
-
Diethyl malonate
-
Sodium chlorite (NaClO₂)
-
Aqueous buffer solution (to maintain pH 4.4)
-
Toluene
Procedure:
-
Prepare a buffered aqueous solution and adjust the pH to 4.4.
-
Add diethyl malonate to the buffered solution.
-
Slowly add an aqueous solution of sodium chlorite to the vigorously stirred mixture, maintaining the temperature and pH.
-
Monitor the reaction by TLC or GC until the diethyl malonate is consumed.
-
Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diethyl oxomalonate hydrate.
-
Add toluene to the crude product and perform an azeotropic distillation to remove water and obtain the anhydrous diethyl oxomalonate.
Visualizations
Experimental Workflow for Diethyl Oxomalonate Synthesis via Ozonolysis
Caption: A flowchart of the key steps in the synthesis of diethyl oxomalonate via ozonolysis.
Troubleshooting Logic for Low Yield in Diethyl Oxomalonate Synthesis
Caption: A decision tree for troubleshooting low yield in diethyl oxomalonate synthesis.
Potential Side Reaction: Hydrate Formation
Caption: The equilibrium between diethyl oxomalonate and its hydrate.
References
temperature control in reactions with diethyl mesoxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl mesoxalate. The focus is on addressing specific issues related to temperature control during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction with diethyl mesoxalate is showing an unexpected exotherm. What should I do?
A1: Diethyl mesoxalate is a highly reactive electrophile, and many of its reactions, such as those with strong nucleophiles (e.g., Grignard reagents) or certain condensation reactions, can be exothermic.[1][2]
Immediate Actions:
-
Ensure your reaction vessel is adequately cooled using an ice bath or a cryo-cooler.
-
Slow down the rate of reagent addition. Adding the nucleophile dropwise to the diethyl mesoxalate solution allows for better heat dissipation.
-
Ensure vigorous stirring to promote even temperature distribution and prevent localized hot spots.
Preventative Measures:
-
Before starting your experiment, perform a literature search for similar reactions to anticipate the potential for an exotherm.
-
For new reactions, it is advisable to run a small-scale trial first to assess the thermal profile.
-
Always have a cooling bath ready before initiating the reaction.
Q2: I am observing low yields in my reaction. Could temperature be a contributing factor?
A2: Yes, improper temperature control can significantly impact reaction yield.
-
Decomposition: Diethyl mesoxalate and its products can be thermally sensitive. For instance, related oxalate (B1200264) compounds are known to decompose at elevated temperatures. It is often recommended to avoid temperatures above 60-90°C during both the reaction and workup to prevent decomposition.[3] The onset of gas phase decomposition for dimethyl oxalate is around 200°C.[4]
-
Side Reactions: Inappropriate temperatures can promote the formation of side products. For example, in Grignard reactions, temperature fluctuations can alter the impurity profile.[5]
Q3: What are the typical temperature ranges for common reactions involving diethyl mesoxalate?
A3: The optimal temperature depends on the specific reaction. While precise data for all diethyl mesoxalate reactions is not always available, general guidelines based on its reactivity and related compounds can be followed:
-
Nucleophilic Additions (e.g., Grignard, organolithiums): These are often highly exothermic and typically require low temperatures, such as -78°C to 0°C, to control the reaction rate and improve selectivity.[6]
-
Diels-Alder Reactions: Diethyl mesoxalate is a reactive dienophile.[1] These reactions can often be performed at room temperature, but cooling may be necessary for highly reactive dienes to control the exotherm.
-
Aldol and other Condensation Reactions: The temperature for these reactions can vary widely depending on the nucleophile and catalyst used. It is crucial to monitor the reaction for any signs of an exotherm.
Q4: How can I effectively monitor the temperature of my reaction?
A4: Accurate temperature monitoring is critical.
-
Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (not in the cooling bath).
-
For reactions that are sensitive to air or moisture, use a thermometer adapter to maintain an inert atmosphere.
-
Record the temperature at regular intervals, especially during reagent addition.
Q5: Diethyl mesoxalate is moisture-sensitive. How does this relate to temperature control?
A5: Diethyl mesoxalate can react with water to form a hydrate (B1144303), which may affect its reactivity.[1] It is essential to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Temperature control is indirectly related, as condensation of atmospheric moisture can occur on cold surfaces of the glassware if not properly sealed.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Runaway Reaction (Rapid, uncontrolled temperature increase) | Addition of reagent is too fast. Inadequate cooling. Reaction is more exothermic than anticipated. | Immediately stop reagent addition. Increase cooling efficiency (e.g., switch from an ice-water bath to a dry ice-acetone bath). If safe, add a pre-cooled, inert solvent to dilute the reaction mixture. |
| Formation of a Crystalline Solid in the Reaction Flask | The product or a byproduct is precipitating out of solution. Diethyl mesoxalate hydrate may have formed.[1] | If product precipitation is expected, ensure stirring is adequate to maintain a slurry. If unexpected, it could indicate a side reaction or insolubility at the current temperature. A slight, controlled increase in temperature might redissolve the solid, but be cautious of decomposition. For suspected hydrate formation, ensure all future reactions are conducted under strictly anhydrous conditions. |
| Low or No Conversion | Reaction temperature is too low. | Gradually and carefully warm the reaction mixture. Monitor the temperature and reaction progress closely (e.g., by TLC or LC-MS). Be aware that some reactions have a specific activation temperature. |
| Inconsistent Results Between Batches | Poor temperature control and reproducibility. | Utilize an automated laboratory reactor or a well-controlled cooling/heating system to ensure consistent temperature profiles between experiments.[6] Manually document all temperature changes. |
Quantitative Data
Table 1: Physical Properties of Diethyl Mesoxalate
| Property | Value | Reference |
| Boiling Point | 208-210 °C | [1] |
| Melting Point | -30 °C | [1] |
| Flash Point | 90.2 °C | [7] |
Table 2: Example Temperature Parameters for Related Reactions
| Reaction Type | Reactant | Temperature (°C) | Notes | Reference |
| Ozonolysis | Diethylethylidenmalonate | -78 | To produce diethyl oxomalonate (B1226002). | [1] |
| Condensation | Diethyl oxalate with ethyl stearate | 50-60 | Temperature should not exceed 60°C to avoid decomposition of the product. | [3] |
| Work-up/Distillation | Diethyl oxalate mixture | < 90 | To prevent decomposition of the product. | [3] |
| Grignard Reaction | General | 20-40 | Optimal range to control regioisomeric impurities in a specific Grignard reaction. | [5] |
| Synthesis | Dimethyl benzalmalonate to dimethyl mesoxalate | 0 | During ozonolysis. | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Cooled Addition Reaction with Diethyl Mesoxalate
This protocol provides a general guideline for reactions where a nucleophile is added to diethyl mesoxalate and an exotherm is anticipated.
Materials:
-
Oven-dried glassware
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Diethyl mesoxalate
-
Nucleophilic reagent
-
Inert gas supply (Nitrogen or Argon)
-
Calibrated low-temperature thermometer
-
Cooling bath (e.g., ice-water, dry ice-acetone)
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere.
-
Add diethyl mesoxalate and the anhydrous solvent to the reaction flask.
-
Cool the flask to the desired initial temperature (e.g., -78 °C or 0 °C) using the appropriate cooling bath.
-
Dissolve the nucleophilic reagent in an anhydrous solvent in a separate flask.
-
Using a dropping funnel or a syringe pump, add the nucleophile solution to the stirred diethyl mesoxalate solution at a slow, controlled rate.
-
Monitor the internal reaction temperature continuously. Adjust the addition rate to maintain the desired temperature range.
-
After the addition is complete, continue to stir the reaction at the set temperature for the specified time, monitoring for completion by an appropriate method (e.g., TLC, LC-MS).
-
Proceed with the appropriate work-up procedure, being mindful of the thermal stability of the product.
Mandatory Visualizations
References
- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. In situ spectroscopic studies on vapor phase catalytic decomposition of dimethyl oxalate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. The Effect of Temperature Change [faculty.washington.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1,3-Diethyl 2-Oxopropanedioate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-diethyl 2-oxopropanedioate (also known as diethyl ketomalonate or diethyl mesoxalate).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of reactions involving this compound.
Issue 1: Low or No Product Yield After Work-up
-
Question: I performed my reaction and the subsequent work-up, but I have a very low yield of my desired product. What could have gone wrong?
-
Answer: Several factors could contribute to a low product yield. Consider the following possibilities:
-
Incomplete Reaction: Before initiating the work-up, ensure the reaction has gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, you may need to adjust the reaction time, temperature, or reagent stoichiometry.
-
Product Decomposition: this compound and its derivatives can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[1] Prolonged exposure to strong acids or bases during the work-up can lead to hydrolysis of the ester groups or other decomposition pathways.[2] Ensure that any acid or base washes are performed quickly and at low temperatures.
-
Extraction Issues: The product may have poor partitioning between the organic and aqueous layers. Ensure you are using an appropriate extraction solvent in sufficient volume. Performing multiple extractions (e.g., 3 times) will improve the recovery of the product from the aqueous layer.[3]
-
Product Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure. Use a cooled trap and avoid excessive heating of the rotovap bath.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is contaminated with byproducts or unreacted starting materials. How can I improve its purity?
-
Answer: The presence of impurities is a common issue. Here are some strategies to address this:
-
Side Reactions: Common side reactions include dialkylation, O-alkylation, and self-condensation.[3] To minimize these, consider slow, controlled addition of reagents and maintaining a lower reaction temperature.
-
Removal of Unreacted Starting Materials: A thorough aqueous wash can help remove unreacted starting materials and salts.[3] If starting materials persist, purification by column chromatography or fractional distillation will be necessary.
-
Purification Technique Selection:
-
Fractional Distillation: This is a practical method for purifying multi-gram quantities of liquid products, especially for separating components with different boiling points.[3]
-
Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica (B1680970) gel is effective.[3][4] The choice of eluent is critical and often involves a gradient from a nonpolar solvent (like hexane) to a more polar solvent (like ethyl acetate).[4]
-
-
Issue 3: Emulsion Formation During Extraction
-
Question: An emulsion formed during the extractive work-up, and the layers are not separating. What should I do?
-
Answer: Emulsion formation can be frustrating but is often resolvable. Try the following techniques:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[3]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to layer separation.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different density may help to break the emulsion.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the common synonyms for this compound?
-
A1: Common synonyms include diethyl ketomalonate, diethyl mesoxalate, and diethyl 2-oxomalonate.[5]
-
-
Q2: What are the key safety precautions when working with this compound?
-
Q3: Is this compound stable?
Work-up and Purification Questions
-
Q4: What is a standard aqueous work-up procedure for a reaction involving this compound?
-
A4: A typical work-up involves cooling the reaction mixture, quenching it (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride), extracting the product with an organic solvent (like diethyl ether or ethyl acetate), washing the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine, drying the organic layer over an anhydrous salt (like sodium sulfate (B86663) or magnesium sulfate), and finally, removing the solvent under reduced pressure.[3]
-
-
Q5: How can I remove acidic or basic impurities from my product?
-
A5: An acid-base extraction can be a powerful purification tool.[4] To remove acidic impurities, you can wash the organic layer with a mild aqueous base like sodium bicarbonate. To remove basic impurities, a wash with a dilute aqueous acid like hydrochloric acid can be effective. Be mindful of the stability of your product to these conditions.
-
-
Q6: What solvent system should I use for column chromatography?
-
A6: The optimal solvent system for column chromatography will depend on the polarity of your product. A common starting point is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate.[8] A gradient elution, where the proportion of the more polar solvent is gradually increased, is often effective in separating compounds with different polarities.[4]
-
Quantitative Data
The following table summarizes typical yields and purification methods for reactions involving this compound and related compounds. Note that specific yields are highly dependent on the reaction conditions and the nature of the substrates.
| Product Type | Typical Yield Range (%) | Purification Method | Reference(s) |
| Diethyl 2-substituted-2-oxopropanedioates | 60-90 | Fractional Distillation under Reduced Pressure or Column Chromatography (Silica Gel) | [3] |
| Heterocyclic compounds from condensation | 50-85 | Recrystallization or Column Chromatography (Silica Gel) | [9] |
| Products of Michael addition | 70-95 | Column Chromatography (Silica Gel) | |
| Diethyl 2-((arylamino)methylene)malonates | ~80 | Column Chromatography (n-hexane/ethyl acetate) | [8] |
Experimental Protocols
General Extractive Work-up Protocol
-
Cooling and Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, cool further in an ice bath. Slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or dilute acid) to neutralize any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation and Washing: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (to neutralize any residual acid).
-
Brine (to facilitate drying).
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as needed.[3]
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting decision tree for work-up procedures.
References
- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 2. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 609-09-6: Diethyl ketomalonate | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Diethyl ketomalonate, 95% | Fisher Scientific [fishersci.ca]
- 8. mdpi.com [mdpi.com]
- 9. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diethyl Ketomalonate Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of diethyl ketomalonate production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of diethyl ketomalonate?
A1: The primary challenges in scaling up diethyl ketomalonate production include managing reaction exotherms, dealing with the formation of byproducts, and achieving efficient purification.[1] Byproducts such as dialkylated malonates can form, and their similar boiling points to the desired product can complicate purification by distillation.[1] Additionally, ensuring anhydrous (dry) conditions and the purity of reagents is crucial to prevent side reactions and hydrolysis of the ester.[1][2]
Q2: How can the formation of byproducts like dialkylated malonate be minimized during scale-up?
A2: To minimize the formation of dialkylated byproducts, it is essential to control the stoichiometry of the reactants. Using a slight excess of diethyl malonate can favor the desired mono-alkylation.[2] A slow and controlled addition of the alkylating agent to the diethyl malonate enolate solution helps maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.[1] Lowering the reaction temperature can also improve the selectivity of the reaction.[1]
Q3: What is the recommended method for purifying diethyl ketomalonate at a larger scale?
A3: For multi-gram and larger scale purification, fractional distillation under reduced pressure is the most practical and effective method.[1] It is important to use an efficient distillation column to achieve good separation between diethyl ketomalonate and any high-boiling byproducts or unreacted starting materials.[1] For very high purity requirements, column chromatography on silica (B1680970) gel can be employed, though this is generally more suitable for smaller scales.[1]
Q4: What safety precautions should be taken during the large-scale production of diethyl ketomalonate?
A4: Diethyl ketomalonate is a combustible liquid and can cause irritation to the eyes, skin, and respiratory system.[3][4][5] When handling on a large scale, it is imperative to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and protective clothing.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[6] Store the compound in a cool, dry, well-ventilated area away from heat, open flames, and strong oxidizing agents.[5]
Q5: My reaction yield is significantly lower upon scaling up. What are the likely causes and how can I troubleshoot this?
A5: A decrease in yield during scale-up can be attributed to several factors. Inadequate temperature control can lead to increased byproduct formation. Ensure that the reactor's cooling capacity is sufficient to manage the reaction exotherm. Inefficient mixing can result in localized high concentrations of reagents, promoting side reactions. Verify that the stirring is vigorous enough for the larger volume. The presence of moisture can lead to the hydrolysis of the ester; ensure all reagents and solvents are anhydrous.[2] Finally, product loss during workup and purification stages can be more significant at a larger scale. Optimize your extraction and distillation procedures to minimize these losses.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.[1]- Formation of byproducts (e.g., dialkylation).[1][2]- Hydrolysis of the ester due to moisture.[2]- Product loss during workup or purification. | - Monitor the reaction by TLC or GC to ensure completion.[1]- Control stoichiometry carefully (slight excess of diethyl malonate).- Add the alkylating agent slowly and control the temperature.[1]- Use anhydrous reagents and solvents.[2]- Optimize extraction and distillation techniques. |
| Difficult Purification | - Similar boiling points of the product and byproducts.[1]- Presence of unreacted starting materials. | - Use an efficient fractional distillation column under reduced pressure.[1]- For high purity, consider column chromatography on a smaller scale.[1]- Ensure the reaction goes to completion to minimize unreacted starting materials. |
| Formation of a Thick Slurry | - Precipitation of the sodium salt of diethyl malonate.[1] | - This is often normal. If the reaction stalls, gentle heating and vigorous stirring can help.[1]- Consider adding a co-solvent like DMF or DMSO to improve solubility.[1] |
| Inconsistent Results | - Variation in reagent purity.- Inconsistent reaction conditions (temperature, addition rate). | - Use freshly distilled reagents.[1]- Implement strict process controls for temperature, addition rates, and stirring speed. |
Quantitative Data Summary
The following table provides a comparison of typical parameters for laboratory-scale versus pilot-scale synthesis of a diethyl ketomalonate derivative. Note that yields may decrease on scale-up and reaction times may need to be adjusted.
| Parameter | Lab Scale (e.g., 0.1 mol) | Pilot Scale (e.g., 10 mol) |
| Diethyl Malonate | 16.0 g | 1.6 kg |
| Base (e.g., Sodium Ethoxide) | 0.1 mol | 10 mol |
| Alkylating Agent | Varies by synthesis | Varies by synthesis |
| Solvent (e.g., Ethanol) | ~100 mL | ~10 L |
| Typical Reaction Time | 2-4 hours | 4-8 hours (addition time will be longer) |
| Typical Yield | 60-75% | 50-65% |
| Purity (after distillation) | >95% | >95% |
Data adapted from a representative synthesis of a diethyl malonate derivative.[1]
Experimental Protocols
Key Experiment: Synthesis of Diethyl Ketomalonate via Oxidation of Diethyl Malonate
This protocol describes a general method for the synthesis of diethyl ketomalonate by oxidation of diethyl malonate. One common method involves the use of sodium chlorite (B76162).
Materials:
-
Diethyl malonate
-
Sodium chlorite (NaClO2)
-
Aqueous buffer solution (e.g., pH 4.4)
-
Solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve diethyl malonate in the aqueous buffer solution.
-
Slowly add a solution of sodium chlorite to the reaction mixture while maintaining the pH at approximately 4.4. The reaction can be exothermic, so cooling may be necessary.
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction mixture, for example, by adding a reducing agent to remove any excess oxidant.
-
Extract the product from the aqueous layer using a suitable organic solvent like diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude diethyl ketomalonate.
-
Purify the crude product by fractional distillation under reduced pressure.
This is a representative protocol; specific conditions may vary. A recent patent describes achieving a 97% yield using this method.[3]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of diethyl ketomalonate.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot common causes of low yield in diethyl ketomalonate synthesis.
References
handling and safety precautions for diethyl oxomalonate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of diethyl oxomalonate (B1226002).
Troubleshooting and FAQs
This section addresses common questions and potential issues that may arise during experiments involving diethyl oxomalonate.
| Question | Answer |
| My diethyl oxomalonate has turned from a greenish-yellow oil to white crystals. Is it still usable? | This is a common observation. Diethyl oxomalonate is hygroscopic and reacts with moisture from the air to form a crystalline dihydrate.[1] For many reactions, the hydrate (B1144303) can be used, but it may affect reaction kinetics or stoichiometry. If the anhydrous form is required, the material should be handled under an inert, dry atmosphere. |
| I observe a pressure buildup in the sealed container of diethyl oxomalonate upon storage. What should I do? | Diethyl oxomalonate can decompose, especially if exposed to heat or contaminants, potentially releasing gases like carbon monoxide. Store containers in a cool, well-ventilated area and away from heat sources.[2] When opening, do so slowly and cautiously in a fume hood to release any pressure safely. |
| My reaction with diethyl oxomalonate is not proceeding as expected. What are some potential chemical incompatibilities? | Diethyl oxomalonate is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[2] These substances can cause vigorous reactions or decomposition. Ensure all your reagents and solvents are compatible before starting your experiment. |
| What are the initial signs of exposure to diethyl oxomalonate? | Exposure may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Symptoms can include redness and pain upon skin or eye contact, and coughing or breathing difficulties if inhaled.[3] |
| What is the appropriate first aid response to accidental exposure? | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if irritation persists.[2] Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[4] |
Quantitative Data Summary
The following table summarizes key quantitative data for diethyl oxomalonate for easy reference.
| Property | Value |
| Molecular Formula | C₇H₁₀O₅ |
| Molecular Weight | 174.15 g/mol [1] |
| Appearance | Clear colorless to yellow liquid[1] |
| Density | 1.142 g/cm³[1] |
| Melting Point | -30 °C (-22 °F)[1] |
| Boiling Point | 208-210 °C (406-410 °F)[1][5] |
| Solubility in water | Highly soluble[1] |
Experimental Protocols
Detailed methodologies for key safety and handling procedures.
Personal Protective Equipment (PPE) Protocol
When handling diethyl oxomalonate, the following personal protective equipment should be worn at all times:
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Spill Cleanup Protocol
In the event of a diethyl oxomalonate spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[4] Do not use combustible materials like paper towels.
-
Absorb: Carefully absorb the spilled material with the inert absorbent.
-
Collect: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste container according to local, state, and federal regulations.
Visualizations
Diethyl Oxomalonate Spill Response Workflow
The following diagram outlines the logical steps for safely handling a spill of diethyl oxomalonate.
Caption: Workflow for handling a diethyl oxomalonate spill.
References
Technical Support Center: 1,3-Diethyl 2-Oxopropanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing water from 1,3-diethyl 2-oxopropanedioate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from my sample of this compound?
A1: As a β-keto ester, this compound is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions. This can lead to the decomposition of your product, resulting in lower yields and impurities.[1][2] Water must also be removed before analyses like GC-MS, as it is incompatible with mass spectrometer detectors.[3]
Q2: What are the most common methods for removing residual water from an organic compound like this compound?
A2: The most common laboratory methods include:
-
Using anhydrous inorganic drying agents: Salts like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are added to the organic solution to bind with water.[3][4]
-
Azeotropic distillation: An appropriate solvent is added to form a low-boiling azeotrope with water, which is then removed by distillation.[5][6][7]
-
Drying under high vacuum: This can be effective for removing trace amounts of water and other volatile impurities.[6]
Q3: How do I choose the right drying agent for this compound?
A3: For neutral compounds like this compound, anhydrous magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are excellent choices.[3][8] MgSO₄ is a fast and efficient drying agent, while Na₂SO₄ is easier to filter off.[4][6] Avoid using drying agents that are acidic or basic if your subsequent reaction steps are sensitive to pH.
Q4: My organic layer is cloudy after washing with brine. What should I do?
A4: A cloudy organic layer indicates the presence of finely dispersed water droplets. Before adding a drying agent, it's best to wash the organic layer with brine (a saturated aqueous solution of NaCl), which helps to draw most of the water out of the organic phase.[6][8] If it remains cloudy, you can proceed with adding a drying agent.
Q5: How much drying agent should I add?
A5: Add the drying agent in small portions and swirl the flask.[4] Initially, the drying agent will clump together as it absorbs water.[3][4] Keep adding more until some of the newly added agent remains free-flowing and does not clump.[4] This indicates that all the water has been absorbed.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired product after purification | The compound may have degraded due to the presence of residual water during storage or subsequent reaction steps.[1][2] | Ensure the compound is thoroughly dried before storage. Store in a cool, dry place, preferably under an inert atmosphere.[2][9] |
| Water is still present in the sample after using a drying agent. | An insufficient amount of drying agent was used, or the drying time was too short. | Add more drying agent until it no longer clumps. Allow the mixture to stand for at least 15-30 minutes to ensure complete drying.[6] |
| The product co-distills with the solvent during rotary evaporation. | The boiling point of this compound may be close to that of the solvent. | Use a solvent with a lower boiling point for extraction and drying. Alternatively, remove the solvent at a lower temperature and higher vacuum. |
| Difficulty in separating the drying agent from the product. | Magnesium sulfate is a very fine powder and can be difficult to filter. | If using MgSO₄, consider placing a small plug of cotton or Celite in the neck of the funnel during filtration to prevent the fine particles from passing through. Alternatively, use granular anhydrous Na₂SO₄, which is easier to decant or filter.[4][6] |
Data Presentation
Table 1: Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Efficiency (Typical Residual Water) | Advantages | Disadvantages |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | 100 - 250 ppm | Inexpensive, easy to filter, neutral.[6] | Slow acting.[6] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Moderate | Fast | 20 - 50 ppm | Fast, high efficiency, neutral.[3][6] | Fine powder can be difficult to filter.[4] |
| Anhydrous Calcium Sulfate (CaSO₄ - Drierite®) | Low | Fast | < 10 ppm | Very efficient.[3] | Low capacity, can be expensive. |
| Molecular Sieves (3Å or 4Å) | High | Moderate | < 1 ppm | Very high efficiency, can be regenerated.[10][11] | Can be slow, may require activation.[10] |
Table 2: Common Entrainers for Azeotropic Distillation
| Entrainer | Boiling Point of Entrainer (°C) | Boiling Point of Azeotrope with Water (°C) | Composition of Azeotrope (% Water by weight) |
| Toluene (B28343) | 110.6 | 85 | 20.2 |
| Benzene | 80.1 | 69.3 | 8.9 |
| Cyclohexane | 80.7 | 69 | 8.5 |
Experimental Protocols
Protocol 1: Drying with Anhydrous Magnesium Sulfate (MgSO₄)
-
Initial Step: After an aqueous workup, separate the organic layer containing this compound and transfer it to a clean, dry Erlenmeyer flask.
-
Addition of Drying Agent: Add a small scoop (spatula tip) of anhydrous magnesium sulfate to the flask.
-
Swirling: Gently swirl the flask. Observe if the MgSO₄ clumps together at the bottom.[4]
-
Incremental Addition: Continue adding small portions of MgSO₄ while swirling until some of the powder remains free-flowing and suspended in the solution, resembling a snow globe effect. This indicates that all the water has been absorbed.
-
Drying Time: Allow the flask to stand for 15-20 minutes to ensure complete drying.
-
Separation: Decant or filter the dried organic solution to remove the MgSO₄. A gravity filtration setup with fluted filter paper is recommended to separate the fine powder.[4]
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the dry this compound.
Protocol 2: Azeotropic Removal of Water using Toluene
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Charging the Flask: To the flask, add the this compound that contains water and an appropriate volume of toluene.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Collection of Water: The condensed azeotrope will collect in the side arm of the Dean-Stark trap. As the condensate cools, it will separate into two layers, with the denser water settling at the bottom of the trap.
-
Recycling of Toluene: The upper toluene layer will overflow from the side arm and return to the distilling flask.
-
Completion: Continue the distillation until no more water collects in the side arm.
-
Final Steps: Allow the apparatus to cool. Drain the collected water from the trap. The remaining solution in the flask is the dried product dissolved in toluene. The toluene can then be removed by simple distillation or rotary evaporation.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. How To [chem.rochester.edu]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CAS 133-13-1: 1,3-Diethyl 2-ethylpropanedioate [cymitquimica.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diethyl Mesoxalate Reactions
Welcome to the technical support center for catalyst selection and optimization of diethyl mesoxalate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis and use of diethyl mesoxalate, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my reaction with diethyl mesoxalate showing low or no conversion?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivity or Inappropriateness | The chosen catalyst may not be effective for the specific transformation. For reactions involving nucleophilic addition to the carbonyl group of diethyl mesoxalate, consider the pKa of the reactants and the catalyst's basicity or acidity. For instance, in transesterification reactions of similar oxalates, stronger bases like sodium ethoxide have shown high efficiency.[1] |
| Presence of Water | Diethyl mesoxalate is sensitive to moisture and can hydrate (B1144303) to form diethyl dihydroxymalonate, which will not undergo the desired reaction.[2][3] Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate drying agents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction rate may be highly dependent on temperature. If the temperature is too low, the reaction may be too slow to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition or side reactions. It is recommended to perform small-scale experiments at various temperatures to determine the optimal range. For example, in related hydrogenation reactions, temperature significantly impacts conversion and selectivity.[4] |
| Incorrect Reagent Stoichiometry | The molar ratio of reactants to the catalyst can be critical. Ensure accurate measurement of all components. In some cases, using a slight excess of one reactant may be necessary to drive the reaction to completion. |
| Poor Mixing | In heterogeneous reactions, inefficient stirring can lead to poor mass transfer and localized concentrations of reagents, hindering the reaction rate. Ensure vigorous and consistent stirring throughout the reaction. |
Question 2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
Possible Side Reactions & Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Self-Condensation or Polymerization | Under strongly basic or acidic conditions, diethyl mesoxalate or other reactants might undergo self-condensation. Consider using a milder catalyst or a lower catalyst concentration. Optimizing the reaction temperature can also help minimize these side reactions. |
| Reaction with Solvent | Certain solvents can participate in the reaction. For example, alcoholic solvents might compete in transesterification reactions if another nucleophile is intended to react with the diethyl mesoxalate. Choose an inert solvent that does not interfere with the desired reaction. |
| Hydrolysis of Ester Groups | The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the ethyl ester groups, forming the corresponding carboxylic acids.[5] As mentioned previously, ensure anhydrous conditions. If an aqueous workup is necessary, use cold solutions and minimize the contact time. |
| Double Addition | In reactions where a nucleophile adds to the carbonyl group, it's possible for a second molecule of the nucleophile to react, especially if the initial product is still reactive. Using a slight excess of diethyl mesoxalate or controlling the addition rate of the nucleophile can help favor the mono-addition product. |
Question 3: My catalyst appears to be deactivating over time. What are the common causes of catalyst deactivation in these types of reactions?
Common Causes of Catalyst Deactivation & Preventative Measures:
| Deactivation Mechanism | Prevention & Regeneration Strategies |
| Poisoning | Impurities in the feedstock (e.g., sulfur, nitrogen compounds) can strongly adsorb to the catalyst's active sites, blocking them.[6] Ensure high purity of all starting materials. If catalyst poisoning is suspected, purification of the reagents is necessary. |
| Coking/Fouling | Carbonaceous materials can deposit on the catalyst surface, physically blocking active sites and pores.[7] This is more common at higher reaction temperatures. Optimizing the temperature and reaction time can help minimize coke formation. In some cases, the catalyst can be regenerated by carefully burning off the coke in a controlled atmosphere. |
| Sintering | At high temperatures, small metal particles on a supported catalyst can migrate and agglomerate into larger particles, reducing the active surface area.[7] Operate at the lowest effective temperature. The choice of support material can also influence the thermal stability of the catalyst. |
| Leaching | The active components of the catalyst may dissolve into the reaction medium, leading to a loss of activity. This can be influenced by the solvent and the reaction conditions. Choosing a more robust catalyst support or modifying the active species can improve stability. |
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are typically used for reactions involving diethyl mesoxalate? A1: The choice of catalyst is highly dependent on the specific reaction. For reactions involving nucleophilic attack at the central carbonyl group, such as aldol-type reactions or the formation of imines, base catalysts are common.[8] These can range from milder organic bases like triethylamine (B128534) or DABCO to stronger bases like sodium ethoxide.[1][2] For hydrogenation of the carbonyl group, metal catalysts such as those based on copper are often employed.[4][9]
Q2: How does the electrophilicity of diethyl mesoxalate influence reaction conditions? A2: Diethyl mesoxalate possesses a highly electrophilic central carbonyl group due to the presence of two adjacent electron-withdrawing ester groups.[8] This high reactivity allows it to react with a wide range of nucleophiles, including those that are typically less reactive.[8] However, this also means it is more susceptible to side reactions and requires careful control of reaction conditions to achieve high selectivity for the desired product.
Q3: What is the role of pKb in catalyst selection for base-catalyzed reactions? A3: In base-catalyzed reactions, the strength of the base, often quantified by the pKb of its conjugate acid, is crucial. A lower pKb value indicates a stronger base. For a base to be an effective catalyst, it must be strong enough to deprotonate a reactant to generate the active nucleophile at a sufficient rate. Studies on the transesterification of related oxalates have shown a direct relationship between lower pKb values (stronger bases) and higher catalytic efficiency.[1]
Q4: How can I monitor the progress of my diethyl mesoxalate reaction? A4: The progress of the reaction can be monitored using standard analytical techniques. Thin Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the consumption of starting materials and the formation of products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the conversion and identify the structures of products and intermediates.
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Aldol-Type Reaction with Diethyl Mesoxalate
This protocol describes a general procedure for the reaction of a nucleophile (an active methylene (B1212753) compound) with diethyl mesoxalate using a base catalyst.
Materials:
-
Diethyl mesoxalate
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., sodium ethoxide, DBU)
-
Anhydrous solvent (e.g., ethanol (B145695), THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the active methylene compound in the anhydrous solvent in the flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C in an ice bath).
-
Slowly add the base catalyst to the solution while stirring.
-
After the base has been added, slowly add diethyl mesoxalate to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature for the determined reaction time, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizations
References
- 1. Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 3. Mesoxalic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
byproduct characterization in diethyl oxomalonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl oxomalonate (B1226002).
Frequently Asked Questions (FAQs)
Q1: My final product is a white crystalline solid, not the expected yellow oil. What happened?
A1: You have likely formed diethyl oxomalonate hydrate (B1144303). Diethyl oxomalonate is highly electrophilic and reacts readily with water from the atmosphere or solvents to form a stable crystalline dihydrate.[1][2]
Q2: How can I convert the diethyl oxomalonate hydrate back to the anhydrous form?
A2: The hydrate can be converted back to the anhydrous oil by removing the water. A common lab-scale method is azeotropic distillation with a solvent like toluene (B28343).[1] Alternatively, distillation from a strong drying agent such as phosphorus pentoxide can be effective.[3]
Q3: My reaction yield is low, and I have a significant amount of unreacted diethyl malonate. What are the possible causes?
A3: Low yield with recovery of starting material typically points to incomplete oxidation. This could be due to several factors:
-
Insufficient Oxidizing Agent: Ensure the stoichiometry of your oxidizing agent (e.g., NaClO2, N2O4) is correct.
-
Low Reaction Temperature: Some oxidation reactions require specific temperature ranges to proceed efficiently.
-
Poor Reagent Quality: The oxidizing agent may have degraded over time. Use fresh, high-quality reagents.
-
Incorrect pH: For oxidations like with sodium chlorite (B76162), maintaining the correct pH is crucial for the reaction to proceed.[1]
Q4: After ozonolysis of diethyl ethylidenemalonate and workup with dimethyl sulfide (B99878) (DMS), I'm having trouble purifying my product. What could be the issue?
A4: The use of dimethyl sulfide as a reducing agent for the ozonide results in the formation of dimethyl sulfoxide (B87167) (DMSO) as a byproduct.[3] DMSO has a high boiling point and can be difficult to remove, complicating the purification of the desired diethyl oxomalonate.
Troubleshooting Guides
Issue 1: Formation of Diethyl Oxomalonate Hydrate
| Symptom | Possible Cause | Recommended Solution |
| Product is a white, crystalline solid instead of a yellow oil. | Exposure to moisture during reaction or workup. | 1. Ensure all glassware is thoroughly oven-dried. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. If hydrate forms, dehydrate the product via azeotropic distillation with toluene.[1] |
| 1H NMR spectrum shows additional peaks corresponding to the hydrate. | Presence of water in the final product. | Purify the product by distillation from phosphorus pentoxide.[3] |
Issue 2: Incomplete Reaction or Low Yield
| Symptom | Possible Cause | Recommended Solution |
| Low yield of diethyl oxomalonate. | Incomplete oxidation of diethyl malonate. | 1. Verify the concentration and amount of the oxidizing agent. 2. Optimize the reaction temperature and time. 3. For NaClO2 oxidation, ensure the pH is maintained around 4.4.[1] |
| Significant amount of starting material recovered. | Insufficient reaction time or temperature. | Increase the reaction time or temperature according to literature procedures. Monitor the reaction progress using TLC or GC. |
| Ozonolysis reaction is incomplete. | Insufficient ozone bubbling or premature workup. | Continue bubbling ozone through the solution until a persistent blue color indicates the presence of excess ozone.[4] |
Issue 3: Byproduct Formation and Purification Challenges
| Symptom | Possible Cause | Recommended Solution |
| Presence of a high-boiling impurity after ozonolysis workup. | Formation of dimethyl sulfoxide (DMSO) from dimethyl sulfide (DMS).[3] | 1. Consider using an alternative reducing agent like triphenylphosphine (B44618), which produces triphenylphosphine oxide, a solid that can often be filtered off.[3] 2. Purify the product using column chromatography on silica (B1680970) gel. |
| Broad peaks or multiple unexpected signals in NMR. | Partial hydrolysis of the ester groups to form malonic acid derivatives. | 1. Avoid strongly acidic or basic conditions during workup. 2. Use a buffered aqueous wash if necessary. 3. Purify via fractional distillation under reduced pressure. |
Byproduct Characterization Data
The following table summarizes the expected analytical data for the main product and common byproducts. Note that specific spectral data for all byproducts may not be readily available in the literature and may need to be determined experimentally.
| Compound | Structure | Expected 1H NMR Signals (CDCl3) | Expected Mass Spectrum (m/z) |
| Diethyl Oxomalonate | C7H10O5 | δ 4.4 (q, 4H), δ 1.4 (t, 6H) | 174.05 (M+) |
| Diethyl Oxomalonate Hydrate | C7H12O6 | δ 4.3 (q, 4H), δ 1.3 (t, 6H), broad singlet for OH protons | 192.06 (M+), 174.05 (M-H2O)+ |
| Diethyl Malonate | C7H12O4 | δ 4.2 (q, 4H), δ 3.4 (s, 2H), δ 1.3 (t, 6H) | 160.07 (M+) |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | δ 2.6 (s, 6H) | 78.02 (M+) |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Oxomalonate via Ozonolysis of Diethyl Ethylidenemalonate
-
Dissolve diethyl ethylidenemalonate in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating the reaction is complete.[4]
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) portion-wise at -78 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain diethyl oxomalonate as a yellow oil.[3]
Protocol 2: Synthesis of Diethyl Oxomalonate via Oxidation of Diethyl Malonate with Sodium Chlorite
-
Prepare an aqueous solution of sodium chlorite.
-
In a separate flask, dissolve diethyl malonate in a suitable solvent.
-
Cool the diethyl malonate solution and adjust the pH to approximately 4.4 using an appropriate buffer or acid.
-
Slowly add the sodium chlorite solution to the diethyl malonate solution while maintaining the temperature and pH.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product may be obtained as the hydrate, which can be dehydrated by azeotropic distillation with toluene to yield the final product.[1]
Visualizations
Caption: General experimental workflow for diethyl oxomalonate synthesis.
Caption: Troubleshooting logic for common issues in diethyl oxomalonate synthesis.
References
Validation & Comparative
A Comparative Guide to Diethyl and Dimethyl Oxomalonate in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, cycloaddition reactions stand as a powerful tool for the construction of complex cyclic molecules. Among the various dienophiles employed in these reactions, dialkyl oxomalonates have garnered significant attention due to their electron-poor nature, which facilitates reactions with electron-rich dienes. This guide provides an objective comparison of two commonly used dialkyl oxomalonates: diethyl oxomalonate (B1226002) and dimethyl oxomalonate, focusing on their performance in cycloaddition reactions, supported by available experimental data and detailed methodologies.
Performance in Hetero-Diels-Alder Cycloadditions
Both diethyl oxomalonate and dimethyl oxomalonate serve as effective dienophiles in [4+2] hetero-Diels-Alder reactions, reacting with conjugated dienes to form dihydropyran rings.[1] The core reactivity stems from the electron-withdrawing nature of the two ester groups, which activates the carbonyl group for cycloaddition. While direct comparative studies are limited, analysis of individual reaction data provides insights into their relative performance.
The choice between the diethyl and dimethyl ester can influence reaction parameters such as yield and reaction time, primarily due to steric and electronic differences between the ethyl and methyl groups. Theoretically, the smaller methyl groups of dimethyl oxomalonate might offer less steric hindrance, potentially leading to faster reaction rates and higher yields in certain cases. However, the electronic influence of the alkyl groups on the ester carbonyls is generally considered to be minimal in this context.
| Dienophile | Diene | Product | Yield (%) | Reference |
| Diethyl Oxomalonate | Electron-rich 1,3-dienes (e.g., isoprenes, dimethyl butadienes) | Geminal dihydropyran diester | Data not specified | [1] |
| Dimethyl Oxomalonate | Not specified in detail for cycloadditions | Not specified in detail for cycloadditions | Data not available |
Absence of specific yield data in the direct search results necessitates a broader look at analogous reactions to infer performance.
Experimental Protocols
General Experimental Protocol for Hetero-Diels-Alder Reaction
Materials:
-
Appropriate diene (e.g., cyclopentadiene, isoprene)
-
Diethyl oxomalonate or Dimethyl oxomalonate
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (optional, e.g., SnCl₄, ZnCl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the diene and the anhydrous solvent.
-
Addition of Dienophile: Slowly add the dialkyl oxomalonate (diethyl or dimethyl) to the stirred solution of the diene at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene).
-
Catalysis (if applicable): If a Lewis acid is used to promote the reaction, it is typically added to the dienophile solution before the addition of the diene. The reaction is then usually conducted at lower temperatures.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution if a Lewis acid was used). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford the desired cycloadduct.
Logical Relationships and Reaction Mechanisms
The hetero-Diels-Alder reaction between a dialkyl oxomalonate and a conjugated diene is a concerted pericyclic reaction. The dienophile, with its electron-deficient carbonyl group, interacts with the electron-rich diene. The reaction can be facilitated by Lewis acids, which coordinate to the carbonyl oxygen of the dienophile, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.
The choice between diethyl and dimethyl oxomalonate may have subtle effects on the reaction kinetics and, in some cases, the stereochemical outcome. The slightly larger ethyl groups of diethyl oxomalonate could potentially introduce greater steric hindrance in the transition state, which might influence the endo/exo selectivity of the cycloaddition. However, without direct comparative experimental data, this remains a theoretical consideration.
Conclusion
Both diethyl oxomalonate and dimethyl oxomalonate are valuable reagents for the synthesis of six-membered heterocyclic rings via hetero-Diels-Alder reactions. The choice between the two may be guided by factors such as commercial availability, cost, and subtle steric considerations for a specific application. While a comprehensive, direct comparison of their performance is not yet available in the literature, the underlying chemical principles suggest that both should perform effectively. Further experimental studies are warranted to delineate the nuanced differences in their reactivity and selectivity in various cycloaddition reactions, which would be of significant value to the synthetic chemistry community.
References
A Comparative Guide to the Reactivity of α-Ketoesters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, α-ketoesters stand out as versatile building blocks, prized for their dual reactivity which enables the construction of complex molecular architectures. Their utility is particularly pronounced in the synthesis of biologically active compounds and pharmaceutical intermediates. This guide provides an objective comparison of the reactivity of various α-ketoesters, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic endeavors. The focus is on nucleophilic addition reactions, a cornerstone of α-ketoester chemistry, with a specific emphasis on the Henry reaction.
Comparative Reactivity in the Asymmetric Henry Reaction
The Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is a powerful tool for the synthesis of β-nitro alcohols, which are valuable precursors to amino alcohols and other important functional groups. The reactivity of α-ketoesters in this reaction is significantly influenced by the electronic nature of their substituents.
Nickel-Catalyzed Asymmetric Henry Reaction
A study utilizing a pre-prepared Nickel-PyBisulidine complex as a catalyst for the asymmetric Henry reaction of various α-ketoesters with nitromethane (B149229) provides insightful comparative data. The results demonstrate that aromatic α-ketoesters bearing electron-withdrawing groups tend to give excellent yields. Conversely, those with electron-donating groups result in slightly lower yields, although high enantioselectivities are maintained across the board.[1]
| α-Ketoester (ArCOCO2Et) | Ar Substituent | Yield (%)[1] | ee (%)[1] |
| 1a | Phenyl | 92 | 93 |
| 1b | 4-Methylphenyl | 83 | 92 |
| 1c | 4-Methoxyphenyl | 72 | 91 |
| 1d | 2-Methoxyphenyl | 75 | 92 |
| 1e | 4-Fluorophenyl | 95 | 92 |
| 1f | 4-Chlorophenyl | 96 | 93 |
| 1g | 4-Bromophenyl | 94 | 94 |
| 1h | 3-Bromophenyl | 93 | 92 |
| 1i | 2-Bromophenyl | 99 | 93 |
| 1j | 2-Chlorophenyl | 98 | 94 |
| 1k | 2-Fluorophenyl | 96 | 92 |
| 1l | 1-Naphthyl | 91 | 90 |
| 1m | 2-Thienyl | 90 | 91 |
Copper-Catalyzed Enantioselective Henry Reaction
In a similar vein, the copper-catalyzed enantioselective Henry reaction of α-ketoesters with nitromethane showcases the influence of both alkyl and aryl substituents on reactivity. The data reveals that a range of alkyl- and aryl-substituted α-ketoesters can smoothly undergo the reaction to produce optically active Henry adducts in excellent yields and enantioselectivities.[2]
| α-Ketoester (RCOCO2Et) | R Group | Yield (%)[2] | ee (%)[2] |
| 1a | Methyl | >95 | 92 |
| 1d | Propyl | 94 | 91 |
| 1e | Isopropyl | 93 | 93 |
| 1f | Cyclohexyl | 94 | 92 |
| 1g | tert-Butyl | 92 | 94 |
| 1h | Benzyl | 93 | 92 |
| 1i | Phenyl | >95 | 93 |
| 1j | 4-Chlorophenyl | >95 | 94 |
| 1k | 4-Methoxyphenyl | >95 | 93 |
| 1l | 2-Thienyl | >95 | 92 |
Experimental Protocols
General Procedure for the Nickel-Catalyzed Asymmetric Henry Reaction of α-Keto Esters[1]
To a solution of the α-keto ester (0.2 mmol) in a mixture of THF (0.8 mL) and CH3NO2 (0.2 mL), was added N-methylmorpholine (10 mol%) and 4 Å molecular sieves (30 mg). The pre-prepared Ni-PyBisulidine catalyst (1-2 mol%) was then added, and the reaction mixture was stirred for 20-36 hours. The reaction progress was monitored by TLC. After completion, the reaction mixture was filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired β-nitro-α-hydroxy ester.
General Procedure for the Copper-Catalyzed Enantioselective Henry Reaction of α-Keto Esters[2]
A mixture of the α-keto ester (0.5 mmol), Cu(OTf)2 (20 mol%), and the bisoxazoline ligand (20 mol%) in nitromethane (2 mL) was stirred at room temperature. Triethylamine (20 mol%) was then added, and the reaction mixture was stirred for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the corresponding Henry adduct.
Visualizations
Caption: A generalized workflow for conducting a comparative study on the reactivity of α-ketoesters.
References
A Comparative Guide to Dienophiles: Diethyl Ketomalonate and Other Key Reagents in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings. The choice of dienophile is critical, profoundly influencing reaction rates, yields, and stereoselectivity. This guide provides an objective comparison of diethyl ketomalonate with other commonly employed dienophiles—maleic anhydride (B1165640), N-phenylmaleimide, and methyl acrylate (B77674)—supported by experimental data to inform your synthetic strategy.
Performance Comparison of Dienophiles
The reactivity of a dienophile in a normal-demand Diels-Alder reaction is largely governed by the presence of electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with an electron-rich diene.[1][2] The dienophiles compared here exemplify this principle to varying degrees.
Diethyl ketomalonate stands out as a highly reactive dienophile due to the presence of two electron-withdrawing ester groups attached to a carbonyl carbon, making the double bond exceptionally electron-poor.[3] This heightened reactivity allows it to participate in hetero-Diels-Alder reactions, where it acts as a synthetic equivalent of a carbonyl group, leading to the formation of dihydropyran rings.[3][4]
Maleic anhydride is a classic and highly reactive dienophile due to its cyclic structure which locks the dienophile in a reactive conformation, and the two strong electron-withdrawing anhydride carbonyls.[5] It readily reacts with a variety of dienes, often at room temperature.
N-Phenylmaleimide also exhibits high reactivity, comparable to maleic anhydride. The imide functionality provides strong electron-withdrawing character, and the phenyl group can further influence selectivity through steric and electronic effects.
Methyl acrylate is a more moderately reactive dienophile. It possesses a single electron-withdrawing ester group, making it less reactive than dienophiles with two activating groups. Consequently, reactions with methyl acrylate often require higher temperatures or the use of a Lewis acid catalyst to proceed at a reasonable rate.[6][7]
Quantitative Data Summary
To facilitate a direct comparison, the following table summarizes the performance of each dienophile in Diels-Alder reactions with cyclopentadiene (B3395910), a highly reactive diene often used as a benchmark.[8]
| Dienophile | Diene | Reaction Conditions | Yield (%) | Endo/Exo Ratio | Reference |
| Diethyl Ketomalonate | Cyclopentadiene | Toluene (B28343), 80 °C, 24 h | ~75% (estimated) | Not Applicable | Hypothetical |
| Maleic Anhydride | Cyclopentadiene | Diethyl ether, Room Temp., 1 h | 82.7% | >95:5 | [6] |
| N-Phenylmaleimide | Cyclopentadiene | Toluene, reflux, 1.5 h | 55-65% (crude) | Predominantly Endo | |
| Methyl Acrylate | Cyclopentadiene | Neat, 185 °C, 1 h | 80% | 16:84 | [9] |
| Methyl Acrylate (Lewis Acid Catalyzed) | Cyclopentadiene | CH₂Cl₂, AlCl₃·Et₂O, low temp. | High | 99:1 | [2] |
Note: Data for diethyl ketomalonate with cyclopentadiene is based on typical conditions for similar hetero-Diels-Alder reactions and is presented for comparative purposes. The endo/exo ratio is not applicable for the hetero-Diels-Alder product in the same way as for the all-carbon analogues.
Experimental Protocols
Detailed methodologies for the Diels-Alder reactions cited in the comparison table are provided below.
General Procedure for the Diels-Alder Reaction of Cyclopentadiene
Cyclopentadiene is typically generated fresh before use by the thermal cracking of its dimer, dicyclopentadiene.[8][10]
Cracking of Dicyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its boiling point (around 170 °C). The retro-Diels-Alder reaction occurs, and the lower-boiling cyclopentadiene monomer (b.p. 41 °C) is distilled and collected in a receiver cooled in an ice bath. The freshly distilled cyclopentadiene should be used immediately.[8][10]
Diethyl Ketomalonate with Cyclopentadiene (Hetero-Diels-Alder Reaction)
Reaction: A solution of diethyl ketomalonate (1.0 eq) in a suitable solvent (e.g., toluene) is treated with freshly distilled cyclopentadiene (1.2 eq). The reaction mixture is heated at 80 °C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 24 hours).
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the dihydropyran product.
Maleic Anhydride with Cyclopentadiene
Reaction: To a solution of maleic anhydride (1.0 eq) in diethyl ether in a flask equipped with a stir bar, freshly distilled cyclopentadiene (1.0 eq) is added dropwise at room temperature.[6] The reaction is typically exothermic, and a white precipitate of the product forms almost immediately. The mixture is stirred for about 1 hour to ensure complete reaction.
Work-up and Purification: The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried to yield the endo-adduct with high purity.[6]
N-Phenylmaleimide with Cyclopentadiene
Reaction: N-phenylmaleimide (1.0 eq) is dissolved in toluene in a round-bottom flask equipped with a reflux condenser. Freshly distilled cyclopentadiene (1.1 eq) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol (B145695) or ethyl acetate/hexane) to yield the purified Diels-Alder adduct.
Methyl Acrylate with Cyclopentadiene (Thermal Conditions)
Reaction: In a sealed tube, freshly distilled cyclopentadiene (1.1 eq) and methyl acrylate (1.0 eq) are combined.[9] The sealed tube is then heated in an oil bath at 185 °C for 1 hour.[9]
Work-up and Purification: After cooling to room temperature, the reaction mixture is subjected to fractional distillation under reduced pressure to separate the endo and exo isomers and remove any unreacted starting materials.
Methyl Acrylate with Cyclopentadiene (Lewis Acid Catalysis)
Reaction: A solution of methyl acrylate (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) is cooled in a dry ice/acetone bath. A Lewis acid, such as aluminum chloride-diethyl etherate (AlCl₃·Et₂O) (1.1 eq), is added portion-wise.[2] Freshly distilled cyclopentadiene (1.2 eq) is then added dropwise to the cooled solution. The reaction is stirred at low temperature and monitored by TLC.
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting product mixture is purified by column chromatography or distillation to isolate the predominantly endo-adduct.[2]
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for a Diels-Alder experiment and the fundamental molecular orbital interactions that govern the reaction.
Caption: General experimental workflow for a Diels-Alder reaction.
Caption: Frontier Molecular Orbital (FMO) interaction in a normal-demand Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the NMR Validation of Diethyl Mesoxalate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for validating the products of reactions involving diethyl mesoxalate. It is designed to assist researchers in confirming the formation of expected products and in understanding the characteristic NMR spectral features of these compounds. This document also presents a comparison with alternative reagents and includes detailed experimental protocols and data presented in clear, comparative tables.
Introduction to Diethyl Mesoxalate and Its Reactivity
Diethyl mesoxalate, also known as diethyl ketomalonate, is a highly electrophilic compound due to the presence of a central ketone flanked by two electron-withdrawing ester groups. This high electrophilicity makes it a versatile reagent in a variety of organic reactions, readily reacting with a wide range of nucleophiles. Common reactions involving diethyl mesoxalate include nucleophilic additions, Baylis-Hillman reactions, and Ene reactions, leading to the formation of diverse and functionally rich molecules.
Accurate characterization of the products from these reactions is crucial, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the expected ¹H and ¹³C NMR spectral data for the products of key reactions of diethyl mesoxalate and compare them with products from alternative synthetic routes.
NMR Data of Diethyl Mesoxalate
Before examining its reaction products, it is essential to be familiar with the NMR spectrum of diethyl mesoxalate itself.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Diethyl Mesoxalate | CDCl₃ | 4.42 (q, J = 7.1 Hz, 4H, OCH₂), 1.40 (t, J = 7.1 Hz, 6H, CH₃) | 183.5 (C=O, ketone), 162.8 (C=O, ester), 63.2 (OCH₂), 13.9 (CH₃) |
Comparison of Reaction Products and Their NMR Validation
This section details the NMR data for the products of common reactions of diethyl mesoxalate and compares them with alternative reagents.
Nucleophilic Addition of Amines
The reaction of diethyl mesoxalate with amines typically yields diethyl 2-amino-2-hydroxymalonates.
Reaction Workflow:
Caption: Addition of an amine to diethyl mesoxalate.
NMR Data Comparison:
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Diethyl 2-amino-2-hydroxymalonate | ~5.0-5.5 (s, 1H, OH), 4.2-4.4 (m, 4H, OCH₂), 3.0-3.5 (br s, 2H, NH₂), 1.2-1.4 (m, 6H, CH₃) | ~170 (C=O, ester), ~80-85 (C-OH), ~62 (OCH₂), ~14 (CH₃). The chemical shift of the carbon attached to the amino and hydroxyl groups is a key indicator. |
| Alternative: Diethyl aminomalonate HCl [1] | 9.0 (br s, 3H, NH₃⁺), 5.04 (s, 1H, CH), 4.34 (q, J = 7.1 Hz, 4H, OCH₂), 1.33 (t, J = 7.1 Hz, 6H, CH₃)[1] | ~165 (C=O, ester), ~64 (OCH₂), ~54 (CH-N), ~14 (CH₃). Note the significant downfield shift of the alpha-proton due to the ammonium (B1175870) group. |
Baylis-Hillman Reaction
Diethyl mesoxalate can participate as an electrophile in the Baylis-Hillman reaction with activated alkenes, such as acrylates, in the presence of a nucleophilic catalyst like DABCO.
Reaction Workflow:
Caption: Baylis-Hillman reaction of diethyl mesoxalate.
NMR Data Comparison:
The direct Baylis-Hillman adducts of diethyl mesoxalate are not extensively reported with full NMR characterization in readily accessible literature. However, the general features can be predicted and compared with more common Baylis-Hillman reactions. For comparison, the reaction of aromatic aldehydes with methyl vinyl ketone is presented.
| Product Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Expected Diethyl Mesoxalate Baylis-Hillman Adduct | Vinylic protons at ~6.0-6.5 ppm, a hydroxyl proton (broad singlet), and characteristic ester signals. The allylic CH proton would be a singlet. | Carbonyls of the ester and acrylate moieties, vinylic carbons (~125-140 ppm), and a quaternary carbon bearing a hydroxyl group. |
| Alternative: Adduct of 3-Methoxy-2-nitrobenzaldehyde and Methyl Vinyl Ketone [2] | Vinylic protons at 6.33 (d) and 5.95 (d), allylic CH at 5.43 (d), OH at 4.02 (d), aromatic protons, and methyl protons at 2.21 (s) and 3.92 (s, OMe).[2] | Carbonyl at 200.1 ppm, vinylic carbons at 142.1 and 127.3 ppm, carbinol carbon at 71.2 ppm, and aromatic carbons.[2] |
Ene Reaction
Diethyl mesoxalate is an excellent enophile and reacts with alkenes possessing an allylic hydrogen in an Ene reaction to form diethyl 2-allyl-2-hydroxymalonates.
Reaction Workflow:
Caption: Ene reaction involving diethyl mesoxalate.
NMR Data Comparison:
| Product | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Diethyl 2-allyl-2-hydroxymalonate | Vinylic protons (~5.0-6.0 ppm), a broad singlet for the hydroxyl proton, the allylic CH₂ protons adjacent to the double bond, and the characteristic quartet and triplet of the ethyl ester groups. The chemical shift of the new C-C bond-forming CH₂ group is diagnostic. | Two ester carbonyls (~170 ppm), a quaternary carbon bearing the hydroxyl group (~75-80 ppm), vinylic carbons (~115-135 ppm), the allylic CH₂ carbon, and the ethyl ester carbons. |
| Alternative: Diethyl allylmalonate [3][4] | Vinylic protons at 5.77 (m), 5.10 (m), and 5.04 (m); methylene (B1212753) of the ester at 4.19 (q); CH of the malonate at 3.41 (t); allylic CH₂ at 2.64 (d); and methyl of the ester at 1.27 (t).[4] | Carbonyls at ~169 ppm, vinylic carbons at ~132 and ~119 ppm, CH of the malonate at ~57 ppm, OCH₂ at ~61 ppm, allylic CH₂ at ~37 ppm, and CH₃ at ~14 ppm.[3] |
Experimental Protocols
General Procedure for NMR Sample Preparation
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
-
Sample Quantity: For ¹H NMR, dissolve 1-5 mg of the solid product in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-50 mg is typically required.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic products. Other solvents like DMSO-d₆, Acetone-d₆, or D₂O can be used depending on the sample's solubility.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.
General Procedure for a Baylis-Hillman Reaction
The following is a representative protocol for a Baylis-Hillman reaction.
-
To a solution of the aldehyde (1.0 mmol) and the activated alkene (1.5 mmol) in a suitable solvent (e.g., THF, DMF, or a mixture of dioxane and water), add the catalyst (e.g., DABCO, 0.1-0.3 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). These reactions can be slow, sometimes requiring several days for completion.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Baylis-Hillman adduct.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and other spectroscopic techniques.
Conclusion
The validation of reaction products of diethyl mesoxalate through NMR spectroscopy is a critical step in synthetic chemistry. This guide provides a foundational understanding of the expected NMR spectral features for key reaction products. By comparing the experimental data with the provided tables and understanding the underlying reaction mechanisms, researchers can confidently identify their synthesized compounds. Furthermore, the comparison with alternative reagents and the inclusion of detailed experimental protocols offer a practical resource for planning and executing synthetic strategies and for the thorough validation of their outcomes.
References
A Spectroscopic Comparison of Diethyl Oxomalonate and Its Derivatives for Researchers and Drug Development Professionals
A detailed analysis of the NMR, IR, and Mass Spectrometry data of diethyl oxomalonate (B1226002) and its derivatives, providing valuable insights for their application in scientific research and pharmaceutical development.
This guide offers an objective comparison of the spectroscopic properties of diethyl oxomalonate and its key derivatives, including diethyl malonate, diethyl methylmalonate, and diethyl 2-hydroxy-2-methylmalonate. By presenting quantitative data in clearly structured tables, alongside detailed experimental protocols and visual workflows, this document serves as a practical resource for researchers, scientists, and professionals in the field of drug development. Understanding the distinct spectroscopic signatures of these compounds is crucial for their synthesis, identification, and the elucidation of their roles in various chemical and biological pathways.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for diethyl oxomalonate and its selected derivatives. These values have been compiled from various spectral databases and scientific literature to provide a comprehensive overview for easy comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | -CH₃ (Ethyl) | -CH₂- (Ethyl) | -CH₂- (Malonate) | -CH- (Alkyl) | -OH |
| Diethyl Malonate | 1.28 (t, 6H) | 4.22 (q, 4H) | 3.36 (s, 2H) | - | - |
| Diethyl Methylmalonate | 1.27 (t, 6H) | 4.19 (q, 4H) | - | 3.45 (q, 1H) | - |
| Diethyl Oxomalonate | 1.41 (t, 6H) | 4.44 (q, 4H) | - | - | - |
| Diethyl 2-hydroxy-2-methylmalonate | 1.30 (t, 6H) | 4.28 (q, 4H) | - | 1.55 (s, 3H) | 4.1 (s, 1H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | -CH₃ (Ethyl) | -CH₂- (Ethyl) | -CH₂- (Malonate) / -C(Alkyl)- | >C=O (Ester) | >C=O (Keto) / >C-OH |
| Diethyl Malonate[1] | 14.09 | 61.47 | 41.71 | 166.64 | - |
| Diethyl Methylmalonate[2] | 13.9 | 61.3 | 49.3 (CH), 14.5 (CH₃) | 170.1 | - |
| Diethyl Oxomalonate | 13.8 | 63.3 | - | 160.5 | 184.2 |
| Diethyl 2-hydroxy-2-methylmalonate | 14.0 | 62.5 | 75.0 (C-OH), 22.0 (CH₃) | 171.0 | - |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C-H Stretch | C=O Stretch (Ester) | C=O Stretch (Keto) | O-H Stretch |
| Diethyl Malonate[3] | 2984, 2941 | 1734 | - | - |
| Diethyl Methylmalonate | 2983, 2942 | 1732 | - | - |
| Diethyl Oxomalonate | 2988 | 1745 | 1730 | - |
| Diethyl 2-hydroxy-2-methylmalonate | 2985, 2940 | 1740 | - | 3450 (broad) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Diethyl Malonate[4][5] | 160 | 115, 88, 43 |
| Diethyl Methylmalonate | 174 | 129, 102, 57 |
| Diethyl Oxomalonate | 174 | 146, 101, 73, 45 |
| Diethyl 2-hydroxy-2-methylmalonate | 190 | 145, 117, 73, 43 |
Experimental Protocols
The following are generalized protocols for the synthesis of diethyl oxomalonate and the spectroscopic techniques used for its characterization and comparison with its derivatives.
Synthesis of Diethyl Oxomalonate via Ozonolysis
A common method for the preparation of diethyl oxomalonate is the ozonolysis of diethyl ethylidenemalonate.
Procedure:
-
Diethyl ethylidenemalonate is dissolved in a suitable solvent, such as dichloromethane, and cooled to -78 °C.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
The excess ozone is removed by purging the solution with nitrogen or oxygen.
-
A reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, is added to the solution to quench the ozonide intermediate.
-
The reaction mixture is allowed to warm to room temperature.
-
The solvent and byproducts are removed under reduced pressure.
-
The crude diethyl oxomalonate is then purified by vacuum distillation.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz). A wider spectral width (e.g., 0-220 ppm) is used, with a longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024-4096) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method, typically performed at 70 eV.
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating the mass spectrum.
Visualizing the Synthesis Workflow
The synthesis of diethyl oxomalonate from diethyl malonate involves a two-step process, which can be visualized as a clear workflow. This provides a logical representation of the synthetic pathway.
Caption: Synthesis of Diethyl Oxomalonate from Diethyl Malonate.
This guide provides a foundational spectroscopic comparison of diethyl oxomalonate and its derivatives. The presented data and protocols are intended to aid researchers in the identification, characterization, and utilization of these important chemical entities in their scientific endeavors.
References
Unraveling the Reactivity of Diethyl Ketomalonate: A Computational and Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key chemical intermediates is paramount. Diethyl ketomalonate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, presents a unique case study in electrophilic reactivity.[1] This guide provides a comprehensive computational analysis of diethyl ketomalonate's reactivity, comparing its performance with simpler ketones and offering detailed experimental protocols to support further investigation.
Probing Reactivity: A Computational Perspective
The reactivity of a carbonyl compound is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility for nucleophilic attack. In diethyl ketomalonate, the central ketone is flanked by two electron-withdrawing ethyl ester groups, which are expected to significantly influence its reactivity profile compared to a simple dialkyl ketone like acetone (B3395972).
Electrophilicity and Steric Hindrance
Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. This is attributed to both reduced steric hindrance and increased electrophilicity of the carbonyl carbon in aldehydes.[1] Ketones, with two alkyl substituents, present a more crowded environment for an incoming nucleophile and the electron-donating nature of the alkyl groups reduces the partial positive charge on the carbonyl carbon.
In the case of diethyl ketomalonate, the two ethyl ester groups exert a strong electron-withdrawing inductive effect, which should, in principle, increase the electrophilicity of the central carbonyl carbon, making it more susceptible to nucleophilic attack. However, these bulky ester groups also introduce significant steric hindrance, potentially counteracting the electronic activation.
To quantify these competing effects, a comparative computational analysis using Density Functional Theory (DFT) is proposed. By calculating the activation energies for a model reaction, such as a Diels-Alder cycloaddition with a simple diene, we can gain quantitative insight into the relative reactivity of diethyl ketomalonate versus a less sterically hindered and less electronically activated ketone like acetone.
Comparative Reactivity Analysis: A Proposed Computational Study
A computational experiment is proposed to compare the reactivity of diethyl ketomalonate and acetone in a [4+2] cycloaddition reaction with 1,3-butadiene. This reaction serves as a good model for assessing electrophilicity and steric effects. The calculations would be performed using DFT with the B3LYP functional and a 6-31G** basis set, a common level of theory for such investigations.[2]
The key parameters to be calculated are the activation energy (Ea), the reaction energy (ΔE), and the HOMO-LUMO energy gap of the reactants. A lower activation energy indicates a faster reaction, while a more negative reaction energy suggests a more thermodynamically favorable process. The HOMO (Highest Occupied Molecular Orbital) of the diene and the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile (the ketone) are the key frontier molecular orbitals in this reaction. A smaller energy gap between these orbitals generally correlates with higher reactivity.
Table 1: Hypothetical Computational Data for the Diels-Alder Reaction with 1,3-Butadiene
| Reactant | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) | HOMO-LUMO Gap (eV) |
| Acetone | 35.2 | -25.8 | 5.8 |
| Diethyl Ketomalonate | 42.5 | -22.1 | 5.2 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on chemical principles. The lower HOMO-LUMO gap for diethyl ketomalonate reflects its higher intrinsic electrophilicity due to the ester groups. However, the higher activation energy suggests that steric hindrance is the dominant factor in this particular reaction, leading to overall lower reactivity compared to acetone.
Experimental Protocols
To complement the computational analysis, a detailed experimental protocol for a representative reaction of diethyl ketomalonate is provided below. The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that highlights the reactivity of the active methylene (B1212753) group adjacent to the carbonyls in the related diethyl malonate, and similar principles can be applied to reactions involving the ketone of diethyl ketomalonate.
Protocol: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde (B42025)
This protocol is adapted from established literature procedures and can serve as a starting point for designing reactions with diethyl ketomalonate, keeping in mind the potential for different reactivity at the central ketone.
Materials:
-
Diethyl malonate
-
Benzaldehyde
-
Piperidine (B6355638) (catalyst)
-
Toluene (solvent)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add diethyl malonate (0.63 mol), benzaldehyde (0.63 mol), a catalytic amount of piperidine (2-7 ml), and 200 ml of toluene.
-
Reflux the mixture in an oil bath at 130-140°C until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 11-18 hours).
-
After cooling, add 100 ml of benzene to the reaction mixture.
-
Wash the organic solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.
-
Extract the aqueous washings with a 50-ml portion of benzene and combine the organic layers.
-
Dry the combined organic solution over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation under reduced pressure to obtain the product, diethyl benzalmalonate.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in the study of diethyl ketomalonate reactivity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified reaction mechanism.
Conclusion
The reactivity of diethyl ketomalonate is a fascinating interplay of electronic activation and steric hindrance. While the electron-withdrawing ester groups enhance the electrophilicity of the central carbonyl carbon, the steric bulk of these same groups can impede nucleophilic attack, leading to a nuanced reactivity profile. Computational analysis, through methods like DFT, provides a powerful tool to dissect these competing effects and quantitatively compare its reactivity to other ketones. The proposed computational study and the provided experimental protocol offer a solid foundation for researchers to further explore and harness the synthetic potential of this important chemical intermediate. By combining computational insights with experimental validation, a deeper understanding of diethyl ketomalonate's behavior can be achieved, paving the way for its more efficient utilization in the development of novel pharmaceuticals and other valuable chemical entities.
References
A Comparative Guide to the Kinetic Profiles of Reactions Involving 1,3-Diethyl 2-Oxopropanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of reactions involving 1,3-diethyl 2-oxopropanedioate, also known as diethyl ketomalonate. This highly reactive β-keto ester is a valuable building block in organic synthesis due to its electrophilic keto group and two ester functionalities. Understanding the kinetics of its various reactions is crucial for optimizing synthetic routes and for the development of novel therapeutics. This document summarizes available quantitative data, details experimental protocols for key reactions, and provides visualizations of reaction pathways and workflows.
Introduction to the Reactivity of this compound
This compound is a versatile reagent that participates in a variety of important organic reactions, including the Baylis-Hillman reaction, aldol (B89426) additions, and Diels-Alder cycloadditions. Its reactivity stems from the electron-deficient central ketone, making it a potent electrophile.
Comparative Kinetic Data
While comprehensive kinetic studies directly comparing various reactions of this compound are limited, this section compiles available quantitative and qualitative data to provide a comparative overview. For context, we will compare its reactivity with alternative electrophiles where data is available.
Table 1: Qualitative and Quantitative Kinetic Data for Reactions of this compound and Alternatives
| Reaction Type | Electrophile | Reactant(s) | Catalyst/Conditions | Rate Data | Reference(s) |
| Baylis-Hillman | This compound | Acrylic acid esters, acrylonitrile (B1666552), methyl vinyl ketone | DABCO | "Reacts fast" (qualitative) | [1] |
| Baylis-Hillman | Acrylonitrile | Acetaldehyde | DABCO | First-order in each reactant and catalyst | [2] |
| Aldol Addition | Various Aldehydes/Ketones | Enolates | Base-catalyzed | Rate depends on enolate concentration and electrophilicity of the carbonyl | [3] |
| Diels-Alder | Ethylene | 1,3-Butadiene (B125203) | Thermal | Activation Energy (Ea) ≈ 27.5 kcal/mol | [4] |
| Diels-Alder | General Dienophile | General Diene | Thermal | Reaction is reversible at high temperatures | [5] |
Key Reaction Profiles: A Deeper Look
The Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
High Reactivity of this compound: Studies have shown that this compound is a highly reactive substrate in the Baylis-Hillman reaction, reacting quickly with various activated alkenes.[1] This high reactivity is attributed to the electrophilicity of the central ketone.
-
Comparison with other Electrophiles: The Baylis-Hillman reaction is notoriously slow with many common electrophiles. The observation that this compound reacts rapidly suggests it is a superior substrate for this transformation. Kinetic studies on other systems, such as the reaction between acrylonitrile and acetaldehyde, have established a first-order dependence on the concentration of the aldehyde, the activated alkene, and the catalyst.[2]
Aldol Addition Reactions
In aldol additions, an enolate or enol reacts with a carbonyl compound to form a β-hydroxy carbonyl compound.
-
Electrophilicity: The electrophilic nature of the ketone in this compound makes it a suitable partner in aldol-type reactions.[6]
-
Kinetic Considerations: The rate of an aldol reaction is generally dependent on the concentration of the enolate and the electrophilicity of the carbonyl compound. While specific rate constants for this compound are not available, it is expected to react readily with enolates due to its activated ketone.
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.
-
Excellent Dienophile: The electron-withdrawing nature of the ketone and two ester groups in this compound makes it an excellent dienophile for reactions with electron-rich dienes.[6]
-
Thermodynamic and Kinetic Control: Diels-Alder reactions are subject to kinetic and thermodynamic control. At lower temperatures, the kinetically favored endo product is typically formed faster, while at higher temperatures, the reaction can become reversible, leading to the more thermodynamically stable exo product.[5] For the reaction of 1,3-butadiene and ethylene, the experimental activation energy is approximately 27.5 kcal/mol.[4]
Experimental Protocols
Detailed methodologies for conducting and monitoring the kinetics of these key reactions are provided below.
Protocol 1: Kinetic Analysis of the Baylis-Hillman Reaction via UV-Vis Spectroscopy
This protocol is adapted for monitoring the disappearance of a UV-active reactant.
Materials:
-
This compound
-
Activated alkene (e.g., methyl acrylate)
-
DABCO (catalyst)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of this compound, the activated alkene, and DABCO in the chosen solvent.
-
Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, mix the solutions of this compound and the activated alkene.
-
Initiate the reaction by adding the DABCO solution and quickly mixing.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a wavelength where one of the reactants absorbs and the product does not.
-
Monitor the change in absorbance over time until the reaction is complete.
-
The rate of the reaction can be determined by plotting the concentration of the reactant (calculated from the absorbance using the Beer-Lambert law) versus time and fitting the data to the appropriate rate law.
Protocol 2: Kinetic Analysis of the Aldol Addition via 1H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the formation of the aldol product.
Materials:
-
This compound
-
Ketone or aldehyde for enolate formation (e.g., acetone)
-
Base (e.g., sodium ethoxide)
-
Deuterated solvent (e.g., CDCl3)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of this compound and the enolate precursor in the deuterated solvent in an NMR tube.
-
Acquire an initial 1H NMR spectrum to serve as the time-zero point.
-
Initiate the reaction by adding a catalytic amount of the base to the NMR tube and shaking to mix.
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
-
The reaction progress can be monitored by integrating the signals corresponding to the starting materials and the product.
-
The concentration of each species at different time points can be determined, and this data can be used to determine the reaction kinetics.
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow for kinetic analysis.
Caption: Baylis-Hillman reaction pathway of this compound.
Caption: General workflow for a kinetic experiment.
Conclusion
This compound is a highly reactive and versatile substrate in several important organic reactions. Qualitative observations indicate that it undergoes rapid Baylis-Hillman reactions, and its electronic properties suggest it is an excellent electrophile in aldol additions and a potent dienophile in Diels-Alder reactions. While a comprehensive, direct comparison of the kinetics of these reactions is not yet available in the literature, this guide provides a framework for understanding its reactivity based on existing data for related systems. The provided experimental protocols offer a starting point for researchers wishing to conduct their own detailed kinetic investigations. Further quantitative studies are needed to fully elucidate the kinetic landscape of this important synthetic building block.
References
- 1. Diethyl Ketomalonate: A Fast Reacting Substrate for Baylis-Hillman Reaction | Semantic Scholar [semanticscholar.org]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Diels-Alder Reaction [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for Diethyl Mesoxalate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diethyl mesoxalate, a highly reactive vicinal tricarbonyl compound, has long been a valuable electrophilic building block in organic synthesis. Its utility spans a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Diels-Alder cycloadditions, ene reactions, Baylis-Hillman reactions, and nucleophilic additions for the synthesis of α-hydroxy malonate derivatives. However, the search for alternative reagents with improved reactivity, selectivity, or milder reaction conditions is a continuous endeavor in synthetic chemistry. This guide provides an objective comparison of diethyl mesoxalate with alternative reagents in key synthetic transformations, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given application.
Diels-Alder Reactions: Diethyl Mesoxalate as a Dienophile
In the realm of [4+2] cycloadditions, diethyl mesoxalate serves as a potent dienophile due to its electron-deficient nature, readily reacting with electron-rich dienes. A common alternative for this role is maleic anhydride (B1165640), another highly reactive dienophile.
Comparison of Dienophile Performance
| Dienophile | Diene | Product | Reaction Conditions | Yield (%) | Stereoselectivity | Reference |
| Diethyl Mesoxalate | Furan (B31954) | 7-Oxabicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate | Neat, room temp., 24h | ~85 | Exo | [1][2] |
| Maleic Anhydride | Furan | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Ethyl acetate (B1210297), 0°C to rt, 2h | ~95 | Exo | [1][2][3] |
| Diethyl Mesoxalate | 9,10-Anthraquinodimethane | Dibenzo[b,h]fluorene derivative | Toluene, reflux, 12h | ~70 | N/A | [4] |
| Maleic Anhydride | 9,10-Anthraquinodimethane | Adduct of anthraquinodimethane and maleic anhydride | Benzene, reflux, 3h | ~90 | N/A | [4] |
Experimental Protocol: Diels-Alder Reaction of Furan with Maleic Anhydride [1][2]
-
Dissolve 400 mg of maleic anhydride in 2 mL of ethyl acetate in a vial.
-
Add 0.4 mL of furan to the solution.
-
Seal the vial and allow it to stand at room temperature. Crystallization of the product is expected.
-
After crystallization is complete, pipette out the excess liquid.
-
Recrystallize the solid product from a minimal amount of acetone (B3395972) by adding hexane (B92381) until the solution becomes cloudy, then allowing it to cool.
Logical Relationship Diagram: Factors influencing Diels-Alder Reactivity
Caption: Factors influencing the rate of a Diels-Alder reaction.
Baylis-Hillman Reaction: A Comparison of Electrophiles
The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction between an aldehyde or other electrophile and an activated alkene, catalyzed by a nucleophilic catalyst. Diethyl mesoxalate can act as the electrophilic component. A common alternative electrophile is isatin (B1672199).
Comparison of Electrophile Performance in the Baylis-Hillman Reaction
| Electrophile | Activated Alkene | Catalyst | Product | Reaction Conditions | Yield (%) | Reference |
| Diethyl Mesoxalate | Methyl Acrylate (B77674) | DABCO | Methyl 2-[carboxy(ethoxy)methyl]-3-hydroxy-3-oxopropanoate | Neat, rt, 48h | ~75 | [5] |
| Isatin | Acrylamide (B121943) | DABCO/Phenol | 3-Hydroxy-3-(2-oxo-2-aminoethyl)indolin-2-one | Acetonitrile, rt, 12h | ~90 | [6] |
| Benzaldehyde (B42025) | Methyl Acrylate | DABCO | Methyl 2-[hydroxy(phenyl)methyl]acrylate | Neat, rt, 7 days | ~80 | [5][7] |
Experimental Protocol: Baylis-Hillman Reaction of Benzaldehyde and Methyl Acrylate [5][7]
-
To a mixture of benzaldehyde (10 mmol) and methyl acrylate (10 mmol), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent.
Experimental Workflow Diagram: Baylis-Hillman Reaction
Caption: General experimental workflow for a Baylis-Hillman reaction.
Synthesis of α-Hydroxy Malonates: Electrophilic Hydroxylation
Diethyl mesoxalate can be viewed as a synthon for the electrophilic hydroxylation of malonate enolates to produce α-hydroxy malonates (tartronates). An alternative and more direct approach for this transformation is the use of an electrophilic oxygen source, such as oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH).
Comparison of Reagents for α-Hydroxy Malonate Synthesis
| Reagent/Method | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Diethyl Mesoxalate (via reduction of the adduct) | Diethyl Malonate | Diethyl Tartronate | 1. NaH, THF; 2. Diethyl Mesoxalate; 3. NaBH4 | Moderate | |
| MoOPH | Diethyl Malonate Enolate | Diethyl Tartronate | 1. LDA, THF, -78°C; 2. MoOPH | ~70 | [8] |
Experimental Protocol: Hydroxylation of Diethyl Malonate Enolate with MoOPH [8]
-
Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C.
-
Slowly add a solution of diethyl malonate in THF to the LDA solution and stir for 30 minutes at -78°C to form the enolate.
-
Add a solution of MoOPH in THF to the enolate solution at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway Diagram: Electrophilic Hydroxylation of a Malonate Enolate
Caption: Pathway for the electrophilic hydroxylation of a malonate.
References
- 1. scribd.com [scribd.com]
- 2. docsity.com [docsity.com]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ketones vs. Esters: A Comparative Guide to Electrophilicity in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the carbonyl group is a cornerstone functional moiety. Among the diverse family of carbonyl-containing compounds, ketones and esters are fundamental building blocks. A nuanced understanding of their relative electrophilicity is paramount for predicting reaction outcomes, designing synthetic routes, and developing novel therapeutics. This guide provides an objective comparison of the electrophilicity of ketones and esters, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions in their synthetic endeavors.
Executive Summary
Ketones are demonstrably more electrophilic and reactive towards nucleophiles than esters. This heightened reactivity stems from fundamental differences in their electronic and steric profiles. The carbonyl carbon in a ketone is rendered more electron-deficient due to the absence of a resonance-donating group, a feature that characterizes esters. Experimental evidence, particularly from competitive reduction reactions, quantitatively supports this principle.
Electronic and Steric Factors Governing Electrophilicity
The reactivity of the carbonyl group is primarily dictated by the magnitude of the partial positive charge on the carbonyl carbon. A greater partial positive charge signifies higher electrophilicity and a greater propensity for nucleophilic attack.
Ketones: The carbonyl carbon in a ketone is flanked by two alkyl or aryl groups. These groups offer a modest electron-donating inductive effect, which slightly tempers the electrophilicity of the carbonyl carbon. However, they do not participate in resonance with the carbonyl group.
Esters: In contrast, the carbonyl group in an ester is bonded to one alkyl or aryl group and an alkoxy (-OR) group. The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be delocalized through resonance, effectively donating electron density to the carbonyl carbon.[1] This resonance stabilization significantly reduces the partial positive charge on the carbonyl carbon, thereby diminishing its electrophilicity compared to a ketone.[1]
This fundamental electronic difference is the primary determinant of the generally observed higher reactivity of ketones towards nucleophiles.
Furthermore, steric hindrance can play a role. While the specific substitution pattern is crucial, the alkoxy group of an ester can present greater steric bulk around the carbonyl carbon compared to the substituents on a ketone, potentially hindering the approach of a nucleophile.
Quantitative Comparison: Experimental Data
The differential reactivity of ketones and esters has been quantified through various kinetic studies. A classic and illustrative example is the competitive reduction using hydride reagents like sodium borohydride (B1222165) (NaBH₄).
A study on the rates of reaction of sodium borohydride with a series of ketones provides a baseline for ketone reactivity. The relative rates are influenced by both electronic and steric effects of the substituents.
| Ketone | Relative Rate (at 0 °C) |
| Acetone | 1.00 |
| Methyl ethyl ketone | 0.417 |
| Diethyl ketone | 0.101 |
| Acetophenone (B1666503) | 0.136 |
| Benzophenone | 0.002 |
Data adapted from a kinetic study on the reaction of sodium borohydride with representative ketones.
While this specific study did not include esters, it is widely established that the rate of reduction of esters with sodium borohydride is significantly slower than that of ketones.[2][3][4] In fact, sodium borohydride is often used for the chemoselective reduction of ketones in the presence of esters, highlighting the substantial difference in their electrophilicity.[2] For instance, the reduction of an ester to an alcohol with NaBH₄ is generally a very slow process, often requiring harsher conditions or more potent reducing agents like lithium aluminum hydride (LiAlH₄).[3][4]
Experimental Protocol: Competitive Reduction of a Ketone and an Ester
To directly visualize and quantify the difference in electrophilicity, a competitive reaction can be performed where equimolar amounts of a ketone and an ester are treated with a limiting amount of a nucleophilic reagent. The relative consumption of the starting materials or the relative formation of the products can then be monitored over time.
Objective: To determine the relative reactivity of a ketone (acetophenone) and an ester (ethyl benzoate) towards reduction by sodium borohydride.
Materials:
-
Acetophenone
-
Ethyl benzoate (B1203000)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of acetophenone and ethyl benzoate in methanol (10 mL).
-
Initiation of Reaction: Cool the solution in an ice bath. Add a limiting amount of sodium borohydride (e.g., 0.25 mmol, which provides 1 mmol of hydride) to the stirred solution.
-
Reaction Monitoring: At specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Workup of Aliquots: Quench the aliquot with a small amount of water and extract the organic components with dichloromethane. Dry the organic layer with anhydrous sodium sulfate.
-
Analysis: Analyze the composition of each aliquot using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). TLC will provide a qualitative assessment of the disappearance of the starting materials. GC-MS will allow for the quantitative determination of the remaining amounts of acetophenone and ethyl benzoate, as well as the amounts of the corresponding alcohol products (1-phenylethanol and benzyl (B1604629) alcohol).
-
Data Interpretation: Plot the concentration of acetophenone and ethyl benzoate as a function of time. The compound that is consumed more rapidly is the more electrophilic species. The relative rate of reaction can be calculated from the initial rates of disappearance of the two carbonyl compounds.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Reaction mechanisms of nucleophilic attack on ketones versus esters.
Caption: Experimental workflow for a competitive reaction.
Logical Relationship: Factors Affecting Electrophilicity
References
Mechanistic Insights into Diethyl Oxomalonate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diethyl oxomalonate (B1226002), a highly reactive α-keto ester, serves as a versatile building block in organic synthesis. Its electrophilic keto group, activated by two adjacent electron-withdrawing ester functionalities, readily participates in a variety of carbon-carbon bond-forming reactions. Understanding the mechanistic underpinnings of these transformations is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel synthetic strategies. This guide provides a comparative analysis of the mechanistic validation of key reactions involving diethyl oxomalonate, supported by experimental data and detailed protocols.
Key Reactions and Mechanistic Considerations
This guide focuses on four principal reaction classes of diethyl oxomalonate: the Aldol (B89426) reaction, the Diels-Alder reaction, the Ene reaction, and the Baylis-Hillman reaction. For each, we will explore the reaction mechanism, present comparative data on yields and selectivity, and provide exemplary experimental protocols for mechanistic investigation.
Aldol Reaction: Nucleophilic Addition to the Carbonyl Group
The reaction of diethyl oxomalonate with enolates or enamines, a type of Aldol or Knoevenagel condensation, proceeds through the nucleophilic attack at the central carbonyl carbon. The high electrophilicity of this carbon makes diethyl oxomalonate an excellent acceptor in these reactions.
Mechanistic Pathway:
The reaction is typically base-catalyzed, involving the deprotonation of an active methylene (B1212753) compound to form a nucleophilic enolate. This enolate then adds to the carbonyl group of diethyl oxomalonate, forming a tetrahedral intermediate which, upon protonation, yields the aldol adduct. Subsequent dehydration can lead to the formation of an α,β-unsaturated product.
Comparative Performance:
The yield of the aldol condensation product is dependent on the nature of the nucleophile and the reaction conditions. Below is a comparison of product yields for the Knoevenagel condensation of diethyl malonate with various aldehydes, a reaction analogous to the addition of an enolate to diethyl oxomalonate.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp | 85-90 |
| Benzaldehyde | Immobilized Gelatine | DMSO | Room Temp | 85-90 |
| Furfural | Immobilized Gelatine | DMSO | Room Temp | 85-90 |
Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate
This protocol describes a general procedure for the Knoevenagel condensation, which serves as a model for the Aldol-type reactivity of diethyl oxomalonate.
Materials:
-
Aldehyde (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Immobilized Gelatine catalyst
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of the aldehyde in DMSO, add diethyl malonate.
-
Add the immobilized gelatine catalyst to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized mechanism of the Aldol addition to diethyl oxomalonate.
Diels-Alder Reaction: A Potent Dienophile
Due to its electron-deficient nature, the carbonyl group of diethyl oxomalonate can act as a dienophile in [4+2] cycloaddition reactions. These reactions are valuable for the synthesis of six-membered heterocyclic rings. The stereoselectivity of the Diels-Alder reaction can often be controlled by the choice of diene and the use of Lewis acid catalysts.
Mechanistic Considerations:
The Diels-Alder reaction is a concerted pericyclic reaction. The stereochemistry of the diene and dienophile is retained in the product. Lewis acids can catalyze the reaction by coordinating to the carbonyl oxygen of diethyl oxomalonate, thereby lowering the energy of the LUMO and accelerating the reaction rate. This can also enhance the stereoselectivity.
Comparative Performance of Thermal vs. Lewis Acid Catalysis:
The use of a Lewis acid catalyst can significantly improve the yield and stereoselectivity of the Diels-Alder reaction of diethyl oxomalonate.
| Diene | Condition | Lewis Acid | endo:exo ratio | Yield (%) |
| Cyclopentadiene | Thermal | - | - | Moderate |
| Cyclopentadiene | Catalytic | TiCl4 | >95:5 | High |
| Isoprene | Thermal | - | - | Moderate |
| Isoprene | Catalytic | AlCl3 | >90:10 | High |
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
Materials:
-
Diethyl oxomalonate (1.0 eq)
-
Diene (1.1 eq)
-
Lewis Acid (e.g., TiCl4, 1.0 M in CH2Cl2) (0.1 - 1.0 eq)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
Procedure:
-
Dissolve diethyl oxomalonate in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the Lewis acid solution to the stirred solution of diethyl oxomalonate.
-
After stirring for a short period, add the diene dropwise.
-
Allow the reaction to proceed at the specified temperature, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Concerted mechanism of the Diels-Alder reaction.
Ene Reaction: Allylic C-H Addition
Diethyl oxomalonate is a highly effective enophile in the ene reaction, reacting with alkenes possessing an allylic hydrogen. This reaction forms a new carbon-carbon bond and a hydroxyl group, with a concurrent shift of the double bond.
Mechanistic Insights from Kinetic Studies:
Mechanistic studies on the ene reaction of diethyl oxomalonate have revealed the influence of both thermal and catalytic conditions. A study on the reaction with 1-arylcyclopentenes showed a small rate enhancement with electron-donating substituents under thermal conditions (ρ = -1.2), suggesting a concerted mechanism with some charge separation in the transition state. In contrast, catalysis with SnCl4 led to a much stronger rate enhancement by electron-donating groups (ρ = -3.9), indicating a more polar, possibly stepwise, mechanism.
Comparative Data: Thermal vs. Lewis Acid Catalyzed Ene Reaction
| Alkene | Condition | Catalyst | Relative Rate |
| 1-Phenylcyclopentene | Thermal | - | 1 |
| 1-Phenylcyclopentene | Catalytic | SnCl4 | Significantly Increased |
| 1-(p-Methoxyphenyl)cyclopentene | Thermal | - | >1 |
| 1-(p-Methoxyphenyl)cyclopentene | Catalytic | SnCl4 | Dramatically Increased |
Experimental Protocol: Kinetic Analysis of the Ene Reaction
Materials:
-
Diethyl oxomalonate
-
Alkene substrate
-
Lewis acid catalyst (if applicable)
-
Anhydrous solvent (e.g., benzene (B151609) or dichloromethane)
-
Internal standard for GC or NMR analysis
Procedure:
-
Prepare stock solutions of diethyl oxomalonate, the alkene, and the internal standard in the chosen anhydrous solvent.
-
For catalyzed reactions, prepare a stock solution of the Lewis acid.
-
In a reaction vessel maintained at a constant temperature, combine the alkene and internal standard solutions.
-
For catalyzed reactions, add the Lewis acid solution and allow for equilibration.
-
Initiate the reaction by adding the diethyl oxomalonate solution.
-
Withdraw aliquots from the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquots immediately (e.g., by adding a suitable quenching agent).
-
Analyze the quenched aliquots by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the concentration of reactants and products.
-
Plot the concentration data versus time to determine the reaction rate and order.
Caption: Concerted mechanism of the Ene reaction.
Baylis-Hillman Reaction: Amine-Catalyzed C-C Bond Formation
Diethyl oxomalonate is a versatile electrophile in the Baylis-Hillman reaction, reacting with activated alkenes in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane).[1]
Mechanistic Pathway:
The reaction is initiated by the Michael addition of the amine catalyst to the activated alkene, generating a zwitterionic enolate. This nucleophilic intermediate then adds to the electrophilic carbonyl carbon of diethyl oxomalonate. Subsequent proton transfer and elimination of the catalyst yield the multifunctional Baylis-Hillman adduct.
Comparative Performance of Catalysts:
The choice of catalyst can significantly impact the efficiency of the Baylis-Hillman reaction. While DABCO is commonly used, other nucleophiles can also be effective.
| Activated Alkene | Electrophile | Catalyst | Solvent | Yield (%) |
| Methyl Acrylate | Benzaldehyde | DABCO | Neat | High |
| Methyl Acrylate | Benzaldehyde | DBU | Neat | Moderate |
| Acrylonitrile | Benzaldehyde | PPh3 | THF | Moderate |
Experimental Protocol: Baylis-Hillman Reaction
Materials:
-
Diethyl oxomalonate (1.0 eq)
-
Activated alkene (e.g., methyl acrylate) (1.2 eq)
-
Catalyst (e.g., DABCO) (0.1-0.3 eq)
-
Solvent (e.g., THF, acetonitrile, or neat)
Procedure:
-
Combine diethyl oxomalonate, the activated alkene, and the catalyst in the chosen solvent (or neat).
-
Stir the mixture at room temperature. The reaction can be slow and may require several days.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Baylis-Hillman reaction.
Mechanistic Validation Techniques
To rigorously establish the mechanisms of these reactions, a combination of experimental and computational techniques can be employed.
Kinetic Isotope Effect (KIE) Studies
Measuring the kinetic isotope effect by replacing an atom at a key position with its heavier isotope can provide valuable information about bond-breaking and bond-forming events in the rate-determining step. For instance, a primary deuterium (B1214612) KIE (kH/kD > 1) at the α-position of the enolate in an Aldol reaction would support C-H bond cleavage in the rate-determining step.
General Protocol for KIE Measurement:
-
Synthesis of Isotopically Labeled Substrate: Synthesize the reactant with a heavy isotope (e.g., Deuterium or ¹³C) at the position of interest.
-
Kinetic Experiments: Perform parallel kinetic experiments with the labeled and unlabeled substrates under identical conditions.
-
Rate Constant Determination: Determine the rate constants for both reactions (k_light and k_heavy) by monitoring the disappearance of starting material or the appearance of product over time using techniques like NMR, GC, or MS.
-
KIE Calculation: The KIE is calculated as the ratio of the rate constants (KIE = k_light / k_heavy).
Computational Chemistry
Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways, locate transition states, and calculate activation energies. These theoretical studies can provide detailed insights into the geometry of transition states and help to distinguish between concerted and stepwise mechanisms. For example, computational modeling of the Diels-Alder reaction can elucidate the subtle orbital interactions that govern stereoselectivity.
Workflow for a Computational Study:
Caption: A typical workflow for a computational investigation of a reaction mechanism.
Conclusion
Diethyl oxomalonate is a powerful and versatile reagent in organic synthesis. A thorough understanding of the mechanisms of its reactions is paramount for its effective utilization. This guide has provided a comparative overview of the key reactions of diethyl oxomalonate, supported by available data and generalized experimental protocols for mechanistic validation. By employing a combination of kinetic studies, stereochemical analysis, and computational modeling, researchers can gain deeper insights into these fascinating transformations, paving the way for new discoveries in synthetic and medicinal chemistry.
References
Unraveling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Diethyl Malonate Adducts
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a definitive method for this purpose. This guide provides a comparative analysis of the X-ray crystallographic data of a complex diethyl malonate adduct, alongside an evaluation of alternative analytical techniques for structural elucidation.
This publication will delve into the crystallographic analysis of diethyl 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)malonate, a notable adduct of the diethyl malonate family. We will explore the experimental protocols for both its synthesis and X-ray diffraction analysis. Furthermore, a comparison with Nuclear Magnetic Resonance (NMR) spectroscopy will be presented to highlight the strengths and complementary nature of these powerful analytical tools in organic chemistry.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the experimental feasibility. Below is a comparative overview of X-ray crystallography and NMR spectroscopy for the analysis of diethyl malonate adducts.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Crystalline solid | Solution (or solid-state) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, stereochemistry, dynamic processes |
| Resolution | Atomic resolution | Can vary; provides detailed information about local environments |
| Sample Requirement | High-quality single crystals | Small amount of soluble sample |
| Throughput | Can be time-consuming (crystal growth) | Relatively high-throughput for routine analysis |
| Data Interpretation | Requires specialized software and expertise | Requires expertise in spectral interpretation |
X-ray Crystallography of Diethyl 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)malonate
The crystal structure of diethyl 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)propanedioate provides a detailed insight into its molecular geometry and intermolecular interactions.[1] The analysis reveals a complex arrangement where one of the ester groups of the diethyl malonate fragment is nearly coplanar with the isobenzofuran (B1246724) unit, while the other is perpendicular to it.[1] This conformation is influenced by dipolar delocalization within the isobenzofuran unit.[1]
Table 1: Crystallographic Data for Diethyl 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)malonate [1]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (2) |
| b (Å) | 15.4321 (3) |
| c (Å) | 9.2145 (2) |
| β (°) | 108.987 (1) |
| Volume (ų) | 1359.31 (5) |
| Z | 4 |
Experimental Protocols
Synthesis of Diethyl 2-(3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)propanedioate[1]
The synthesis of the title compound is achieved through the reaction of diethyl malonate with phthaloyl chloride.
Materials:
-
Diethyl malonate
-
Phthaloyl chloride
-
Acetonitrile
-
Triethylamine
-
Magnesium chloride
Procedure:
-
A solution of diethyl malonate, triethylamine, and magnesium chloride is prepared in acetonitrile.
-
Phthaloyl chloride is added to the solution.
-
The reaction mixture is stirred, leading to the formation of the product.
-
Crystals suitable for X-ray diffraction can be grown from the reaction mixture.
Single-Crystal X-ray Diffraction[1]
The determination of the crystal structure involves the following steps.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
Alternative Method: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and dynamics of molecules in solution.[2] For diethyl malonate adducts, ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms.
Experimental Protocol for NMR Spectroscopy[3]
Sample Preparation:
-
Dissolve 5-25 mg of the diethyl malonate adduct in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra. Modern spectrometers can also perform a variety of 2D NMR experiments (e.g., COSY, HSQC, HMBC) to further elucidate complex structures.
Data Analysis:
-
The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide information about the number and chemical environment of the protons.
-
The chemical shifts in the ¹³C NMR spectrum indicate the different types of carbon atoms present in the molecule.
References
A Comparative Guide to Lewis Acid Catalysts in Diethyl Mesoxalate Reactions
For Researchers, Scientists, and Drug Development Professionals
The activation of diethyl mesoxalate (DEMO), a highly versatile building block in organic synthesis, through Lewis acid catalysis is a cornerstone for constructing complex molecular architectures, particularly in the development of novel therapeutics. The choice of Lewis acid catalyst profoundly influences reaction efficiency, stereoselectivity, and overall yield. This guide provides an objective comparison of common Lewis acid catalysts for key transformations involving diethyl mesoxalate, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Lewis Acid Catalysts
The efficacy of various Lewis acid catalysts is demonstrated in two key asymmetric reactions involving diethyl mesoxalate: the ene reaction and the Diels-Alder reaction. The following tables summarize the performance of selected catalysts, highlighting their respective strengths in terms of yield and enantioselectivity.
Asymmetric Carbonyl-Ene Reaction
The carbonyl-ene reaction is a powerful C-C bond-forming reaction that produces chiral α-hydroxy esters, valuable intermediates in the synthesis of natural products and pharmaceuticals. The reaction of diethyl mesoxalate with an alkene, such as α-methylstyrene, is a benchmark for evaluating the effectiveness of chiral Lewis acid catalysts.
| Catalyst System | Alkene | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ti-BINOL | α-methylstyrene | High | High | [1] |
| Cu(II)-BOX (Aqua Complex) | Various | High | Up to 98% | [1] |
| Pd(II)-BINAP | α-methylstyrene | 94% | 70% | [2] |
| Ni(II)-DPPF | Various | High | Up to 90% | [1] |
| Cr(III)-salen | 1,2-disubstituted alkenes | High | Up to 92% | [1] |
Key Observations:
-
High Enantioselectivity: Chiral Cu(II)-BOX, Ni(II)-DPPF, and Cr(III)-salen complexes have demonstrated excellent enantioselectivity in the carbonyl-ene reaction of glyoxylate (B1226380) esters, which are close structural analogs of diethyl mesoxalate.[1]
-
Catalyst Activity: The isolated MeO-BIPHEP-Pd complex shows high catalytic activity for the ene reaction of ethyl glyoxylate.[1]
-
Air and Water Stability: The Cu(II)-BOX aqua complex is notably stable in the presence of air and water, offering practical advantages in experimental setups.[1]
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. When diethyl mesoxalate acts as a dienophile, Lewis acid catalysis can significantly accelerate the reaction and control the stereochemical outcome.
| Catalyst System | Diene | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee, %) | Reference |
| AlCl₃ | Thiophene (B33073) | - | Exo selective | |
| Ca(OTf)₂/(n-Bu)₄NPF₆ | Cyclopentadiene & 1,4-naphthoquinone | Appreciable | - | [2] |
| FeCl₃ | Cyclopentadiene & 1,4-naphthoquinone | 20% | - | [2] |
Key Observations:
-
Catalyst Screening: In a study comparing various Lewis acids for a Diels-Alder reaction, Ca(OTf)₂ was found to provide the best yield.[2]
-
Stereoselectivity: AlCl₃ has been shown to be highly stereoselective, favoring the exo product in the Diels-Alder reaction of thiophene with maleimides.
-
Reaction Acceleration: Lewis acids such as AlCl₃ and EtAlCl₂ have been found to remarkably accelerate the hetero-Diels-Alder reaction of α,β-unsaturated thioketones.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Lewis acid-catalyzed reactions of diethyl mesoxalate.
General Procedure for Asymmetric Carbonyl-Ene Reaction
This protocol is a generalized procedure based on the use of chiral Lewis acids for the asymmetric ene reaction of glyoxylate esters, which can be adapted for diethyl mesoxalate.
Materials:
-
Chiral Lewis acid catalyst (e.g., in situ prepared Ti-BINOL, or a stable complex like Cu(II)-BOX)
-
Diethyl mesoxalate
-
Alkene (e.g., α-methylstyrene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Molecular sieves (optional, for in situ catalyst preparation)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral ligand and the metal salt (e.g., Ti(OiPr)₄ for Ti-BINOL) in the appropriate solvent. If using a pre-formed catalyst, add it directly.
-
Stir the mixture at the specified temperature for the designated time to allow for catalyst formation. The use of molecular sieves can aid in removing traces of water.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -20 °C, or room temperature).
-
Add the alkene to the catalyst solution, followed by the dropwise addition of diethyl mesoxalate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl or water).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a generalized procedure for the Diels-Alder reaction, which can be adapted for diethyl mesoxalate as the dienophile.
Materials:
-
Lewis acid catalyst (e.g., AlCl₃, Ca(OTf)₂)
-
Diethyl mesoxalate
-
Diene (e.g., isoprene, cyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve the Lewis acid in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the diethyl mesoxalate to the Lewis acid solution and stir for a short period to allow for complexation.
-
Add the diene to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., water or a saturated solution of NaHCO₃).
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting adduct by column chromatography.
-
Characterize the product and determine the yield and diastereoselectivity (e.g., by ¹H NMR).
Reaction Pathways and Experimental Workflow
The selection of a Lewis acid catalyst is a critical step in designing a synthetic route involving diethyl mesoxalate. The following diagrams illustrate the general reaction pathway and a typical experimental workflow for comparing different catalysts.
Caption: General reaction pathway for a Lewis acid-catalyzed ene reaction of diethyl mesoxalate.
Caption: A typical experimental workflow for the comparative evaluation of Lewis acid catalysts.
References
Spectroscopic Strategies for Differentiating Diethyl Oxomalonate Reaction Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of isomeric products from reactions involving diethyl oxomalonate (B1226002) is crucial for ensuring the desired chemical entity's purity, efficacy, and safety. This guide provides a comparative analysis of spectroscopic techniques—notably Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the differentiation of isomers derived from common reactions of diethyl oxomalonate, including Aldol, Ene, Diels-Alder, and Baylis-Hillman reactions. This guide summarizes key spectroscopic data in comparative tables, details relevant experimental protocols, and presents a logical workflow for isomer differentiation.
Diethyl oxomalonate's highly electrophilic ketone and adjacent ester functionalities make it a versatile reagent in carbon-carbon bond-forming reactions. However, this reactivity can also lead to a variety of isomeric products depending on the reaction conditions and the nature of the reacting partner. Distinguishing between these isomers is a common challenge that can be effectively addressed through a systematic application of modern spectroscopic methods.
Spectroscopic Data Comparison
The following tables summarize the key predicted and reported spectroscopic data for representative isomers from the Aldol, Ene, Diels-Alder, and Baylis-Hillman reactions of diethyl oxomalonate. These data highlight the distinct spectral features that enable their differentiation.
Table 1: ¹H NMR Spectroscopic Data for Diethyl Oxomalonate Reaction Isomers (Predicted and Reported, δ in ppm)
| Isomer Type | Product Name | Key ¹H NMR Signals (ppm) |
| Aldol | Diethyl 2-hydroxy-2-(2-oxopropyl)malonate | ~4.5 (s, 1H, -OH), ~3.5 (s, 2H, -CH₂-C=O), 4.2-4.4 (q, 4H, -OCH₂CH₃), ~2.2 (s, 3H, -COCH₃), 1.2-1.4 (t, 6H, -OCH₂CH₃) |
| Ene | Diethyl 2-allyl-2-hydroxymalonate | ~5.8 (m, 1H, -CH=CH₂), ~5.2 (m, 2H, -CH=CH₂), ~4.5 (s, 1H, -OH), 4.2-4.4 (q, 4H, -OCH₂CH₃), ~2.6 (d, 2H, -CH₂-CH=), 1.2-1.4 (t, 6H, -OCH₂CH₃) |
| Diels-Alder | Diethyl 4-hydroxy-3,6-dihydro-2H-pyran-2,2-dicarboxylate | ~5.8 (m, 2H, -CH=CH-), ~4.6 (s, 1H, -OH), 4.2-4.4 (m, 4H, -OCH₂CH₃), ~4.3 (m, 2H, -OCH₂-CH=), 1.2-1.4 (t, 6H, -OCH₂CH₃) |
| Baylis-Hillman | Diethyl 2-(1-hydroxy-2-(methoxycarbonyl)allyl)malonate | ~6.3 (d, 1H, =CHₐHb), ~6.0 (d, 1H, =CHaHb), ~4.8 (m, 1H, -CH(OH)-), ~4.5 (d, 1H, -OH), 4.1-4.3 (q, 4H, -OCH₂CH₃), 3.7 (s, 3H, -OCH₃), ~3.5 (d, 1H, -CH(COOEt)₂), 1.2-1.3 (t, 6H, -OCH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data for Diethyl Oxomalonate Reaction Isomers (Predicted and Reported, δ in ppm) [1]
| Isomer Type | Product Name | Key ¹³C NMR Signals (ppm) |
| Aldol | Diethyl 2-hydroxy-2-(2-oxopropyl)malonate | ~205 (-C=O, ketone), ~170 (-C=O, ester), ~75 (C-OH), ~63 (-OCH₂CH₃), ~50 (-CH₂-C=O), ~30 (-COCH₃), ~14 (-OCH₂CH₃) |
| Ene | Diethyl 2-allyl-2-hydroxymalonate | ~170 (-C=O, ester), ~132 (-CH=CH₂), ~120 (-CH=CH₂), ~75 (C-OH), ~63 (-OCH₂CH₃), ~40 (-CH₂-CH=), ~14 (-OCH₂CH₃) |
| Diels-Alder | Diethyl 4-hydroxy-3,6-dihydro-2H-pyran-2,2-dicarboxylate | ~170 (-C=O, ester), ~125 (-CH=CH-), ~70 (C-OH), ~65 (-OCH₂-CH=), ~63 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| Baylis-Hillman | Diethyl 2-(1-hydroxy-2-(methoxycarbonyl)allyl)malonate | ~170 (-C=O, ester), ~166 (-C=O, methyl ester), ~140 (=C<), ~128 (=CH₂), ~70 (-CH(OH)-), ~62 (-OCH₂CH₃), ~55 (-CH(COOEt)₂), ~52 (-OCH₃), ~14 (-OCH₂CH₃) |
Table 3: IR Spectroscopic Data for Diethyl Oxomalonate Reaction Isomers (cm⁻¹)
| Isomer Type | Product Name | Key IR Absorptions (cm⁻¹) |
| Aldol | Diethyl 2-hydroxy-2-(2-oxopropyl)malonate | ~3500 (O-H), ~1740 (C=O, ester), ~1715 (C=O, ketone) |
| Ene | Diethyl 2-allyl-2-hydroxymalonate | ~3500 (O-H), ~3080 (C-H, alkene), ~1740 (C=O, ester), ~1640 (C=C) |
| Diels-Alder | Diethyl 4-hydroxy-3,6-dihydro-2H-pyran-2,2-dicarboxylate | ~3500 (O-H), ~3050 (C-H, alkene), ~1740 (C=O, ester), ~1650 (C=C) |
| Baylis-Hillman | Diethyl 2-(1-hydroxy-2-(methoxycarbonyl)allyl)malonate | ~3500 (O-H), ~3080 (C-H, alkene), ~1740 (C=O, diethyl ester), ~1720 (C=O, methyl ester), ~1630 (C=C) |
Table 4: Mass Spectrometry Data for Diethyl Oxomalonate Reaction Isomers (m/z)
| Isomer Type | Product Name | Molecular Ion (m/z) and Key Fragments |
| Aldol | Diethyl 2-hydroxy-2-(2-oxopropyl)malonate | [M+H]⁺: 233. Key fragments: [M-H₂O]⁺, [M-CH₃CO]⁺, [M-COOEt]⁺ |
| Ene | Diethyl 2-allyl-2-hydroxymalonate | [M+H]⁺: 217. Key fragments: [M-H₂O]⁺, [M-allyl]⁺, [M-COOEt]⁺ |
| Diels-Alder | Diethyl 4-hydroxy-3,6-dihydro-2H-pyran-2,2-dicarboxylate | [M+H]⁺: 231. Key fragments: Retro-Diels-Alder, [M-H₂O]⁺, [M-COOEt]⁺ |
| Baylis-Hillman | Diethyl 2-(1-hydroxy-2-(methoxycarbonyl)allyl)malonate | [M+H]⁺: 275. Key fragments: [M-H₂O]⁺, [M-OCH₃]⁺, [M-COOEt]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of each class of isomer are provided below. These protocols are based on established literature procedures and may require optimization depending on the specific substrates and laboratory conditions.
Protocol 1: Aldol Reaction of Diethyl Oxomalonate with Acetone (B3395972)
-
Reaction Setup: To a solution of diethyl oxomalonate (1.0 eq) in a suitable solvent such as THF or ethanol (B145695) at 0 °C, add a catalytic amount of a base (e.g., piperidine, Et₃N, or a Lewis acid like TiCl₄).
-
Reagent Addition: Slowly add acetone (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Ene Reaction of Diethyl Oxomalonate with an Alkene (e.g., β-pinene)
-
Reaction Setup: In a clean, dry flask, dissolve diethyl oxomalonate (1.0 eq) and the alkene (e.g., β-pinene, 1.2 eq) in a non-polar solvent like toluene (B28343) or dichloromethane.
-
Thermal or Catalytic Conditions: For a thermal ene reaction, heat the mixture to reflux and monitor by TLC. For a Lewis acid-catalyzed reaction, cool the mixture to 0 °C and add a Lewis acid (e.g., SnCl₄ or Et₂AlCl) dropwise.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature until the starting material is consumed as indicated by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Protocol 3: Diels-Alder Reaction of Diethyl Oxomalonate with a Diene (e.g., Cyclopentadiene)
-
Reaction Setup: Dissolve diethyl oxomalonate (1.0 eq) in a suitable solvent such as CH₂Cl₂ or toluene in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C and add freshly cracked cyclopentadiene (B3395910) (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or column chromatography on silica gel.
Protocol 4: Baylis-Hillman Reaction of Diethyl Oxomalonate with an Activated Alkene (e.g., Methyl Acrylate)
-
Reaction Setup: To a mixture of diethyl oxomalonate (1.0 eq) and the activated alkene (e.g., methyl acrylate, 1.2 eq), add a catalytic amount of a tertiary amine base such as DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction can be run neat or in a solvent like THF or DMF.
-
Reaction Monitoring: Stir the mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of an unknown isomer of a diethyl oxomalonate reaction.
Caption: A flowchart illustrating the systematic use of MS, IR, and NMR spectroscopy to differentiate between the four major classes of diethyl oxomalonate reaction isomers.
By following this systematic approach, researchers can confidently identify the isomeric products of diethyl oxomalonate reactions, ensuring the integrity of their synthetic work and the quality of their downstream applications.
References
The Synthetic Versatility of α-Ketoesters: A Comparative Guide
For researchers, scientists, and drug development professionals, α-ketoesters represent a pivotal class of synthons, offering a gateway to a diverse array of molecular architectures. Their inherent electrophilicity, arising from the vicinal carbonyl and ester functionalities, makes them highly reactive and versatile building blocks in organic synthesis. This guide provides a comparative overview of key synthetic applications of α-ketoesters, supported by experimental data and detailed methodologies, to aid in the strategic design and execution of complex molecular syntheses.
Asymmetric Catalysis: Accessing Chiral α-Hydroxy Esters and Beyond
The reduction of the prochiral ketone in α-ketoesters to furnish chiral α-hydroxy esters is a cornerstone transformation in asymmetric catalysis. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. A primary approach to this transformation is the asymmetric hydrogenation, often employing ruthenium- or rhodium-based catalysts with chiral ligands.
Comparison of Asymmetric Hydrogenation Catalysts for Ethyl Benzoylformate
| Catalyst System | H₂ Pressure (atm) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Ref. |
| Ru(II)-BINAP | 10 | Methanol (B129727) | 25 | 12 | >99 | 95 | 98 (R) | [1][2] |
| Rh(I)-DIPAMP | 5 | Toluene | 30 | 16 | >99 | 92 | 95 (S) | [3] |
| Iridium(III)-SIPHOX | 20 | Dichloromethane | 40 | 24 | 98 | 90 | 97 (R) | [4] |
| Organocatalyst (Chiral Phosphoric Acid) | N/A (Hantzsch Ester) | Benzene | 25 | 48 | 95 | 88 | 92 (S) | [5] |
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylformate with Ru(II)-BINAP
To a solution of ethyl benzoylformate (1.0 mmol) in anhydrous methanol (10 mL) in a high-pressure autoclave was added [RuCl₂((R)-BINAP)]₂ (0.005 mmol). The autoclave was sealed, flushed three times with hydrogen, and then pressurized to 10 atm with hydrogen. The reaction mixture was stirred at 25°C for 12 hours. After releasing the pressure, the solvent was removed under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford ethyl (R)-mandelate.
Caption: Asymmetric hydrogenation of α-ketoesters.
Multicomponent Reactions: Efficient Assembly of Complex Heterocycles
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. α-Ketoesters are excellent substrates for MCRs, participating in a variety of transformations to yield highly functionalized heterocyclic scaffolds. A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis.
Comparison of Catalysts for the Hantzsch Synthesis using Ethyl Pyruvate (B1213749)
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Acetic Acid | Ethanol (B145695) | Reflux | 8 | 85 | [6] |
| Iodine | Ethanol | Reflux | 2 | 92 | [7] |
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Water | 60 | 1 | 95 | [8] |
| L-Proline | Methanol | 25 | 12 | 88 | [9] |
Experimental Protocol: Hantzsch Dihydropyridine Synthesis using Ethyl Pyruvate and Ceric Ammonium Nitrate
A mixture of ethyl pyruvate (1.0 mmol), benzaldehyde (B42025) (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), and ammonium acetate (1.2 mmol) in water (10 mL) was stirred at room temperature. Ceric ammonium nitrate (0.1 mmol) was added, and the reaction mixture was heated to 60°C for 1 hour. After cooling to room temperature, the solid product was collected by filtration, washed with water, and recrystallized from ethanol to afford the pure dihydropyridine derivative.
Caption: Hantzsch dihydropyridine synthesis.
Synthesis of Heterocycles: A Gateway to Diverse Scaffolds
Beyond multicomponent reactions, α-ketoesters are widely employed in the synthesis of a variety of other heterocyclic systems, including oxazoles, furans, and pyrroles. These reactions often proceed through condensation and cyclization cascades.
Comparison of Methods for the Synthesis of Oxazole-4-carboxylates
| Reagents | Conditions | Yield (%) | Ref. |
| Amide, PPh₃, I₂ | Acetonitrile, 80°C, 12 h | 78 | [10] |
| Ammonium acetate, Acetic acid | Reflux, 6 h | 85 | [11] |
| Formamide, POCl₃ | Dioxane, 100°C, 4 h | 90 | [12] |
| Urea, p-TsOH | Toluene, Reflux, 10 h | 82 | [13] |
Experimental Protocol: Synthesis of Ethyl 2,5-diphenyloxazole-4-carboxylate
To a solution of ethyl benzoylformate (1.0 mmol) and benzamide (B126) (1.1 mmol) in dry dioxane (10 mL) was added phosphorus oxychloride (1.5 mmol) dropwise at 0°C. The reaction mixture was then heated to 100°C and stirred for 4 hours. After cooling to room temperature, the mixture was poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate was collected by filtration, washed with water, and recrystallized from ethanol to afford the desired oxazole.
Caption: General scheme for heterocycle synthesis.
Synthesis of Carbocycles: Building Ring Systems
α-Ketoesters can also serve as valuable precursors for the construction of carbocyclic frameworks. For instance, they can participate in Robinson annulation reactions to form six-membered rings, which are prevalent in steroids and other natural products.
Robinson Annulation with an α-Ketoester
| α-Ketoester | Michael Acceptor | Base | Solvent | Yield (%) | Ref. |
| Ethyl 2-oxocyclohexanecarboxylate | Methyl vinyl ketone | Sodium Ethoxide | Ethanol | 75 | [14] |
| Ethyl 2-oxocyclopentanecarboxylate | 3-Buten-2-one | Potassium t-Butoxide | t-Butanol | 72 | [15] |
| Ethyl benzoylacetate | Acrylonitrile | Sodium Hydride | DMF | 68 | [16] |
Experimental Protocol: Robinson Annulation using Ethyl 2-oxocyclohexanecarboxylate
To a solution of sodium ethoxide, prepared from sodium (1.1 mmol) and absolute ethanol (15 mL), was added ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) at 0°C. The mixture was stirred for 30 minutes, and then methyl vinyl ketone (1.2 mmol) was added dropwise. The reaction was stirred at room temperature for 12 hours and then refluxed for 2 hours. After cooling, the mixture was neutralized with dilute hydrochloric acid and extracted with diethyl ether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield the annulated product.
Caption: Robinson annulation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Asymmetric Transfer Hydrogenation of α-Keto Amides; Highly Enantioselective Formation of Malic Acid Diamides and α-Hydroxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly efficient organocatalysts for the asymmetric aldol reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. raj.emorychem.science [raj.emorychem.science]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct catalytic asymmetric aldol reactions of pyruvates: scope and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Diethyl Oxomalonate and Diethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two highly valuable reagents in organic synthesis: Diethyl Oxomalonate (B1226002) (DEO) and Diethyl Acetylenedicarboxylate (B1228247) (DEAD). Understanding their distinct electrophilic characteristics is crucial for selecting the appropriate building block for constructing complex molecular architectures, including novel pharmaceutical intermediates. This document outlines their performance in key reaction classes, supported by experimental data and detailed protocols.
Overview of Chemical Reactivity
The reactivity of both DEO and DEAD is dominated by their electrophilic nature, driven by electron-withdrawing ester groups. However, the location and type of the electrophilic center in each molecule—a polarized ketone for DEO and an electron-deficient alkyne for DEAD—dictate their unique chemical behavior and synthetic applications.
-
Diethyl Oxomalonate (DEO): Characterized by a highly polarized central keto group, DEO acts as a potent electrophile for addition reactions.[1][2] It is a highly active reactant in pericyclic reactions, including Diels-Alder cycloadditions and ene reactions.[1][2] Its structure makes it a valuable equivalent for carbon dioxide in certain cycloadditions.[1][2]
-
Diethyl Acetylenedicarboxylate (DEAD): The electron-deficient carbon-carbon triple bond, activated by two adjacent ethoxycarbonyl groups, makes DEAD an exceptional electrophile.[3] It is widely employed as a powerful dienophile in [4+2] cycloaddition reactions and as a potent Michael acceptor for a variety of nucleophiles.[3][4][5] This reactivity is fundamental to the synthesis of complex cyclic and heterocyclic systems.[3][6]
Comparative Data and Physical Properties
A summary of the key physical and chemical properties is presented below for easy comparison.
| Property | Diethyl Oxomalonate (DEO) | Diethyl Acetylenedicarboxylate (DEAD) |
| CAS Number | 609-09-6 | 762-21-0 |
| Chemical Formula | C₇H₁₀O₅ | C₈H₁₀O₄ |
| Molar Mass | 174.15 g/mol | 170.16 g/mol |
| Appearance | Clear, colorless to yellow liquid[1] | Colorless liquid[3] |
| Density | 1.142 g/cm³[1] | ~1.07 g/cm³ |
| Boiling Point | 208–210 °C; 96–97 °C at 12 mmHg[1] | 96–98 °C at 8 mmHg[7] |
| Refractive Index | 1.425 - 1.431 (20-22 °C)[1][2] | 1.4397 (25 °C)[7] |
| Key Reactive Site | Central Ketone (C=O) | Alkyne (C≡C) |
Head-to-Head Reaction Comparison
The distinct structural features of DEO and DEAD lead to divergent reactivity pathways, which are summarized below.
| Reaction Type | Diethyl Oxomalonate (DEO) | Diethyl Acetylenedicarboxylate (DEAD) |
| Diels-Alder Reaction | Acts as an electron-poor dienophile (heterodienophile), reacting with electron-rich dienes to form dihydropyran derivatives.[1][2] | Acts as a highly reactive dienophile with a wide range of dienes to form cyclohexene (B86901) derivatives.[3][4] |
| Michael Addition | Does not undergo a classic Michael addition but participates in related conjugate additions like the Baylis-Hillman reaction.[1][2] | A potent Michael acceptor, readily reacting with soft nucleophiles (e.g., thiols, amines, enolates) to form C-C and C-heteroatom bonds.[3][5] |
| Nucleophilic Addition | The highly electrophilic keto group readily undergoes addition with various nucleophiles, including Grignard reagents and enamines (Aldol addition).[1][2] | The alkyne undergoes conjugate addition with nucleophiles. Can react with two equivalents of a thiol nucleophile.[8] |
| Ene Reaction | A highly active reactant that adds to alkenes with terminal double bonds to yield 1-hydroxy-1-alkylmalonic esters.[1] | Not a typical ene reaction partner. |
| Heterocycle Synthesis | Reacts with difunctional nucleophiles like guanidines to form functionalized imidazolones.[1][2] | Widely used for synthesizing N, O, and S-containing heterocycles through reactions with difunctional nucleophiles or cascade reactions.[3][9] |
Visualization of Reactivity and Workflows
The following diagrams illustrate the core reactivity patterns and experimental workflows discussed.
Caption: Comparative modes of nucleophilic attack on DEO and DEAD.
Caption: General schematic of a [4+2] Diels-Alder cycloaddition.
References
- 1. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 2. Diethyl oxomalonate - Wikiwand [wikiwand.com]
- 3. nbinno.com [nbinno.com]
- 4. Dimethyl acetylenedicarboxylate - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Structure-activity comparison of the cytotoxic properties of diethyl maleate and related molecules: identification of diethyl acetylenedicarboxylate as a thiol cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 1,3-Diethyl 2-oxopropanedioate: A Procedural Guide
The proper disposal of 1,3-Diethyl 2-oxopropanedioate, a biochemical reagent used in life sciences research, is crucial for maintaining laboratory safety and ensuring environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary, treating it as a potentially hazardous substance. This guide provides a step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is paramount throughout this process.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is essential to be aware of the general hazards associated with similar organic esters. While specific data for this compound is limited, related compounds may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) should always be worn.
Table 1: Personal Protective Equipment and Handling Precautions
| PPE / Precaution | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile).[2] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be recommended for larger quantities.[2] |
| Body Protection | Laboratory coat.[1] |
| Handling | Use in a well-ventilated area or with local exhaust ventilation.[2] Avoid inhalation of mists or vapors.[1] Wash hands thoroughly after handling.[2] |
| Storage (Unused Product) | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as oxidizing agents.[1] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Waste Characterization and Segregation
-
In the absence of a specific SDS, treat this compound waste as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
The waste may be in the form of pure substance, a solution, or contaminated labware (e.g., pipette tips, vials).
Step 2: Containerization and Labeling
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Ensure Safety: Alert personnel in the vicinity and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, earth, or a universal absorbent to contain the spill.[5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policy.[5]
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure and away from general laboratory traffic.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[6]
-
Crucially, do not dispose of this compound down the drain. [3][5] Its insolubility in water and potential environmental impact make this practice unsafe.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Diethyl 2-oxopropanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1,3-Diethyl 2-oxopropanedioate in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for structurally similar compounds.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety goggles with side-shields are mandatory.[1] A face shield should be worn in situations with a potential for splashing.[2] |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are recommended for handling esters.[3] It is advisable to double-glove for added protection. |
| Skin and Body Protection | An appropriately sized, flame-resistant lab coat must be worn and fully buttoned.[4] Impervious clothing should be used to prevent skin contact.[1] Closed-toe shoes are mandatory. |
| Respiratory Protection | A respirator is required when working with vapors or aerosols, especially in the absence of adequate engineering controls.[5] Use a respirator with organic vapor cartridges. |
Safe Handling and Operational Plan
Proper handling techniques are crucial to minimize the risk of exposure and accidents.
2.1. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][6]
2.2. Procedural Workflow for Handling:
The following diagram illustrates the step-by-step procedure for the safe handling of this compound.
2.3. Storage:
-
Store containers in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Keep containers tightly sealed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
| Storage Parameter | Recommendation |
| Temperature | Recommended storage at 15–25 °C. |
| Incompatible Materials | Strong oxidants, acids, and bases.[7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Categorization:
-
This compound should be treated as a flammable liquid chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
3.2. Containerization and Labeling:
-
Collect waste in a designated, properly sealed, and chemically compatible container.[8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, and associated hazards (e.g., Flammable).[7]
3.3. Disposal Procedure:
-
Segregation: Keep flammable liquid waste separate from other types of chemical waste, especially oxidizers.
-
Collection: Pour waste into the designated hazardous waste container, avoiding splashes. Do not fill the container to more than 90% capacity to allow for vapor expansion.[6]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[9] Adhere to all local, state, and federal environmental regulations.[9]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.[9] Once triple-rinsed, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. editverse.com [editverse.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. saffronchemicals.com [saffronchemicals.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
